molecular formula C23H35N7O7 B12422954 Methyltetrazine-PEG4-oxyamine

Methyltetrazine-PEG4-oxyamine

Katalognummer: B12422954
Molekulargewicht: 521.6 g/mol
InChI-Schlüssel: LYZRMZWAUIHOIZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyltetrazine-PEG4-oxyamine is a useful research compound. Its molecular formula is C23H35N7O7 and its molecular weight is 521.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C23H35N7O7

Molekulargewicht

521.6 g/mol

IUPAC-Name

3-[2-[2-[2-[2-[(2-aminooxyacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide

InChI

InChI=1S/C23H35N7O7/c1-18-27-29-23(30-28-18)20-4-2-19(3-5-20)16-26-21(31)6-8-33-10-12-35-14-15-36-13-11-34-9-7-25-22(32)17-37-24/h2-5H,6-17,24H2,1H3,(H,25,32)(H,26,31)

InChI-Schlüssel

LYZRMZWAUIHOIZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCNC(=O)CON

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to Methyltetrazine-PEG4-oxyamine: A Heterobifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyltetrazine-PEG4-oxyamine is a cutting-edge heterobifunctional linker designed for the precise and efficient construction of complex bioconjugates. This guide provides a comprehensive technical overview of its core attributes, including its chemical properties, dual-mode reactivity, and applications in drug development, particularly in the synthesis of antibody-drug conjugates (ADCs). Detailed experimental protocols and quantitative data are presented to enable researchers to effectively integrate this versatile tool into their workflows. The linker's unique architecture, featuring a methyltetrazine moiety for bioorthogonal click chemistry and an oxyamine group for selective carbonyl ligation, offers a powerful strategy for creating stable and well-defined bioconjugates.

Core Principles and Chemical Properties

This compound is comprised of three key components: a highly reactive methyltetrazine group, a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG4) spacer, and a terminal oxyamine functional group.[1] This trifecta of functionalities provides a robust platform for two distinct and orthogonal conjugation strategies.

The methyltetrazine moiety participates in an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with strained alkenes, most notably trans-cyclooctene (B1233481) (TCO).[2][3] This "click chemistry" reaction is characterized by its exceptionally fast kinetics and high specificity, proceeding rapidly under physiological conditions without the need for a catalyst.[3][4] The methyl group on the tetrazine ring enhances its stability compared to unsubstituted tetrazines.[5]

The oxyamine group allows for the chemoselective formation of a stable oxime bond with molecules containing an aldehyde or ketone group.[1] This reaction is highly specific and is a cornerstone of bioconjugation, enabling the precise linkage of payloads or other molecules to engineered carbonyl sites on biomolecules.[6]

The PEG4 spacer is a hydrophilic linker that improves the aqueous solubility of the molecule and the resulting bioconjugate, reducing the potential for aggregation.[1][3] It also provides spatial separation between the conjugated molecules, which can help to preserve their native conformation and function.[7]

Physicochemical Data

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference(s)
Chemical Formula C23H35N7O7[8]
Molecular Weight 521.58 g/mol [8]
Appearance Red oil[4]
Purity >95% (typically determined by HPLC)[4]
Solubility Soluble in MeOH, DMF, and DMSO[4]
Storage Conditions Store at -20°C, desiccated for long-term stability.[4]

Reaction Mechanisms and Kinetics

This compound enables a two-step, orthogonal bioconjugation strategy. This allows for the separate preparation and purification of the two components to be linked before their final conjugation.

Inverse-Electron-Demand Diels-Alder (iEDDA) Cycloaddition

The reaction between the methyltetrazine group and a trans-cyclooctene (TCO) is a [4+2] cycloaddition that is extremely rapid and bioorthogonal, meaning it does not interfere with native biological functional groups.[3] This reaction proceeds to form a stable dihydropyridazine (B8628806) linkage with the release of nitrogen gas.[4]

G cluster_0 This compound cluster_1 TCO-modified Molecule cluster_2 Conjugate Methyltetrazine Methyltetrazine PEG4 PEG4 Methyltetrazine->PEG4 plus + Oxyamine Oxyamine PEG4->Oxyamine TCO Trans-cyclooctene (TCO) Molecule_A Molecule A TCO->Molecule_A arrow iEDDA Click Reaction Dihydropyridazine Dihydropyridazine Linkage PEG4_2 PEG4 Dihydropyridazine->PEG4_2 Molecule_A_2 Molecule A Dihydropyridazine->Molecule_A_2 Oxyamine_2 Oxyamine PEG4_2->Oxyamine_2 G cluster_0 This compound cluster_1 Carbonyl-containing Molecule cluster_2 Conjugate Methyltetrazine Methyltetrazine PEG4 PEG4 Methyltetrazine->PEG4 Oxyamine Oxyamine PEG4->Oxyamine plus + Carbonyl Aldehyde/Ketone Molecule_B Molecule B Carbonyl->Molecule_B arrow Oxime Ligation Oxime Oxime Linkage Methyltetrazine_2 Methyltetrazine PEG4_2 PEG4 Methyltetrazine_2->PEG4_2 PEG4_2->Oxime Molecule_B_2 Molecule B Oxime->Molecule_B_2 G cluster_0 Step 1: Antibody Modification cluster_1 Step 2: Linker Conjugation cluster_2 Step 3: Payload Preparation cluster_3 Step 4: Final Conjugation A Native Antibody B Periodate Oxidation or FGE Modification A->B C Aldehyde-Modified Antibody B->C D This compound E Oxime Ligation C->E D->E F Tetrazine-Modified Antibody E->F G Drug/Payload J iEDDA Click Reaction F->J H TCO Modification G->H I TCO-Modified Payload H->I I->J K Antibody-Drug Conjugate (ADC) J->K

References

A Technical Guide to Methyltetrazine-PEG4-oxyamine: Mechanism and Applications in Bioorthogonal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Methyltetrazine-PEG4-oxyamine, a key heterobifunctional linker in the field of bioorthogonal chemistry. It details the core mechanism of action, presents quantitative data, outlines experimental protocols, and illustrates key processes through diagrams to support its application in research and drug development.

Core Mechanism of Action: The Inverse-Electron-Demand Diels-Alder Reaction

The primary mechanism of action for this compound is its participation in the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reaction.[1][2] This bioorthogonal "click" reaction occurs between the methyltetrazine moiety (the diene) and a strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO) derivative (the dienophile).[1][2][3]

The key characteristics of this reaction are:

  • Exceptional Speed: The IEDDA reaction between tetrazine and TCO is one of the fastest bioorthogonal reactions known, with second-order rate constants reaching up to 10^6 M⁻¹s⁻¹.[4] This allows for efficient ligation even at low concentrations of reactants.[2][5][6]

  • High Selectivity and Bioorthogonality: The reaction is highly chemoselective, meaning the tetrazine and TCO groups react exclusively with each other without cross-reacting with other functional groups present in complex biological systems.[2][3]

  • Biocompatibility: The reaction proceeds rapidly under mild, physiological conditions (aqueous buffers, room temperature) and does not require cytotoxic catalysts like copper.[2][3][6]

  • Irreversibility: The initial [4+2] cycloaddition is followed by a retro-Diels-Alder reaction, which irreversibly releases nitrogen gas (N2). This step drives the reaction to completion, forming a stable dihydropyridazine (B8628806) product.[1][2]

The structure of this compound is designed for maximum utility:

  • Methyltetrazine: This moiety is responsible for the rapid and specific IEDDA reaction. The methyl group provides a balance of high reactivity and improved stability in aqueous solutions compared to other substituted tetrazines.[2][7]

  • PEG4 Spacer: The hydrophilic four-unit polyethylene (B3416737) glycol (PEG) spacer enhances the molecule's solubility in aqueous buffers and reduces steric hindrance during conjugation.[3][8]

  • Oxyamine Group: This terminal functional group (-ONH2) is used to conjugate the linker to other molecules, such as proteins, drugs, or imaging agents, that contain aldehyde or ketone groups, forming a stable oxime bond.[3][8]

structure_function mol mol func0 func0 mol:f0->func0 func1 func1 mol:f1->func1 func2 func2 mol:f2->func2

Quantitative Data

The performance of this compound is defined by its reaction kinetics and stability. The following table summarizes key quantitative data from the literature.

ParameterReactant PartnerValueConditionsSource
Second-Order Rate Constant (k₂) trans-cyclooctene (TCO)~800 - 30,000 M⁻¹s⁻¹Aqueous Media[2]
Second-Order Rate Constant (k₂) TCO~1 - 1x10⁶ M⁻¹s⁻¹General Literature[4][5]
Second-Order Rate Constant (k₂) TCO> 800 M⁻¹s⁻¹General Literature[6][9]
Stability Methyl-substituted tetrazinesGood stabilityAqueous Solutions[2][7]

Note: Reaction kinetics can vary depending on the specific TCO derivative, solvent, and temperature.

The IEDDA Reaction Pathway

The reaction proceeds through a defined cycloaddition and cycloreversion mechanism.

IEDDA_Mechanism reactant1 This compound (Diene) cycloaddition [4+2] Cycloaddition (Rate-Determining Step) reactant2 TCO-Functionalized Molecule (Dienophile) plus + intermediate Unstable Bicyclic Intermediate cycloaddition->intermediate cycloreversion Retro-Diels-Alder (N₂ Release) intermediate->cycloreversion product Stable Dihydropyridazine Conjugate cycloreversion->product

Experimental Protocols

This section provides detailed methodologies for common applications of this compound.

General Protocol for Oxime Ligation to an Aldehyde-Containing Protein

This protocol describes the conjugation of this compound to a protein that has been modified to present an aldehyde group (e.g., through periodate (B1199274) oxidation of a terminal glycan).

Materials:

  • Aldehyde-modified antibody/protein in a suitable buffer (e.g., PBS, pH 6.5-7.5).

  • This compound.

  • Anhydrous Dimethylsulfoxide (DMSO).

  • Reaction Buffer (e.g., PBS, pH ~7.0).

  • Desalting columns (e.g., PD-10) for purification.

Procedure:

  • Prepare Protein Solution: Adjust the concentration of the aldehyde-modified protein to 1-5 mg/mL in the reaction buffer.

  • Prepare Linker Stock Solution: Dissolve this compound in DMSO to create a 10 mM stock solution.

  • Conjugation Reaction: Add a 20-50 molar excess of the this compound stock solution to the protein solution.

  • Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification: Remove excess, unreacted linker from the conjugated protein using a desalting column equilibrated with the desired storage buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling (DOL) using UV-Vis spectroscopy by measuring the absorbance of the tetrazine (λₘₐₓ ≈ 520 nm) and the protein (λₘₐₓ = 280 nm).

Protocol for Pre-targeted Immuno-PET Imaging

This protocol outlines a typical workflow for in vivo pre-targeted imaging using a TCO-modified antibody and a tetrazine-linked radioligand.[10][11][12]

Materials:

  • TCO-modified antibody (e.g., huA33-TCO).[10]

  • Tetrazine-functionalized radioligand (e.g., ⁶⁴Cu-NOTA-tetrazine).[10]

  • Tumor-bearing animal model (e.g., mice with SW1222 xenografts).[10]

  • Sterile PBS for injection.

  • PET imaging system.

Procedure:

  • Antibody Administration (Pre-targeting): Administer the TCO-modified antibody intravenously (e.g., via tail vein injection) into the tumor-bearing animal.

  • Accumulation and Clearance: Allow the antibody-TCO conjugate to circulate for an extended period (e.g., 24-48 hours).[13] This allows for maximal accumulation at the tumor site and clearance of unbound antibody from the bloodstream.

  • Radioligand Administration: Inject the small-molecule tetrazine-radioligand intravenously. Due to its small size, it distributes rapidly throughout the body.

  • In Vivo Click Reaction: The tetrazine-radioligand rapidly reacts via the IEDDA mechanism with the TCO-antibody that has accumulated at the tumor site.

  • Clearance of Excess Radioligand: Unreacted tetrazine-radioligand is quickly cleared from the body through renal or fecal excretion.[10]

  • PET Imaging: Perform PET imaging at various time points (e.g., 4, 12, 24 hours) after radioligand injection to visualize tumor localization.[10][12] This method yields high tumor-to-background signal ratios and reduces the radiation dose to non-target tissues compared to directly labeled antibodies.[10][12]

Pretargeting_Workflow cluster_phase1 Phase 1: Pre-targeting cluster_phase2 Phase 2: Ligation & Imaging A 1. Inject TCO-Antibody into subject B 2. Allow 24-48h for tumor accumulation & blood clearance A->B Wait C 3. Inject Tetrazine-Radioligand B->C Time Delay D 4. In vivo IEDDA reaction at tumor site C->D Rapid E 5. Rapid clearance of excess radioligand D->E F 6. PET Imaging: High tumor-to-background signal E->F

Conclusion

This compound is a powerful and versatile tool for researchers in chemistry, biology, and medicine. Its core mechanism, the inverse-electron-demand Diels-Alder reaction, offers an unparalleled combination of speed, selectivity, and biocompatibility. This enables robust applications in areas ranging from cellular imaging to pre-targeted cancer therapy and diagnostics. The methodologies and data presented in this guide serve as a foundational resource for harnessing the potential of this advanced bioorthogonal linker.

References

The Principle of Inverse Electron-Demand Diels-Alder (iEDDA) Reactions with Methyltetrazine-PEG4-oxyamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The inverse electron-demand Diels-Alder (iEDDA) reaction has rapidly emerged as a powerful tool in bioconjugation, valued for its exceptional speed, specificity, and biocompatibility.[1] This technical guide provides a comprehensive overview of the core principles of the iEDDA reaction, with a specific focus on the application of Methyltetrazine-PEG4-oxyamine, a heterobifunctional linker enabling elegant and efficient molecular conjugations.

Core Principles of the iEDDA Reaction

The iEDDA reaction is a type of [4+2] cycloaddition between an electron-deficient diene and an electron-rich dienophile.[1] In the context of bioorthogonal chemistry, 1,2,4,5-tetrazines serve as the electron-poor diene component. Unlike conventional Diels-Alder reactions, the iEDDA reaction's kinetics are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.[1]

The reaction proceeds through a concerted [4+2] cycloaddition, forming an unstable bicyclic intermediate. This is followed by an irreversible retro-Diels-Alder reaction that releases dinitrogen gas (N₂), driving the reaction to completion. The final product is a stable dihydropyridazine, which can subsequently be oxidized to a pyridazine.[1]

Several key factors influence the reactivity of the iEDDA reaction:

  • Electronics: The presence of electron-withdrawing groups on the tetrazine ring lowers its LUMO energy, accelerating the reaction. Conversely, electron-donating groups on the dienophile raise its HOMO energy, further increasing the reaction rate.[1][2]

  • Sterics: Steric hindrance on either the tetrazine or the dienophile can significantly decrease the reaction rate.[1]

  • Dienophile Strain: Ring strain in the dienophile, such as in trans-cyclooctenes (TCO), norbornenes, and cyclopropenes, raises the HOMO energy, leading to dramatically faster reaction rates.[3]

This compound: A Versatile Bifunctional Linker

This compound is a heterobifunctional linker designed for advanced bioconjugation applications.[4] Its structure comprises three key components:

  • Methyltetrazine: This moiety serves as the highly reactive diene for the iEDDA reaction. The methyl group provides increased stability compared to unsubstituted tetrazines.[5]

  • PEG4 Spacer: A four-unit polyethylene (B3416737) glycol (PEG) spacer enhances aqueous solubility, reduces steric hindrance, and minimizes the potential for aggregation of the conjugated molecules.[3][4]

  • Oxyamine Group: This functional group reacts specifically with aldehydes and ketones to form stable oxime bonds, providing an orthogonal conjugation strategy to the iEDDA reaction.[4][6]

This dual functionality allows for sequential or simultaneous conjugations to different molecular targets, making it a valuable tool in the construction of complex biomolecular architectures, such as antibody-drug conjugates (ADCs) and targeted imaging agents.[4][6]

Quantitative Data: Reaction Kinetics

The choice of dienophile is critical for achieving the desired reaction kinetics in an iEDDA ligation. The following table summarizes the second-order rate constants for the reaction of various tetrazines with different dienophiles.

Tetrazine DerivativeDienophileSolventTemperature (°C)Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)
3,6-di-(2-pyridyl)-s-tetrazinetrans-cyclooctene (B1233481)9:1 MeOH/waterNot Specified2000
Diphenyl-s-tetrazinetrans-cycloocteneNot SpecifiedNot Specified1140
3-methyl-6-phenyl-1,2,4,5-tetrazinetrans-cyclooctenolNot SpecifiedNot SpecifiedMonomeric adduct observed
3,6-dipyridin-2-yl-1,2,4,5-tetrazineNorborneneMethanolNot Specified~0.1-1
Tetrazine-functionalized antibodytrans-cyclooctene-conjugated moleculeIn vivoNot Specified(13 ± 0.08) × 10³

Experimental Protocols

Protocol 1: General Procedure for Bioconjugation via iEDDA Reaction

This protocol describes the general steps for conjugating a this compound linker to a biomolecule containing a trans-cyclooctene (TCO) group.

Materials:

  • TCO-modified biomolecule (e.g., protein, antibody) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Desalting column or size-exclusion chromatography system

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mM).

    • Ensure the TCO-modified biomolecule is in an appropriate reaction buffer at a known concentration.

  • iEDDA Ligation:

    • Add the desired molar excess of the this compound stock solution to the solution of the TCO-modified biomolecule. A 5- to 20-fold molar excess is a common starting point.

    • Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The reaction progress can be monitored by analyzing the disappearance of the tetrazine's characteristic pink/red color or by analytical techniques such as HPLC.

  • Purification:

    • Remove excess, unreacted this compound using a desalting column or size-exclusion chromatography. Equilibrate the column with the desired storage buffer for the final conjugate.

  • Characterization:

    • Characterize the final conjugate using appropriate methods such as UV-Vis spectroscopy, SDS-PAGE, and mass spectrometry to confirm successful conjugation and determine the degree of labeling.

Protocol 2: General Procedure for Oxime Ligation

This protocol outlines the conjugation of the oxyamine group of this compound to a biomolecule containing an aldehyde or ketone group.

Materials:

  • Aldehyde or ketone-containing biomolecule

  • This compound

  • Coupling buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.0)

  • Aniline (B41778) (optional, as a catalyst)

  • Desalting column or dialysis equipment

Procedure:

  • Reagent Preparation:

    • Dissolve the aldehyde or ketone-containing biomolecule in the coupling buffer.

    • Dissolve this compound in the coupling buffer.

  • Oxime Ligation:

    • Add a 10- to 50-fold molar excess of this compound to the biomolecule solution.

    • If using a catalyst, add aniline to a final concentration of 10-100 mM.

    • Incubate the reaction mixture at room temperature for 2-16 hours. The reaction progress can be monitored by HPLC or other suitable analytical methods.

  • Purification:

    • Remove excess, unreacted linker and catalyst by desalting column chromatography or dialysis against a suitable buffer.

  • Characterization:

    • Analyze the purified conjugate by SDS-PAGE to observe the mass shift upon conjugation and by mass spectrometry to confirm the identity of the product.

Visualizations

iEDDA_Mechanism Tetrazine This compound (Diene) TS [4+2] Cycloaddition Tetrazine->TS Dienophile trans-Cyclooctene (TCO) (Dienophile) Dienophile->TS Intermediate Unstable Bicyclic Intermediate TS->Intermediate Product Stable Dihydropyridazine Conjugate Intermediate->Product Retro-Diels-Alder N2 N₂ (gas) Intermediate->N2

Caption: The inverse electron-demand Diels-Alder (iEDDA) reaction mechanism.

Dual_Reactivity Linker This compound Methyltetrazine Methyltetrazine Moiety Linker->Methyltetrazine Oxyamine Oxyamine Moiety Linker->Oxyamine iEDDA iEDDA Reaction Methyltetrazine->iEDDA Oxime_Ligation Oxime Ligation Oxyamine->Oxime_Ligation TCO trans-Cyclooctene (TCO) TCO->iEDDA Aldehyde_Ketone Aldehyde or Ketone Aldehyde_Ketone->Oxime_Ligation iEDDA_Product Stable Conjugate iEDDA->iEDDA_Product Oxime_Product Stable Oxime Bond Oxime_Ligation->Oxime_Product

Caption: Dual reactivity of this compound linker.

Pretargeted_Drug_Delivery Step1 Step 1: Administration of TCO-Antibody Step2 Antibody Accumulation at Tumor Site and Clearance of Unbound Antibody Step1->Step2 Step3 Step 2: Administration of Tetrazine-Drug Conjugate Step2->Step3 Step4 In Vivo iEDDA Click Reaction at Tumor Site Step3->Step4 Step5 Drug Accumulation at Tumor and Rapid Clearance of Unreacted Drug Step4->Step5

Caption: Workflow for pre-targeted drug delivery using iEDDA chemistry.

References

The Strategic Role of the PEG4 Spacer in Methyltetrazine-PEG4-oxyamine: A Technical Guide for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of bioconjugation, the design and selection of linker molecules are of paramount importance to the efficacy and success of complex biologics such as antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and diagnostic agents. Among the vast array of available linkers, Methyltetrazine-PEG4-oxyamine has emerged as a versatile and powerful tool. This heterobifunctional linker uniquely combines two orthogonal reactive moieties: a methyltetrazine group for bioorthogonal "click chemistry" and an oxyamine group for selective reaction with carbonyls. Central to its functionality and widespread adoption is the discrete four-unit polyethylene (B3416737) glycol (PEG4) spacer. This in-depth technical guide elucidates the critical role of the PEG4 spacer, providing quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their drug development endeavors.

Core Functions and Advantages of the PEG4 Spacer

The discrete PEG4 spacer is not merely a passive linker; it actively modulates the physicochemical and biological properties of the resulting bioconjugate. Its primary roles are multifaceted and synergistic, addressing key challenges in the development of sophisticated biomolecular constructs.[1]

Enhanced Hydrophilicity and Aqueous Solubility

A significant hurdle in the development of bioconjugates, particularly ADCs, is the inherent hydrophobicity of many potent cytotoxic payloads.[1] Poor aqueous solubility can lead to aggregation, diminishing therapeutic efficacy and potentially eliciting an immunogenic response.[1] The hydrophilic ethylene (B1197577) glycol repeats of the PEG4 spacer dramatically increase the overall water solubility of the conjugate, mitigating aggregation and improving handling and formulation.[1][2]

Reduction of Steric Hindrance

The defined length of the PEG4 spacer (approximately 1.4 nm) provides crucial spatial separation between the conjugated biomolecule and the payload or imaging agent.[1] This separation is vital for preserving the biological activity of proteins and antibodies by preventing the conjugated moiety from sterically hindering the binding site.[1] Furthermore, it ensures that the payload remains accessible to its target upon reaching the desired biological location.[1]

Improved Pharmacokinetics and Biocompatibility

The PEG4 spacer contributes to an improved pharmacokinetic profile of the bioconjugate. By increasing hydrophilicity and providing a hydration shell, PEGylation can reduce renal clearance, leading to a longer circulation half-life.[1] This extended systemic exposure can enhance the therapeutic window and improve the overall efficacy of the drug.[1]

Reduced Immunogenicity

The PEG component can form a protective hydration layer around the bioconjugate, which can mask immunogenic epitopes on the payload or the linker itself.[1] This "shielding" effect reduces the likelihood of an adverse immune response, a critical consideration in the development of therapeutic biologics.[1]

Quantitative Impact of the PEG4 Spacer

The inclusion and length of a PEG spacer have a quantifiable impact on the properties of a bioconjugate. The following tables summarize representative data on how PEGylation affects solubility, pharmacokinetics, and stability.

Table 1: Influence of PEGylation on Aqueous Solubility

CompoundPEG SpacerSolubility in Aqueous BufferFold Increase in Solubility
Small Molecule 1None0.2 µM-
Small Molecule 18% PEG-8K2.3 µM11.5
Small Molecule 2None<5 µg/mL-
Small Molecule 25% w/v PEG3350~70 µg/mL>14

This table presents illustrative data on how the presence of PEG in the formulation buffer can significantly increase the aqueous solubility of poorly soluble small molecules.

Table 2: Effect of PEG Spacer Length on Pharmacokinetics of Bioconjugates

BioconjugatePEG Spacer LengthKey Pharmacokinetic ParameterReference
111In-ProticlesNoneBlood concentration (1 h p.i.): 0.06 ± 0.01 % ID/g[3]
111In-PEG-proticlesNot specifiedBlood concentration (1 h p.i.): 0.23 ± 0.01 % ID/g[3]
ADC< PEG8Increased clearance rates[1]
ADC> PEG8Decreased clearance rates[1]
68Ga-NOTA-RM26PEG2LogD value: -2.27 ± 0.07[1]
68Ga-NOTA-RM26PEG3Lower liver uptake in vivo[1]

This table provides examples of how PEGylation and the length of the PEG spacer can influence the pharmacokinetic properties of bioconjugates, leading to longer circulation times and altered biodistribution.

Experimental Protocols

The dual reactivity of this compound allows for a two-step, orthogonal bioconjugation strategy. The following are detailed protocols for the two key ligation reactions.

Protocol for Methyltetrazine-TCO Ligation

This protocol outlines the bioorthogonal "click" reaction between a tetrazine-modified biomolecule and a trans-cyclooctene (B1233481) (TCO)-containing molecule.

Materials:

  • Tetrazine-functionalized biomolecule (e.g., antibody-Methyltetrazine-PEG4)

  • TCO-containing molecule (e.g., TCO-payload)

  • Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.4

  • Anhydrous DMSO or DMF for dissolving TCO-payload if not water-soluble

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Reagent Preparation:

    • Dissolve the tetrazine-functionalized biomolecule in PBS to a final concentration of 1-10 mg/mL.

    • Dissolve the TCO-containing molecule in a compatible solvent (e.g., DMSO) to create a stock solution (e.g., 10 mM).

  • Ligation Reaction:

    • Add a 1.5 to 5-fold molar excess of the TCO-containing molecule stock solution to the solution of the tetrazine-modified biomolecule.

    • Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing. The reaction can also be performed at 4°C for a longer duration (e.g., 2-4 hours).

  • Monitoring the Reaction (Optional):

    • The disappearance of the characteristic pink/red color of the tetrazine can be monitored spectrophotometrically (absorbance peak around 520-540 nm) to track the progress of the reaction.

  • Purification:

    • Purify the resulting bioconjugate from unreacted TCO-containing molecules and other small molecules using a size-exclusion chromatography (SEC) desalting column.

  • Characterization:

    • Characterize the final conjugate using methods such as SDS-PAGE, mass spectrometry (e.g., MALDI-TOF or ESI-MS), and HPLC to confirm conjugation and purity.[4]

Protocol for Oxime Ligation with this compound

This protocol describes the conjugation of this compound to an aldehyde or ketone-containing biomolecule.

Materials:

  • This compound

  • Aldehyde or ketone-functionalized biomolecule (e.g., protein with a p-acetylphenylalanine residue)

  • Reaction Buffer: 100 mM Ammonium acetate, pH 4.5

  • Aniline (B41778) catalyst stock solution (e.g., 1 M in DMSO)

  • Quenching reagent (e.g., acetone)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification

Procedure:

  • Reagent Preparation:

    • Dissolve the aldehyde or ketone-functionalized biomolecule in the reaction buffer to the desired concentration.

    • Dissolve this compound in the reaction buffer or a compatible co-solvent to create a stock solution.

    • Prepare a fresh stock solution of the aniline catalyst.

  • Ligation Reaction:

    • In a microcentrifuge tube, combine the biomolecule and a molar excess (typically 5-10 fold) of this compound.

    • Add the aniline catalyst to a final concentration of 10-100 mM.[5]

    • Incubate the reaction mixture at 37°C for 2-16 hours.[5] The reaction progress can be monitored by RP-HPLC.

  • Quenching the Reaction:

    • To consume any unreacted oxyamine, add an excess of a simple ketone like acetone.[5]

  • Purification:

    • Purify the final oxime-linked product using RP-HPLC.[6][7]

  • Characterization:

    • Confirm the identity and purity of the conjugate by mass spectrometry (e.g., ESI-MS) and analytical HPLC.[4]

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key workflows and relationships relevant to the application of this compound.

experimental_workflow cluster_step1 Step 1: Functionalization cluster_step2 Step 2: Bioorthogonal Ligation Biomolecule Biomolecule Functionalized_Biomolecule Biomolecule-Linker Conjugate Biomolecule->Functionalized_Biomolecule Oxime Ligation (Aldehyde/Ketone) Linker This compound Linker->Functionalized_Biomolecule Final_Conjugate Final Bioconjugate Functionalized_Biomolecule->Final_Conjugate Tetrazine-TCO Click Chemistry Payload TCO-Payload Payload->Final_Conjugate

Caption: General experimental workflow for a two-step bioconjugation using this compound.

pretargeting_workflow cluster_step1 Step 1: Antibody Administration and Tumor Targeting cluster_step2 Step 2: Clearance of Unbound Antibody cluster_step3 Step 3: Administration of Tetrazine-Payload Antibody_TCO Antibody-TCO Conjugate Tumor_Cell Tumor Cell Antibody_TCO->Tumor_Cell Binding to Tumor Antigen Bloodstream_Clearance Unbound Antibody-TCO Cleared from Circulation Targeted_Delivery Targeted Drug Delivery Tumor_Cell->Targeted_Delivery In vivo Click Reaction (IEDDA) Tetrazine_Payload Methyltetrazine-PEG4-Payload Tetrazine_Payload->Targeted_Delivery

Caption: Logical workflow of a pre-targeting strategy for ADCs using tetrazine-TCO bioorthogonal chemistry.

Conclusion

The PEG4 spacer in this compound is a critical design element that imparts highly desirable properties to the linker and its subsequent bioconjugates. By enhancing aqueous solubility, reducing steric hindrance, improving pharmacokinetic profiles, and minimizing immunogenicity, the PEG4 spacer addresses fundamental challenges in the development of next-generation therapeutics and diagnostics.[1] The detailed protocols and workflows provided in this guide offer a practical framework for researchers to harness the full potential of this versatile linker in their scientific pursuits. A thorough understanding of the role of the PEG4 spacer is essential for the rational design and successful implementation of bioconjugation strategies in the ever-evolving landscape of drug development.

References

An In-depth Technical Guide on the Solubility and Stability of Methyltetrazine-PEG4-oxyamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Methyltetrazine-PEG4-oxyamine, a heterobifunctional linker crucial for advanced bioconjugation applications. This document outlines its solubility characteristics and stability profile, offering detailed experimental protocols for their assessment. Visual diagrams are included to illustrate key experimental workflows and potential chemical pathways.

Core Properties of this compound

This compound is a versatile molecule combining the highly efficient and bioorthogonal reactivity of a methyltetrazine moiety with the chemoselective ligation capabilities of an oxyamine group. The incorporation of a polyethylene (B3416737) glycol (PEG) spacer significantly influences its physical and chemical characteristics.

Solubility Profile

The solubility of this compound is a critical parameter for its application in diverse experimental settings, ranging from aqueous buffers for biological studies to organic solvents for synthesis and purification. The presence of the hydrophilic PEG4 spacer is a key determinant of its solubility profile.[1][2]

Solvent TypeSolventSolubilityObservations
Aqueous Water, PBS, BuffersEnhanced by PEG4 spacer[1][2]The hydrophilic nature of the PEG4 chain improves solubility in aqueous solutions, which is essential for bioconjugation reactions under physiological conditions.[1][2]
Polar Aprotic DMSO, DMFSoluble[1]Commonly used as stock solution solvents for bioconjugation reagents.
Polar Protic Methanol (MeOH)Soluble[1]Useful for dissolution and subsequent dilution into aqueous buffers.
Non-Polar Organic Dichloromethane (DCM), Chloroform, THFSoluble[3][4][5]Relevant for synthesis, purification, and downstream chemical modifications.
Stability Profile

The stability of the methyltetrazine moiety is a significant advantage over unsubstituted tetrazines, contributing to a longer shelf-life and improved performance in bioorthogonal reactions.[3][4] However, like all chemical reagents, its stability is influenced by environmental conditions.

ConditionParameterStabilityObservations
Storage TemperatureRecommended at -20°C[1][2][3][4][5]Long-term storage at low temperatures is crucial to minimize degradation.
DesiccationRecommended[3][4]Protection from moisture is advised to prevent hydrolysis.
pH Acidic/Neutral/BasicGenerally stable in neutral pH (e.g., PBS pH 7.4).[1]Tetrazine rings can be susceptible to degradation under strongly acidic or basic conditions. The exact pH stability range should be empirically determined.
Temperature Elevated TemperaturesPotential for degradation.Thermal stability is crucial for reaction setup and storage. Tetrazines can undergo thermal decomposition at high temperatures.
Reducing Agents e.g., DTT, TCEPGenerally compatible.[1]The tetrazine moiety is stable in the presence of common reducing agents used in protein chemistry.

Experimental Protocols

The following sections provide detailed methodologies for the systematic evaluation of the solubility and stability of this compound.

Protocol for Solubility Determination

This protocol outlines a method to quantify the solubility of this compound in various solvents.

Objective: To determine the maximum concentration of this compound that can be dissolved in a given solvent.

Materials:

  • This compound

  • Solvents of interest (e.g., Water, PBS pH 7.4, DMSO, Ethanol)

  • Vortex mixer

  • Centrifuge

  • UV-Vis Spectrophotometer

  • Analytical balance

  • Micro-pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Accurately weigh a small amount of this compound (e.g., 5 mg) into several microcentrifuge tubes.

    • Add a defined volume of the solvent of interest (e.g., 100 µL) to each tube.

    • Vortex the tubes vigorously for 2 minutes to facilitate dissolution.

    • Incubate the tubes at a controlled temperature (e.g., 25°C) for 24 hours with intermittent shaking to ensure equilibrium is reached.

  • Separation of Undissolved Solute:

    • Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes to pellet any undissolved solid.

  • Quantification of Dissolved Solute:

    • Carefully collect a known volume of the supernatant without disturbing the pellet.

    • Prepare a series of dilutions of the supernatant in the same solvent.

    • Measure the absorbance of the dilutions at the characteristic wavelength for the methyltetrazine chromophore (typically around 520-540 nm).

    • Prepare a standard curve using known concentrations of this compound in the same solvent.

    • Calculate the concentration of the saturated solution based on the standard curve.

  • Data Reporting:

    • Express the solubility in units of mg/mL or mmol/L.

Protocol for Stability Assessment Using HPLC

This protocol describes a High-Performance Liquid Chromatography (HPLC) based method to evaluate the stability of this compound under different conditions.

Objective: To monitor the degradation of this compound over time at various pH values and temperatures.

Materials:

  • This compound

  • Buffers of different pH values (e.g., pH 4, 7.4, 9)

  • Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (ACN)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Dilute the stock solution to a final concentration (e.g., 1 mg/mL) in the different pH buffers.

  • Incubation:

    • Aliquot the solutions into separate vials for each time point and temperature condition.

    • Incubate the vials at the specified temperatures.

  • HPLC Analysis:

    • At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.

    • Inject the aliquot into the HPLC system.

    • Use a suitable gradient of water/ACN with 0.1% TFA to separate the intact compound from its degradation products.

    • Monitor the elution profile at the absorbance maximum of the methyltetrazine.

  • Data Analysis:

    • Integrate the peak area of the intact this compound at each time point.

    • Calculate the percentage of the remaining intact compound relative to the initial time point (t=0).

    • Plot the percentage of the remaining compound against time to determine the degradation kinetics and half-life under each condition.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key processes related to the characterization and reactivity of this compound.

G Experimental Workflow for Solubility and Stability Assessment cluster_solubility Solubility Determination cluster_stability Stability Assessment prep_sat Prepare Saturated Solution separate Separate Undissolved Solute prep_sat->separate quantify Quantify Dissolved Solute (UV-Vis) separate->quantify report_sol Report Solubility (mg/mL) quantify->report_sol prep_stab Prepare Solutions in Buffers incubate Incubate at Different Conditions prep_stab->incubate analyze Analyze by HPLC at Time Points incubate->analyze report_stab Determine Degradation Kinetics analyze->report_stab

Caption: Workflow for determining solubility and stability.

G Reactivity and Potential Degradation of this compound cluster_reagent cluster_reactions cluster_degradation reagent This compound dihydropyridazine Stable Dihydropyridazine reagent->dihydropyridazine [1,2,4,5]-tetrazine + TCO (Inverse-electron-demand Diels-Alder) oxime Stable Oxime Linkage reagent->oxime Oxyamine + Aldehyde/Ketone (Oxime Ligation) degraded Degradation Products reagent->degraded Degradation tco trans-Cyclooctene (TCO) aldehyde Aldehyde/Ketone hydrolysis Hydrolysis (e.g., extreme pH)

Caption: Reactivity and potential degradation pathways.

References

An In-depth Technical Guide to Methyltetrazine-PEG4-oxyamine: Properties, Specifications, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, Methyltetrazine-PEG4-oxyamine is a key heterobifunctional linker that facilitates the precise and efficient conjugation of biomolecules. This guide provides a comprehensive overview of its properties, specifications, and applications, with a focus on its role in bioconjugation and the development of targeted therapeutics and diagnostics.

Core Properties and Specifications

This compound is a versatile molecule composed of three key components: a highly reactive methyltetrazine moiety, a hydrophilic four-unit polyethylene (B3416737) glycol (PEG4) spacer, and a terminal oxyamine group.[1] This unique structure enables a two-step bioconjugation strategy, leveraging the power of bioorthogonal "click chemistry".[2]

The methyltetrazine group participates in an exceptionally fast and selective inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction with strained alkenes, such as trans-cyclooctene (B1233481) (TCO).[3][4][5] This reaction is a cornerstone of bioorthogonal chemistry, allowing for efficient conjugation in complex biological environments without interfering with native biochemical processes.[2][3] The PEG4 spacer enhances the water solubility of the linker and the resulting conjugate, reduces aggregation, and minimizes steric hindrance.[1][2][3] The oxyamine group reacts specifically with aldehydes and ketones to form stable oxime bonds.[1]

Quantitative data for this compound are summarized in the following tables for easy comparison.

Table 1: Chemical and Physical Properties

PropertyValueSource
Chemical Formula C23H35N7O7[6]
Molecular Weight 521.58 g/mol [6]
Appearance Red oil[3]
Solubility Soluble in MeOH, DMF, and DMSO[3]

Table 2: Specifications

SpecificationValueSource
Purity >95% (HPLC)[3]
Storage Conditions -20°C, Desiccate[3][7]
Shipping Conditions Ambient temperature[7]

Reaction Mechanism and Experimental Workflow

The primary application of this compound lies in its ability to link two molecules through a sequential, two-step process. First, the oxyamine group is reacted with an aldehyde or ketone-containing molecule. Subsequently, the tetrazine moiety is available for a rapid bioorthogonal reaction with a TCO-modified molecule.

Reaction_Mechanism cluster_step1 Step 1: Oxime Bond Formation cluster_step2 Step 2: Bioorthogonal Click Chemistry (iEDDA) Molecule_A Molecule A (contains Aldehyde/Ketone) Intermediate Molecule A - Oxime - PEG4 - Methyltetrazine Molecule_A->Intermediate Reacts with Oxyamine MTZ_PEG4_Oxyamine Methyltetrazine- PEG4-Oxyamine MTZ_PEG4_Oxyamine->Intermediate Final_Conjugate Molecule A - Conjugate - Molecule B Intermediate->Final_Conjugate Reacts with TCO Molecule_B Molecule B (contains TCO) Molecule_B->Final_Conjugate

Sequential bioconjugation using this compound.

A typical experimental workflow for utilizing this compound in a bioconjugation experiment involves the initial modification of a biomolecule, followed by the bioorthogonal ligation step.

Experimental_Workflow Start Start: Prepare Biomolecule A (e.g., Protein with aldehyde/ketone) Step1 Incubate Biomolecule A with This compound Start->Step1 Purification1 Purify Tetrazine-modified Biomolecule A Step1->Purification1 Step2 Incubate Purified Biomolecule A with TCO-modified Biomolecule B Purification1->Step2 Purification2 Purify Final Conjugate Step2->Purification2 End End: Characterize Final Conjugate Purification2->End

Typical experimental workflow for bioconjugation.

Detailed Experimental Protocol: General Guideline for Protein Modification

The following provides a general protocol for the conjugation of this compound to a protein containing an aldehyde or ketone group, followed by conjugation to a TCO-modified molecule. Note that optimal conditions (e.g., molar excess, reaction time, temperature) may vary depending on the specific biomolecules and should be determined empirically.

Materials:

  • Protein containing an aldehyde or ketone group in an appropriate buffer (e.g., PBS, pH 6.0-7.0).

  • This compound, dissolved in a compatible organic solvent (e.g., DMSO or DMF).

  • TCO-modified molecule of interest.

  • Quenching reagent (e.g., hydroxylamine).

  • Purification system (e.g., size-exclusion chromatography, dialysis).

Procedure:

  • Protein Preparation: Ensure the protein solution is free of any primary amines if they can interfere with other planned reactions. The buffer should be optimized for oxime ligation, typically slightly acidic to neutral pH.

  • Modification with this compound:

    • Add a 10-20 fold molar excess of this compound to the protein solution.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification of the Tetrazine-Modified Protein:

    • Remove excess, unreacted this compound using a desalting column, dialysis, or size-exclusion chromatography.

  • Bioorthogonal Conjugation with TCO-modified Molecule:

    • Add the TCO-modified molecule to the purified tetrazine-modified protein. A 1.5 to 5-fold molar excess of the TCO-reagent is typically used.

    • The reaction is generally very fast and can be complete in under 30 minutes at room temperature.[8]

  • Purification of the Final Conjugate:

    • Purify the final conjugate using an appropriate chromatographic technique to remove any unreacted TCO-molecule and other byproducts.

  • Characterization:

    • Confirm the successful conjugation and purity of the final product using techniques such as SDS-PAGE, mass spectrometry, and functional assays.

Applications in Research and Drug Development

The unique properties of this compound make it an invaluable tool in a variety of applications:

  • Antibody-Drug Conjugates (ADCs): This linker enables the site-specific conjugation of cytotoxic drugs to antibodies, creating highly targeted cancer therapies.[2]

  • Pre-targeted Imaging and Therapy: In this two-step in vivo approach, a tetrazine-modified antibody is first administered and allowed to accumulate at the target site. Subsequently, a TCO-labeled imaging agent or therapeutic is administered, which rapidly localizes to the target via the bioorthogonal reaction.[2]

  • Development of Molecular Probes: It is useful in the design of dual-functional probes for various imaging and diagnostic applications.[1]

  • Functionalization of Nanoparticles: The linker can be used to modify the surface of nanoparticles, allowing for the attachment of targeting ligands, imaging agents, or therapeutic payloads.[2]

  • Material Science: this compound is suitable for modifying surfaces and creating functional polymers.[1]

References

The Ultimate Guide to Bioorthogonal Chemistry with Tetrazines: A Technical Whitepaper for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Bioorthogonal Chemistry and the Rise of Tetrazines

Bioorthogonal chemistry encompasses a class of chemical reactions that can proceed within living systems without interfering with native biochemical processes. Coined by Carolyn R. Bertozzi, this field has transformed our ability to study and manipulate biomolecules in their natural environments. The core principle lies in the high selectivity and biocompatibility of the reacting partners, which are designed to be abiotic and therefore do not cross-react with endogenous functional groups. Among the arsenal (B13267) of bioorthogonal reactions, the tetrazine ligation, an inverse-electron-demand Diels-Alder (IEDDA) reaction, has emerged as a particularly powerful and versatile tool for researchers, scientists, and drug development professionals.

The tetrazine ligation's popularity stems from its exceptionally fast and tunable reaction kinetics, the existence of high-quality fluorogenic probes, and its high selectivity. This reaction's speed is orders of magnitude faster than many other bioorthogonal reactions, enabling efficient labeling even at the low concentrations typically found in vivo. These favorable characteristics have made tetrazine bioorthogonal chemistry an indispensable tool for a wide range of applications, including live-cell imaging, in vivo imaging, pretargeted therapy, and controlled drug release.

Core Reaction Mechanism and Kinetics

The foundation of tetrazine bioorthogonal chemistry is the inverse-electron-demand Diels-Alder (IEDDA) reaction. This [4+2] cycloaddition is exceptionally rapid and selective due to the unique electronic properties of the reactants. The electron-deficient 1,2,4,5-tetrazine (B1199680) acts as the diene, while a strained, electron-rich dienophile, most commonly a trans-cyclooctene (B1233481) (TCO), serves as the dienophile. The reaction proceeds through an initial cycloaddition, forming a highly unstable intermediate, which then rapidly undergoes a retro-Diels-Alder reaction, irreversibly eliminating dinitrogen (N₂) gas as the sole byproduct. The final product is a stable dihydropyridazine.

The kinetics of the tetrazine-TCO ligation are highly tunable and depend on the electronic properties of both the tetrazine and the dienophile. Electron-withdrawing groups on the tetrazine ring lower its Lowest Unoccupied Molecular Orbital (LUMO) energy, accelerating the reaction. Conversely, electron-donating groups on the dienophile raise its Highest Occupied Molecular Orbital (HOMO) energy, which also increases the reaction rate.

Quantitative Data: Reaction Kinetics and Stability

The performance of a bioorthogonal reaction is critically dependent on its second-order rate constant (k₂) and the stability of the reactants in a biological medium. The following tables summarize kinetic data for various tetrazine-dienophile pairs and the stability of different tetrazine derivatives.

Table 1: Second-Order Rate Constants (k₂) for Tetrazine Ligations

Tetrazine DerivativeDienophileSolventk₂ (M⁻¹s⁻¹)
3-phenyl-1,2,4,5-tetrazine (H-Tz)TCOPBS~2,000 - 30,000
3-(p-aminophenyl)-6-methyl-TzTCOPBS~3,300
3,6-di-(2-pyridyl)-s-tetrazine (DP-Tz)TCO9:1 Methanol/Water2,000 (±400)
3,6-di-(2-pyridyl)-s-tetrazine (DP-Tz)Bicyclononyne (BCN)Methanol118
3,6-diphenyl-1,2,4,5-tetrazineBicyclononyne (BCN)Methanol3.6
3-(p-methoxyphenyl)-1,2,4,5-tetrazineBicyclononyne (BCN)Methanol2.3
3-(p-aminophenyl)-1,2,4,5-tetrazineBicyclononyne (BCN)Methanol0.58
3,6-bis(pyridyl)-tetrazineTCODPBS, 37 °C>39,000
H-phenyl-tetrazineTCODPBS, 37 °C>39,000
Methyl-substituted tetrazinesTCONot Specified~1000
Hydrogen-substituted tetrazinesTCONot Specifiedup to 30,000
Dipyridal tetrazineTCONot Specified2000 (±400)

Note: This table provides a summary of approximate values from various sources. Actual rates will depend on specific experimental conditions such as pH, temperature, and the specific isomers of the reactants.

Table 2: Stability of Tetrazine Derivatives in Biological Media

Tetrazine DerivativeConditionsHalf-life (t₁/₂) or % Remaining
Unconjugated s-tetrazine, phenyl s-tetrazineFetal Bovine Serum (FBS), 37 °C40% intact after 10 h
Conjugated s-tetrazinesFetal Bovine Serum (FBS)100% remaining intact up to 4 h
Conjugated s-tetrazinesFetal Bovine Serum (FBS), 20 °C15% decomposition after 15 h
Conjugated s-tetrazinesPhosphate Buffered Saline (PBS)Half-lives of up to 9 h
Dipyridyl-s-tetrazines and pyrimidyl-substituted tetrazines1:9 DMSO/PBS, 37 °C60-85% degraded after 12 h
Pyridyl tetrazines and phenyl tetrazines (more electron-rich)1:9 DMSO/PBS, 37 °Cat least 75% remaining after 12 h

Note: The stability of tetrazines is a critical parameter for in vivo applications and can be influenced by the substituents on the tetrazine ring and the biological medium.

Key Applications in Research and Drug Development

The unique properties of the tetrazine ligation have led to its widespread adoption in various biomedical research areas.

  • In Vivo Imaging: Tetrazine bioorthogonal chemistry is extensively used for in vivo imaging applications. This often involves a pretargeting strategy where a biomolecule, such as an antibody conjugated to a TCO, is administered first. After it has accumulated at the target site and the excess has cleared from circulation, a small, rapidly clearing imaging agent (e.g., a PET isotope or a fluorophore) attached to a tetrazine is administered. This agent then rapidly "clicks" onto the pre-accumulated TCO-antibody conjugate, leading to a high signal-to-background ratio.

  • Drug Delivery and Controlled Release: Tetrazine chemistry enables the development of sophisticated drug delivery systems. One prominent strategy is the "click-to-release" system, where a drug is caged with a TCO moiety. Upon administration of a tetrazine, the IEDDA reaction occurs, triggering a subsequent elimination reaction that releases the active drug at the desired site. This approach allows for precise spatiotemporal control over drug activation, minimizing off-target toxicity.

  • Live-Cell Imaging: The fast kinetics and fluorogenic nature of some tetrazine probes make them ideal for no-wash live-cell imaging. In this approach, a tetrazine conjugated to a fluorophore is designed to be in a quenched (non-fluorescent) state. Upon reaction with a TCO-labeled biomolecule of interest within a living cell, a conformational or electronic change occurs, leading to a significant increase in fluorescence. This "turn-on" mechanism allows for the visualization of specific molecules without the need for washing away unreacted probes, which is crucial for studying dynamic cellular processes.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

To visually represent the logical relationships and workflows described, the following diagrams were created using the DOT language.

IEDDA_Mechanism cluster_reaction Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction Tetrazine 1,2,4,5-Tetrazine (Electron-deficient Diene) Intermediate Unstable Bicyclic Intermediate Tetrazine->Intermediate [4+2] Cycloaddition TCO trans-Cyclooctene (TCO) (Strained Dienophile) TCO->Intermediate Product Stable Dihydropyridazine Product Intermediate->Product Retro-Diels-Alder N2 Nitrogen Gas (N₂) Intermediate->N2

Caption: The inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a TCO.

Pretargeting_Workflow cluster_step1 Step 1: Targeting cluster_step2 Step 2: Ligation and Imaging A Administer TCO-conjugated Antibody B Antibody accumulates at target site (e.g., tumor) A->B C Excess unbound antibody clears from circulation B->C D Administer Tetrazine-conjugated imaging agent (e.g., PET isotope) C->D Time Delay E Tetrazine rapidly reacts with pre-accumulated TCO ('clicks') D->E F Unbound imaging agent clears rapidly E->F G High-contrast imaging of the target site E->G

Caption: Workflow for in vivo pretargeted imaging using tetrazine-TCO ligation.

Click_To_Release Prodrug TCO-caged Prodrug (Inactive) Reaction IEDDA Reaction Prodrug->Reaction Tetrazine Tetrazine Trigger Tetrazine->Reaction Elimination Self-immolative Elimination Reaction->Elimination Drug Active Drug (Released) Elimination->Drug Byproduct Byproduct Elimination->Byproduct

Caption: The "click-to-release" mechanism for controlled drug activation.

Detailed Experimental Protocols

Reproducible and comparable data are essential for the rational selection and application of tetrazine-based bioorthogonal chemistry. Below are detailed methodologies for key experiments.

Protocol 1: General Protein Labeling with Tetrazine-NHS Ester

This protocol describes the labeling of a protein with a tetrazine moiety using an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines (e.g., lysine (B10760008) residues).

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • Tetrazine-PEG-NHS ester

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • 1 M Sodium Bicarbonate (NaHCO₃)

  • Spin desalting columns

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in PBS at a concentration of 1-10 mg/mL.

    • If the protein buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange into PBS using a spin desalting column.

  • Tetrazine-NHS Ester Stock Solution:

    • Immediately before use, dissolve the Tetrazine-PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Labeling Reaction:

    • To 100 µg of the protein solution, add 5 µL of 1 M NaHCO₃.

    • Add a 10-20 fold molar excess of the Tetrazine-NHS ester stock solution to the protein solution.

    • Incubate the reaction mixture for 60 minutes at room temperature with gentle mixing.

  • Quenching the Reaction (Optional):

    • To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 5-10 minutes.

  • Purification:

    • Remove the excess, unreacted Tetrazine-NHS ester using a spin desalting column equilibrated with the desired storage buffer (e.g., PBS).

  • Characterization:

    • Determine the degree of labeling (DOL) by mass spectrometry (MALDI-TOF or ESI-MS) by comparing the mass of the labeled and unlabeled protein. The tetrazine-labeled protein is now ready for ligation with a TCO-functionalized molecule.

Protocol 2: Live-Cell Imaging using a Pretargeting Strategy

This protocol describes a two-step approach for imaging a specific cellular target using a TCO-labeled antibody and a tetrazine-fluorophore.

Materials:

  • Cells expressing the target of interest

  • TCO-labeled antibody specific for the target

  • Tetrazine-fluorophore probe

  • Live-cell imaging medium (e.g., DMEM without phenol (B47542) red)

  • Phosphate Buffered Saline (PBS)

  • Fluorescence microscope

Procedure:

  • Pre-targeting:

    • Incubate the cells with the TCO-labeled antibody in live-cell imaging medium at a suitable concentration (e.g., 10-100 nM) for 30-60 minutes at 37°C. This allows the antibody to bind to its target.

  • Washing:

    • Gently wash the cells two to three times with fresh, pre-warmed imaging medium to remove unbound antibody.

  • Ligation and Imaging:

    • Prepare the tetrazine-fluorophore staining solution in imaging medium at a final concentration of 1-5 µM.

    • Add the staining solution to the cells.

    • Incubate for 10-30 minutes at 37°C, protected from light.

    • For fluorogenic probes, a washing step may not be necessary. For non-fluorogenic probes, wash the cells two to three times with warm PBS or culture medium to remove unbound tetrazine-dye and reduce background fluorescence.

  • Imaging and Analysis:

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Protocol 3: Determination of Second-Order Rate Constants using Stopped-Flow UV-Vis Spectrophotometry

This method is used to measure the rapid kinetics of the tetrazine-TCO ligation.

Materials:

  • Tetrazine derivative

  • TCO derivative

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Anhydrous DMSO or DMF

  • Stopped-flow spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the tetrazine derivative (e.g., 1 mM in DMSO).

    • Prepare a stock solution of the TCO derivative (e.g., 20 mM in DMSO).

    • On the day of the experiment, dilute the stock solutions in the reaction buffer to the desired final concentrations. The TCO concentration should be in pseudo-first-order excess (at least 10-fold higher than the tetrazine concentration).

  • Stopped-Flow Measurement:

    • Equilibrate the stopped-flow instrument to the desired temperature (e.g., 37°C).

    • Load the tetrazine and TCO solutions into separate syringes of the instrument.

    • Rapidly mix the two solutions and monitor the decrease in the characteristic absorbance of the tetrazine (typically between 510-540 nm) over time.

    • Record the absorbance decay trace.

  • Data Analysis:

    • Fit the absorbance decay data to a single exponential decay function to obtain the observed rate constant (k_obs).

    • The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the TCO derivative in excess: k₂ = k_obs / [TCO].

Conclusion

Tetrazine bioorthogonal chemistry, centered around the inverse-electron-demand Diels-Alder reaction, stands as a powerful and versatile tool for chemical biology and drug development. Its exceptionally fast kinetics, high specificity, and ability to proceed under mild, physiological conditions make it ideal for a wide range of applications where precision and efficiency are paramount. By understanding the core principles, quantitative parameters, and experimental protocols outlined in this guide, researchers, scientists, and drug development professionals can effectively harness the potential of tetrazine ligation to advance their research and therapeutic strategies. The continued development of novel tetrazine and dienophile derivatives promises to further expand the capabilities and applications of this remarkable bioorthogonal reaction.

key features of Methyltetrazine-PEG4-oxyamine linker

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Methyltetrazine-PEG4-Oxyamine Linker

Abstract

The this compound linker is a heterobifunctional chemical tool essential for advanced bioconjugation, particularly in the fields of drug delivery, medical imaging, and diagnostics.[1][2] It incorporates three key functional moieties: a methyltetrazine group for exceptionally fast, bioorthogonal click chemistry; a terminal oxyamine group for stable conjugation to carbonyls; and a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer.[2][3] This guide provides a comprehensive overview of the linker's core features, chemical properties, reaction mechanisms, and detailed experimental protocols for its application.

Core Components and Their Functions

The linker's utility is derived from its three distinct components, each serving a specific purpose in the construction of complex bioconjugates.

  • Methyltetrazine Group : This moiety is responsible for one of the fastest bioorthogonal reactions currently available—the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[1][4] It reacts with high specificity and unprecedented kinetics with strained alkenes, most notably trans-cyclooctene (B1233481) (TCO).[1][5] This reaction is highly chemoselective, meaning it does not interfere with other functional groups found in complex biological systems.[1][4] The presence of the methyl group provides additional stability to the tetrazine ring compared to unsubstituted tetrazines.[6][7]

  • PEG4 Spacer : The polyethylene glycol (PEG) spacer consists of four repeating ethylene (B1197577) oxide units. This spacer is critical for improving the overall properties of the linker and the resulting conjugate. Its primary role is to increase hydrophilicity, which enhances solubility in aqueous buffers and helps prevent aggregation of the conjugated biomolecules.[1][4][8] Furthermore, the flexible PEG chain provides steric hindrance, which can minimize non-specific interactions and provide adequate separation between the conjugated molecules.[2][8]

  • Oxyamine Group : The terminal oxyamine group (-ONH₂) provides a second, orthogonal conjugation handle. It reacts chemoselectively with molecules containing aldehyde or ketone functional groups to form a stable oxime bond.[2][9] This reaction is highly efficient and can be performed under mild physiological conditions, making it another valuable tool for bioorthogonal chemistry.[9][10]

cluster_Linker This compound Structure MT Methyltetrazine (Bioorthogonal IEDDA Reaction) PEG4 PEG4 Spacer (Hydrophilicity, Spacing) MT->PEG4 Oxy Oxyamine (Carbonyl Reaction) PEG4->Oxy

Caption: Core components of the this compound linker.

Physicochemical and Kinetic Properties

The linker's physical characteristics and reaction kinetics are central to its effective use in experimental design.

Table 1: Physicochemical Properties
PropertyValueSource(s)
Molecular Formula C₂₃H₃₆ClN₇O₇ or C₂₃H₃₅N₇O₇[1][11]
Molecular Weight ~558.03 g/mol (HCl salt) or ~521.58 g/mol [1][3][11]
Purity >95%[1][3]
Appearance Red oil[1][4]
Solubility DMSO, DMF, Methanol, Water, DCM[1][6]
Storage Conditions -20 °C[1]
Table 2: Reaction Kinetics and Monitoring
ReactionPartnerSecond-Order Rate Constant (k₂)Wavelength for MonitoringSource(s)
Tetrazine Ligation trans-cyclooctene (TCO)2000 to 1 x 10⁶ M⁻¹s⁻¹Disappearance of Tetrazine absorbance (510-550 nm)[12][13]
Oxime Ligation Aldehydes / KetonesVaries (pH-dependent)N/A (typically monitored by MS or HPLC)[9][14]

Reaction Mechanisms and Workflows

The heterobifunctional nature of the linker allows for two independent, sequential conjugation steps. This enables the modular assembly of complex bioconjugates, such as antibody-drug conjugates (ADCs) or targeted imaging agents.

  • Oxime Ligation : The oxyamine group undergoes a condensation reaction with a carbonyl group (aldehyde or ketone). The reaction proceeds via a nucleophilic attack of the oxyamine nitrogen on the carbonyl carbon, followed by dehydration to form a stable C=N-O bond (oxime).[9] This step is often used to attach the linker to a payload, such as a small molecule drug or a fluorescent dye that has been functionalized with an aldehyde.

  • Inverse-Electron-Demand Diels-Alder (IEDDA) Cycloaddition : The methyltetrazine ring acts as an electron-deficient diene that rapidly reacts with an electron-rich, strained dienophile like TCO.[5][15] The reaction proceeds through a [4+2] cycloaddition, followed by an irreversible retro-Diels-Alder reaction that releases nitrogen gas (N₂), driving the reaction to completion.[5][15][16] This step is typically used to attach the linker-payload construct to a larger biomolecule, like an antibody.

cluster_workflow Orthogonal Bioconjugation Workflow Linker Methyltetrazine- PEG4-Oxyamine Intermediate Tetrazine-PEG4-Payload Conjugate Linker->Intermediate Payload Payload with Aldehyde/Ketone (e.g., Drug, Dye) Payload->Intermediate Oxime Ligation (Step 1) Antibody Antibody with TCO Group Final Antibody-Linker-Payload Conjugate (e.g., ADC) Antibody->Final Tetrazine Ligation (IEDDA) (Step 2) Intermediate->Final

Caption: Two-step orthogonal reaction workflow for the linker.

Key Applications

The unique properties of the this compound linker make it suitable for a wide range of advanced applications.

  • Antibody-Drug Conjugates (ADCs) : The linker facilitates a modular approach to ADC development. The cytotoxic drug can first be attached via the oxyamine, and the resulting construct can then be precisely conjugated to a TCO-modified antibody.[17]

  • Pre-targeted Imaging and Therapy : This strategy improves the therapeutic index of drugs or radiotracers.[17] First, a TCO-modified antibody is administered and allowed to accumulate at the target site (e.g., a tumor). Subsequently, the tetrazine-linked payload is administered, which rapidly "clicks" to the antibody at the target, minimizing systemic exposure.[1][17]

  • Live-Cell Imaging and Labeling : The fast kinetics and biocompatibility of the tetrazine-TCO reaction are ideal for labeling biomolecules on the surface of or inside living cells with minimal perturbation.[1][18]

  • Material Science and Surface Modification : The linker can be used to functionalize surfaces or nanoparticles, allowing for the subsequent attachment of TCO-modified biomolecules for diagnostic or therapeutic purposes.[2][17]

cluster_pretargeting Pre-targeted In Vivo Therapy Workflow Inject_Ab 1. Inject TCO-Antibody Accumulate 2. Antibody accumulates at target site (e.g., tumor) Inject_Ab->Accumulate Clear Unbound antibody clears from circulation Accumulate->Clear Inject_Payload 3. Inject Tetrazine-Linker-Payload React 4. In vivo 'click' reaction at target site Inject_Payload->React Image Therapy / Imaging React->Image

Caption: Logical workflow for a pre-targeted in vivo therapy application.

Experimental Protocols

The following are generalized protocols for using this compound in a two-step conjugation to create an antibody-drug conjugate. Optimization is required for specific biomolecules and payloads.

Protocol 1: Conjugation of Linker to an Aldehyde-Modified Payload (Oxime Ligation)

Objective: To attach the this compound linker to a payload containing an aldehyde or ketone.

Materials:

  • Aldehyde-functionalized payload

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH ~4.5-5.5 (Oxime ligation is often more efficient at slightly acidic pH).

  • Purification system (e.g., RP-HPLC)

Methodology:

  • Dissolve the aldehyde-functionalized payload in a minimal amount of anhydrous DMSO.

  • Dissolve a 1.5 to 5-fold molar excess of this compound in the Reaction Buffer.

  • Add the dissolved payload to the linker solution. If solubility is an issue, the final concentration of organic solvent should be kept below 20%.

  • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C, protected from light.

  • Monitor the reaction progress by LC-MS or RP-HPLC until the payload starting material is consumed.

  • Purify the resulting Tetrazine-PEG4-Payload conjugate using an appropriate method, such as RP-HPLC, to remove unreacted linker.

  • Lyophilize the purified product and store at -20°C.

Protocol 2: Conjugation of Tetrazine-Payload to a TCO-Antibody (IEDDA)

Objective: To conjugate the purified Tetrazine-PEG4-Payload to a TCO-functionalized antibody.

Materials:

  • TCO-functionalized antibody (prepared separately)

  • Purified Tetrazine-PEG4-Payload

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5.[12]

  • Purification system: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or dialysis cassettes.[17]

Methodology:

  • Prepare the TCO-antibody in the Reaction Buffer at a concentration of 2-10 mg/mL.[17]

  • Dissolve the purified Tetrazine-PEG4-Payload in a small amount of DMSO and dilute into the Reaction Buffer.

  • Add a 3 to 10-fold molar excess of the Tetrazine-PEG4-Payload to the antibody solution. The optimal ratio should be determined empirically to achieve the desired drug-to-antibody ratio (DAR).

  • Incubate the reaction for 30-60 minutes at room temperature.[12] The reaction is extremely fast and is often complete within this timeframe.

  • The reaction can be monitored by following the disappearance of the tetrazine's pink/red color or its absorbance peak around 520 nm.[5][12]

  • Remove the excess, unreacted Tetrazine-PEG4-Payload using SEC or dialysis against PBS.[17]

  • Characterize the final ADC conjugate. Determine the protein concentration (e.g., via BCA assay) and analyze the product by SDS-PAGE (which should show a molecular weight shift) and Hydrophobic Interaction Chromatography (HIC) to determine the DAR. Store the final conjugate as appropriate for the specific antibody.

References

Methodological & Application

Application Notes and Protocols for Methyltetrazine-PEG4-oxyamine Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Methyltetrazine-PEG4-oxyamine, a heterobifunctional linker designed for advanced bioconjugation applications. This reagent enables a powerful two-step sequential or one-pot orthogonal conjugation strategy, leveraging the efficiencies of oxime ligation and the unparalleled speed of inverse-electron-demand Diels-Alder (iEDDA) click chemistry.

Introduction

This compound is a versatile tool in chemical biology and drug development, featuring two distinct reactive moieties connected by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer.[1][2][3][4] This structure allows for the precise and efficient coupling of two different molecules. The key features include:

  • Oxyamine Group: This functional group reacts specifically with aldehydes and ketones to form a stable oxime bond.[1][4] This reaction is highly chemoselective and can be performed under mild acidic to neutral conditions.

  • Methyltetrazine Moiety: This group participates in an extremely rapid and bioorthogonal iEDDA reaction with strained alkenes, most notably trans-cyclooctene (B1233481) (TCO).[2][3] This "click chemistry" reaction is known for its exceptional kinetics and specificity, proceeding efficiently in complex biological media without the need for a catalyst.[2][5]

  • PEG4 Spacer: The four-unit polyethylene glycol linker enhances the aqueous solubility of the molecule and the resulting conjugate, reduces steric hindrance, and can minimize non-specific binding.[1][2][3][4]

This dual functionality makes this compound an ideal candidate for constructing complex bioconjugates, such as antibody-drug conjugates (ADCs), targeted imaging agents, and functionalized nanoparticles.[1][2]

Physicochemical and Reaction Properties

A summary of the key properties of this compound and the associated conjugation reactions is provided below.

PropertyValueReference(s)
Chemical Formula C23H36ClN7O7[3]
Molecular Weight 558.03 g/mol [3]
Purity >95%[3]
Physical Form Red oil[3]
Solubility Soluble in MeOH, DMF, and DMSO[3]
Storage Conditions -20°C[3][4]

Reaction Kinetics and Stability

The bioconjugation reactions involving this compound are characterized by their efficiency and the stability of the resulting linkages.

ReactionSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key FeaturesReference(s)
Methyltetrazine + trans-cyclooctene (TCO) (iEDDA) Up to 10⁷Extremely fast kinetics, bioorthogonal, catalyst-free, proceeds in aqueous media at room temperature. The reaction is irreversible with the release of N₂ gas.[2]
Oxyamine + Aldehyde/Ketone (Oxime Ligation) 10¹ - 10³ (with aniline (B41778) catalysis)Highly chemoselective, forms a stable oxime bond. The reaction rate is pH-dependent and can be significantly accelerated by nucleophilic catalysts like aniline.

The stability of the formed covalent bonds is critical for the performance of the bioconjugate, particularly for in vivo applications.

LinkageStabilityReference(s)
Dihydropyridazine (from Tetrazine-TCO ligation) Highly stable under physiological conditions. The reaction is irreversible.[2]
Oxime Significantly more stable to hydrolysis than corresponding hydrazones, especially at neutral and physiological pH. Considered effectively irreversible under these conditions.

Experimental Protocols

The following are detailed protocols for a two-step bioconjugation strategy using this compound. This strategy involves first conjugating the oxyamine moiety to an aldehyde or ketone-containing biomolecule, followed by the reaction of the methyltetrazine group with a TCO-functionalized molecule.

Protocol 1: Modification of an Aldehyde-Containing Protein with this compound

This protocol describes the first step of the conjugation, where the oxyamine group of the linker reacts with an aldehyde group on a protein.

Materials:

  • Aldehyde-containing protein in a suitable buffer (e.g., PBS, pH 6.5-7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Aniline solution (optional, as a catalyst)

  • Reaction Buffer: 100 mM phosphate (B84403) buffer or acetate (B1210297) buffer, pH adjusted as needed.

  • Quenching solution (e.g., acetone (B3395972) or a solution of an aldehyde-containing compound)

  • Purification column (e.g., size-exclusion chromatography (SEC) or dialysis cassette)

Procedure:

  • Protein Preparation:

    • If necessary, exchange the protein into the desired Reaction Buffer using a desalting column or dialysis to remove any interfering substances.

    • Adjust the protein concentration to 1-10 mg/mL.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mM).

  • Conjugation Reaction:

    • Add the this compound stock solution to the protein solution to achieve the desired molar excess (typically a 10-50 fold molar excess over the protein).

    • Optional: For reactions at or near neutral pH, aniline can be added as a catalyst to a final concentration of 10-100 mM to increase the reaction rate.

    • Incubate the reaction mixture for 2-12 hours at room temperature or 37°C with gentle mixing. The optimal reaction time should be determined empirically.

  • Quenching the Reaction (Optional):

    • To consume any unreacted oxyamine groups, a quenching solution can be added. However, purification is generally sufficient.

  • Purification:

    • Remove the excess, unreacted this compound and byproducts using a desalting column, SEC, or dialysis against an appropriate buffer (e.g., PBS, pH 7.4).

  • Characterization:

    • Confirm the successful conjugation and determine the degree of labeling (DOL) using techniques such as UV-Vis spectroscopy (measuring the tetrazine absorbance around 520 nm), mass spectrometry (MALDI-TOF or ESI-MS), or HPLC analysis.

Protocol 2: Tetrazine Ligation of the Modified Protein with a TCO-Containing Molecule

This protocol outlines the second step, where the tetrazine-modified protein is conjugated to a molecule containing a trans-cyclooctene (TCO) group.

Materials:

  • Tetrazine-modified protein from Protocol 1 in a suitable buffer (e.g., PBS, pH 7.4)

  • TCO-functionalized molecule (e.g., a fluorescent dye, drug, or biotin)

  • Anhydrous DMSO or DMF

  • Purification column (e.g., SEC or dialysis cassette)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the TCO-functionalized molecule in a compatible solvent like DMSO or DMF.

  • Click Reaction:

    • Add the TCO-functionalized molecule stock solution to the purified tetrazine-modified protein solution. A 1.5 to 5-fold molar excess of the TCO-reagent over the tetrazine is typically used to ensure complete reaction.

    • Incubate the reaction mixture for 30-60 minutes at room temperature. The reaction is generally very fast.

  • Monitoring the Reaction (Optional):

    • The progress of the tetrazine ligation can be monitored by the disappearance of the characteristic pink/red color of the tetrazine or by measuring the decrease in absorbance at ~520 nm.[2]

  • Purification:

    • If necessary, purify the final conjugate to remove any excess TCO-reagent using an appropriate method based on the properties of the conjugate (e.g., SEC or dialysis).

  • Final Characterization:

    • Characterize the final bioconjugate using methods such as SDS-PAGE (which should show a mobility shift), mass spectrometry, and HPLC to confirm the successful conjugation and purity of the product.

Visualizations

Reaction Mechanism

The dual functionality of this compound allows for a two-step conjugation process. The first step is an oxime ligation, followed by a bioorthogonal tetrazine-TCO iEDDA reaction.

G cluster_0 Step 1: Oxime Ligation cluster_1 Step 2: Tetrazine Ligation (iEDDA) Protein_Aldehyde Protein-CHO Tetrazine_Protein Protein-CH=N-O-PEG4-Methyltetrazine Protein_Aldehyde->Tetrazine_Protein + MTZ_PEG4_Oxyamine Methyltetrazine-PEG4-ONH2 MTZ_PEG4_Oxyamine->Tetrazine_Protein Tetrazine_Protein_2 Protein-CH=N-O-PEG4-Methyltetrazine TCO_Molecule TCO-Molecule Final_Conjugate Protein-Conjugate-Molecule TCO_Molecule->Final_Conjugate Tetrazine_Protein_2->Final_Conjugate +

Caption: Two-step bioconjugation workflow using this compound.

Signaling Pathway Analogy: Targeted Drug Delivery

The principle of using this compound for targeted drug delivery can be visualized as a molecular signaling pathway, where a targeting moiety (e.g., an antibody) is first armed with the linker and then "activated" by the drug-TCO conjugate.

G Antibody Targeting Antibody (with Aldehyde) Armed_Antibody Tetrazine-Armed Antibody Antibody->Armed_Antibody Oxime Ligation Linker Methyltetrazine- PEG4-oxyamine Linker->Armed_Antibody ADC Antibody-Drug Conjugate (ADC) Armed_Antibody->ADC Tetrazine Ligation Drug_TCO Drug-TCO Conjugate Drug_TCO->ADC Target_Cell Target Cell ADC->Target_Cell Targeting & Internalization

Caption: Logical workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

Conclusion

This compound is a highly effective bifunctional linker that provides researchers with a robust and versatile tool for bioconjugation. The combination of stable oxime ligation with the rapid and bioorthogonal iEDDA reaction allows for the creation of well-defined and complex biomolecular constructs. The protocols and data presented in these notes serve as a guide for the successful application of this powerful reagent in a variety of research and development settings.

References

Application Notes and Protocols for Live Cell Imaging Using Methyltetrazine-PEG4-oxyamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyltetrazine-PEG4-oxyamine is a versatile, heterobifunctional linker that serves as a powerful tool in the field of bioorthogonal chemistry, particularly for live-cell imaging applications. This molecule incorporates three key features: a highly reactive methyltetrazine moiety, a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG4) spacer, and a terminal oxyamine group.[1][2] This unique combination of functionalities allows for a two-step labeling strategy that offers high specificity and efficiency in complex biological environments.

The core of this technology lies in the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, a "click chemistry" reaction between the methyltetrazine and a strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO).[1][3] This reaction is exceptionally fast, with second-order rate constants reaching up to 10^6 M⁻¹s⁻¹, and proceeds efficiently under physiological conditions without the need for a catalyst.[3][4][5] The reaction is highly specific and bioorthogonal, meaning it does not interfere with native cellular processes.[1][6][7]

The PEG4 spacer enhances the hydrophilicity of the molecule, improving its solubility in aqueous buffers and minimizing non-specific binding.[1][2] The oxyamine group provides a versatile handle for conjugating the tetrazine to a wide range of molecules, including fluorescent dyes, biotin, or other probes, through the formation of a stable oxime linkage with an aldehyde or ketone.[2]

These properties make this compound an ideal reagent for pre-targeted live-cell imaging strategies. In this approach, a biomolecule of interest is first labeled with a TCO-containing probe. Subsequently, a tetrazine-conjugated imaging agent is introduced, which rapidly and specifically "clicks" onto the TCO-tagged biomolecule, allowing for precise visualization with minimal background signal.[8][9] This method is particularly advantageous for imaging cell surface receptors and other dynamic processes in living cells.[8]

Physicochemical Properties and Specifications

PropertyValueReference
Chemical Formula C23H36ClN7O7[1]
Molecular Weight 558.03 g/mol [1]
Purity >95%[1]
Physical Form Red oil[1]
Solubility Soluble in MeOH, DMF, and DMSO[1]
Storage Store at -20°C[1]
Reactive Groups Methyltetrazine, Oxyamine[1][2]
Spacer PEG4[1][2]
Reaction Partner Trans-cyclooctene (TCO), Norbornene[1]

Reaction Mechanism and Workflow

The use of this compound in live-cell imaging typically follows a pre-targeting workflow. This involves two main steps:

  • Target Modification: The biomolecule of interest (e.g., a cell-surface protein) is first labeled with a strained alkene, such as trans-cyclooctene (TCO). This can be achieved through various methods, including genetic encoding of unnatural amino acids, enzymatic labeling, or conjugation to antibodies or ligands.

  • Bioorthogonal Ligation: The this compound, conjugated to a fluorescent probe, is then added to the cells. The tetrazine rapidly reacts with the TCO-modified target via an IEDDA reaction, resulting in a stable covalent bond and fluorescent labeling of the target molecule.

G cluster_0 Step 1: Target Modification cluster_1 Step 2: Bioorthogonal Ligation cluster_2 Step 3: Imaging TCO_probe TCO-conjugated Antibody/Ligand Cell_Target Cell Surface Receptor TCO_probe->Cell_Target Binding Tetrazine_Fluorophore Methyltetrazine-PEG4-Fluorophore Labeled_Target Fluorescently Labeled Target Tetrazine_Fluorophore->Labeled_Target IEDDA Reaction (Click) Imaging Live Cell Imaging (e.g., Confocal Microscopy)

General workflow for pre-targeted live cell imaging.

The underlying chemical transformation is the inverse-electron-demand Diels-Alder reaction between the methyltetrazine and a trans-cyclooctene.

G Tetrazine This compound-Fluorophore Plus + Tetrazine->Plus TCO TCO-modified Biomolecule Plus->TCO Dihydropyridazine Stable Fluorescently Labeled Biomolecule Plus->Dihydropyridazine IEDDA Reaction (k ~10³ - 10⁶ M⁻¹s⁻¹) Nitrogen N₂ (gas) Dihydropyridazine->Nitrogen +

The inverse-electron-demand Diels-Alder (IEDDA) reaction.

Experimental Protocols

Protocol 1: General Procedure for Live Cell Surface Labeling

This protocol provides a general guideline for labeling cell surface proteins using a TCO-modified antibody followed by a fluorescently-labeled methyltetrazine.

Materials:

  • Live cells expressing the target of interest

  • Cell culture medium

  • Phosphate-buffered saline (PBS) or other imaging buffer

  • TCO-conjugated primary or secondary antibody

  • This compound conjugated to a fluorophore (e.g., MeTz-PEG4-Fluorophore)

  • Fluorescence microscope

Procedure:

  • Cell Preparation:

    • Plate cells on a glass-bottom dish or chamber slide suitable for microscopy and culture until they reach the desired confluency.

  • Antibody Labeling (TCO Modification):

    • Dilute the TCO-conjugated antibody in cold cell culture medium or PBS to the desired working concentration.

    • Remove the culture medium from the cells and wash once with cold PBS.

    • Add the antibody solution to the cells and incubate for 1 hour at 4°C to prevent internalization.

    • Wash the cells three times with cold PBS to remove unbound antibody.

  • Tetrazine Ligation and Staining:

    • Prepare a 1-10 µM solution of the MeTz-PEG4-Fluorophore in pre-warmed cell culture medium or imaging buffer.[10]

    • Add the tetrazine solution to the cells.

    • Incubate for 30-60 minutes at 37°C.[10]

    • Wash the cells gently three times with pre-warmed imaging buffer to remove the unbound tetrazine probe.[10]

  • Live Cell Imaging:

    • Add fresh, pre-warmed imaging buffer to the cells.

    • Image the cells immediately using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Protocol 2: Preparation of a Custom Methyltetrazine-Fluorophore Conjugate

This protocol describes the conjugation of this compound to a fluorophore containing an aldehyde or ketone group.

Materials:

  • This compound

  • Fluorophore with an aldehyde or ketone functional group

  • Anhydrous DMSO or DMF

  • Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0)

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

    • Dissolve the aldehyde or ketone-containing fluorophore in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Conjugation Reaction:

    • In a microcentrifuge tube, combine the fluorophore solution with a 1.5 to 3-fold molar excess of the this compound solution.

    • Add reaction buffer to achieve a final reaction volume where the organic solvent concentration is less than 20%.

    • Incubate the reaction mixture for 2-4 hours at room temperature, protected from light.

  • Purification (Optional but Recommended):

    • The resulting conjugate can be purified using HPLC or other chromatographic techniques to remove unreacted starting materials.

  • Characterization and Storage:

    • Confirm the successful conjugation using mass spectrometry.

    • Determine the concentration of the conjugate using the absorbance of the fluorophore.

    • Store the purified conjugate at -20°C, protected from light.

Quantitative Data

The selection of the tetrazine and dienophile pair is critical as it influences the reaction kinetics. The following table summarizes representative reaction rates for tetrazine-TCO ligations.

Tetrazine DerivativeDienophileSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
3-methyl-6-phenyl-1,2,4,5-tetrazineTCO~1,000 - 2,000[5][11]
3,6-di-(2-pyridyl)-s-tetrazineTCO~2,000[5]
H-Tz (unsubstituted)TCOUp to 30,000[11]

Note: The methyl group on methyltetrazine enhances the stability of the tetrazine moiety compared to the unsubstituted version, which can be a crucial factor for in vivo and long-term imaging experiments.[11]

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Signal Inefficient TCO labeling of the target molecule.Optimize the concentration and incubation time for the TCO-probe. Confirm TCO labeling using an alternative method if possible.
Degradation of the tetrazine-fluorophore.Store the tetrazine conjugate properly at -20°C and protect it from light. Prepare fresh dilutions before each experiment.
Low expression of the target molecule.Use a cell line with higher expression of the target or an overexpression system.
High Background Non-specific binding of the antibody or tetrazine.Increase the number and duration of wash steps. Include a blocking step (e.g., with BSA) before antibody incubation. Use a lower concentration of the tetrazine probe.
Autofluorescence of cells or medium.Use a phenol (B47542) red-free imaging medium. Select a fluorophore in the red or far-red spectrum to minimize cellular autofluorescence.
Cell Death/Toxicity High concentration of reagents.Perform a dose-response curve to determine the optimal, non-toxic concentration of the TCO-probe and tetrazine-fluorophore.
Contamination of reagents.Use sterile buffers and handle reagents in a sterile environment.

Conclusion

This compound is a powerful and versatile tool for live-cell imaging, enabling researchers to visualize and study a wide range of biological processes with high specificity and temporal resolution. The bioorthogonal nature of the tetrazine-TCO ligation, coupled with the favorable properties of the PEG4 spacer, makes this reagent an excellent choice for pre-targeted imaging strategies in complex biological systems. By following the protocols and guidelines outlined in these application notes, researchers can successfully implement this technology to advance their studies in cell biology, drug development, and beyond.

References

Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Development with Methyltetrazine-PEG4-oxyamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of antibody-drug conjugates (ADCs) represents a significant advancement in targeted cancer therapy. These biopharmaceuticals combine the exquisite specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic payload. The linker connecting the antibody and the payload is a critical component, influencing the ADC's stability, pharmacokinetics, and efficacy. Methyltetrazine-PEG4-oxyamine is a novel heterobifunctional linker that enables a precise and bioorthogonal approach to ADC construction.

This linker features two key reactive moieties: an oxyamine group and a methyltetrazine group, separated by a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer. The oxyamine group facilitates a stable oxime bond with an aldehyde or ketone group, which can be site-specifically introduced onto the antibody. The methyltetrazine group participates in an exceptionally fast and selective inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a trans-cyclooctene (B1233481) (TCO)-modified payload. This "click chemistry" reaction proceeds efficiently in biological media without interfering with native functional groups.[1][2]

The PEG4 spacer enhances the solubility and reduces aggregation of the resulting ADC.[3] This two-step conjugation strategy allows for the modular and controlled assembly of ADCs with a defined drug-to-antibody ratio (DAR), leading to a more homogeneous product with potentially improved therapeutic properties.

Principle of the Method

The development of an ADC using this compound involves a sequential, two-step conjugation strategy. First, the antibody is modified to introduce a reactive aldehyde handle. A common and effective method for this is the mild oxidation of the carbohydrate moieties present in the Fc region of the antibody using sodium periodate. This site-specific modification preserves the integrity of the antigen-binding sites.[][5]

The aldehyde-modified antibody is then reacted with the oxyamine group of the this compound linker, forming a stable oxime linkage. In the second stage, a cytotoxic payload that has been pre-functionalized with a trans-cyclooctene (TCO) group is "clicked" to the tetrazine-modified antibody via the iEDDA reaction. This results in the final ADC construct.

Experimental Workflow

ADC_Workflow cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Linker Conjugation cluster_step3 Step 3: Payload Conjugation mAb Monoclonal Antibody (mAb) oxidized_mAb Aldehyde-Modified mAb mAb->oxidized_mAb NaIO4 Oxidation tetrazine_mAb Tetrazine-Modified mAb oxidized_mAb->tetrazine_mAb linker This compound linker->tetrazine_mAb Oxime Ligation ADC Antibody-Drug Conjugate (ADC) tetrazine_mAb->ADC payload TCO-Modified Payload payload->ADC iEDDA Click Reaction MMAE_MoA cluster_cell Target Cancer Cell ADC_bind 1. ADC binds to target antigen Internalization 2. Internalization via endocytosis ADC_bind->Internalization Lysosome 3. Trafficking to lysosome Internalization->Lysosome Release 4. Linker cleavage and payload release (MMAE) Lysosome->Release Inhibition 5. Inhibition of tubulin polymerization Release->Inhibition Tubulin Tubulin Dimers Microtubule Microtubules Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Inhibition->Tubulin Disruption 6. Microtubule network disruption Inhibition->Disruption Arrest 7. G2/M cell cycle arrest Disruption->Arrest Apoptosis 8. Apoptosis Arrest->Apoptosis

References

Application Notes and Protocols for Protein Labeling with Methyltetrazine-PEG4-oxyamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the two-step labeling of proteins using Methyltetrazine-PEG4-oxyamine. This heterobifunctional linker enables the site-specific conjugation of a methyltetrazine moiety to a protein of interest. The methyltetrazine can then be used for bioorthogonal ligation with a trans-cyclooctene (B1233481) (TCO)-modified molecule, such as a fluorescent probe, a drug molecule, or a purification tag.[1][2] This powerful technology is instrumental in various applications, including in vitro and in vivo imaging, drug delivery, and the development of antibody-drug conjugates (ADCs).[1][2][3][4]

The labeling strategy involves two key steps:

  • Introduction of a carbonyl group (aldehyde or ketone) onto the target protein. This creates a unique reactive handle for the oxyamine group of the linker.

  • Two-step ligation:

    • Oxime Ligation: The oxyamine group of this compound reacts with the engineered carbonyl group on the protein to form a stable oxime bond.

    • Inverse-Electron-Demand Diels-Alder (IEDDA) Cycloaddition: The methyltetrazine moiety of the linker rapidly and specifically reacts with a trans-cyclooctene (TCO)-functionalized molecule in a bioorthogonal "click" reaction.[2][3][5]

The polyethylene (B3416737) glycol (PEG4) spacer in the linker enhances solubility in aqueous buffers and reduces steric hindrance during conjugation.[1][2]

Data Presentation

Table 1: Reaction Kinetics of Bioorthogonal Ligation Chemistries
Ligation ChemistryReactantsSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Characteristics
Oxime Ligation Aldehyde/Ketone + Oxyamine10¹ - 10³Can be accelerated with aniline (B41778) catalysis; forms a stable oxime bond.[6][7]
Tetrazine Ligation Methyltetrazine + Trans-cyclooctene (TCO)10³ - 10⁶Exceptionally fast kinetics; highly specific and bioorthogonal.[3][5][8]
Table 2: Recommended Reaction Conditions for Protein Labeling
StepParameterRecommended ConditionNotes
Protein Carbonyl Introduction MethodSee Protocol 1 for optionsChoice of method depends on the protein and desired site of labeling.
Oxime Ligation pH4.5 - 7.0Reaction is more efficient at slightly acidic pH.[9][10]
TemperatureRoom Temperature (20-25°C) or 4°C4°C for sensitive proteins, overnight incubation.
Aniline Catalyst10-100 mM (optional)Can significantly increase the reaction rate.[10][11]
Molar Excess of Linker10-50 foldOptimal ratio should be determined empirically.
Tetrazine-TCO Ligation pH6.0 - 9.0Tolerant of a wide pH range.[5]
TemperatureRoom Temperature (20-25°C)Reaction is typically very fast.
Molar Excess of TCO-reagent1.5-5 foldA slight excess is recommended to ensure complete labeling.[12]

Experimental Protocols

Protocol 1: Introduction of an Aldehyde or Ketone Group into the Target Protein

Site-specific introduction of a carbonyl group is a prerequisite for labeling with this compound. Several methods can be employed:

Method A: Oxidation of N-terminal Serine or Threonine Residues [9][13]

  • Protein Preparation: Prepare the protein at a concentration of 1-10 mg/mL in a suitable buffer (e.g., phosphate-buffered saline, PBS) at pH 6.5-7.5.

  • Oxidation Reaction:

    • Prepare a fresh solution of sodium periodate (B1199274) (NaIO₄) in the reaction buffer.

    • Add NaIO₄ to the protein solution to a final concentration of 1-10 mM.

    • Incubate the reaction on ice or at 4°C for 15-30 minutes in the dark.

  • Quenching: Quench the reaction by adding glycerol (B35011) or ethylene (B1197577) glycol to a final concentration of 20-50 mM to consume excess periodate.

  • Purification: Remove excess reagents by size-exclusion chromatography (e.g., a desalting column) equilibrated with the buffer for the subsequent oxime ligation step.

Method B: Enzymatic Introduction of a Formylglycine (fGly) Residue [12][14]

This method utilizes the formylglycine-generating enzyme (FGE) to oxidize a specific cysteine residue within a consensus peptide sequence (Cys-X-Pro-X-Arg) to a formylglycine, which contains an aldehyde group.

  • Protein Engineering: Genetically encode the FGE recognition sequence into the protein of interest at the desired labeling site.

  • Co-expression: Co-express the engineered protein and FGE in a suitable expression system (e.g., E. coli or mammalian cells).

  • Purification: Purify the aldehyde-tagged protein using standard chromatography techniques.

Method C: Incorporation of an Unnatural Amino Acid (UAA) with a Carbonyl Group

  • Genetic Code Expansion: Employ amber suppression technology to site-specifically incorporate an unnatural amino acid containing a ketone or aldehyde group into the protein of interest during protein expression in a suitable host system.[9]

  • Protein Expression and Purification: Express and purify the modified protein according to standard protocols.

Protocol 2: Labeling of Carbonyl-Modified Protein with this compound
  • Reagent Preparation:

    • Carbonyl-Modified Protein: Prepare the protein at 1-5 mg/mL in a reaction buffer (e.g., PBS, pH 6.5).

    • This compound Stock Solution: Prepare a 10 mM stock solution in anhydrous DMSO or DMF.

    • (Optional) Aniline Catalyst Stock Solution: Prepare a 1 M stock solution of aniline in DMSO.

  • Oxime Ligation Reaction:

    • Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution.

    • (Optional) If using a catalyst, add the aniline stock solution to a final concentration of 10-100 mM.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification: Remove excess, unreacted linker using a desalting column equilibrated with a suitable buffer for the next step (e.g., PBS, pH 7.4).

Protocol 3: Bioorthogonal Reaction with a TCO-Containing Molecule
  • Reagent Preparation:

    • Methyltetrazine-Labeled Protein: Use the purified protein from Protocol 2.

    • TCO-Reagent Stock Solution: Prepare a 10 mM stock solution of the desired TCO-functionalized molecule (e.g., TCO-fluorophore) in DMSO.

  • Tetrazine-TCO Ligation:

    • Add a 1.5- to 5-fold molar excess of the TCO-reagent to the methyltetrazine-labeled protein solution.[12]

    • Incubate the reaction for 30-60 minutes at room temperature. The reaction is often complete within minutes due to the fast kinetics.[3][5]

  • Final Purification: If necessary, remove any unreacted TCO-reagent by size-exclusion chromatography.

  • Characterization and Storage: Characterize the final conjugate by methods such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to determine the degree of labeling. Store the labeled protein under conditions appropriate for the specific protein, typically at 4°C for short-term use or at -80°C for long-term storage.

Mandatory Visualization

G cluster_0 Step 1: Introduction of Carbonyl Group cluster_1 Step 2: Two-Step Ligation Prot Target Protein ModProt Carbonyl-Modified Protein Prot->ModProt Oxidation or Enzymatic Modification LabeledProt Methyltetrazine- Labeled Protein ModProt->LabeledProt Oxime Ligation MetTet Methyltetrazine- PEG4-oxyamine MetTet->LabeledProt TCO TCO-Molecule (e.g., Fluorophore) FinalConj Final Protein Conjugate TCO->FinalConj LabeledProt->FinalConj IEDDA Reaction

Caption: Experimental workflow for protein labeling.

G cluster_0 Oxime Ligation cluster_1 IEDDA Reaction Protein_CHO Protein-CHO Oxime_Product Protein-CH=N-O-PEG4-Tetrazine Protein_CHO->Oxime_Product Linker_ONH2 H2N-O-PEG4-Tetrazine Linker_ONH2->Oxime_Product Final_Product Final Conjugate Oxime_Product->Final_Product TCO_Molecule TCO-Molecule TCO_Molecule->Final_Product

Caption: Chemical pathway for protein labeling.

References

Application Notes and Protocols for TCO Ligation with Methyltetrazine-PEG4-oxyamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ligation between trans-cyclooctene (B1233481) (TCO) and tetrazine is a premier bioorthogonal reaction, leveraging the principles of inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[1][2] This reaction is distinguished by its exceptionally rapid kinetics, high specificity, and biocompatibility, proceeding efficiently under physiological conditions without the need for a cytotoxic catalyst.[3][4] The reaction forms a stable dihydropyridazine (B8628806) bond, releasing only nitrogen gas as a byproduct, which makes it an ideal tool for conjugating biomolecules in complex biological environments.[1][5]

Methyltetrazine-PEG4-oxyamine is a heterobifunctional linker that embodies the power of this chemistry.[6][7] It features a methyltetrazine moiety for rapid and specific reaction with a TCO-functionalized molecule.[6][8] Additionally, a hydrophilic PEG4 spacer enhances aqueous solubility and minimizes steric hindrance, while the terminal oxyamine group provides a secondary conjugation point for molecules containing aldehydes or ketones via oxime ligation.[7][9] These characteristics make it a versatile reagent for creating advanced bioconjugates, antibody-drug conjugates (ADCs), and targeted imaging agents.[3][9]

Quantitative Data Summary

The efficiency and speed of the TCO-tetrazine ligation are among the highest of all bioorthogonal reactions. The table below summarizes key quantitative data for this reaction.

ParameterValueNotes
Second-Order Rate Constant (k₂) >800 M⁻¹s⁻¹ (up to 10⁷ M⁻¹s⁻¹)Significantly faster than other click chemistry reactions like CuAAC and SPAAC.[3][4]
Optimal pH Range 6.0 - 9.0The reaction is robust and proceeds efficiently in a variety of common aqueous buffers, such as PBS.[10][11]
Reaction Temperature Room Temperature (20-25°C) or 37°CThe reaction is rapid at room temperature. Incubation at 37°C can further accelerate the rate. Reactions can also be performed at 4°C with longer incubation times.[10]
Stoichiometry 1.05 to 1.5-fold molar excess of tetrazineA slight excess of the tetrazine-containing molecule is recommended to ensure complete consumption of the TCO-modified molecule.[1][10]
Typical Reaction Time 10 - 120 minutesCompletion time is dependent on reactant concentrations and temperature.[12][13]

Experimental Protocols

This section provides a detailed methodology for the ligation of a TCO-functionalized protein with this compound. The protocol is divided into two main stages:

  • Preparation of a TCO-Functionalized Protein: This is a prerequisite step. The example below uses a TCO-NHS ester to modify a protein.

  • TCO-Tetrazine Ligation: The core reaction between the TCO-protein and this compound.

Protocol 1: Preparation of TCO-Functionalized Protein via NHS Ester Chemistry

This protocol details the modification of a protein with a TCO moiety using an amine-reactive TCO-PEG-NHS ester.

Materials:

  • Protein of interest (1-5 mg/mL in amine-free buffer, e.g., PBS)

  • TCO-PEG-NHS ester (e.g., TCO-PEG4-NHS Ester)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Spin desalting columns

Procedure:

  • Protein Preparation: If the protein solution contains primary amines (e.g., Tris or glycine), exchange the buffer to PBS (pH 7.4) using a spin desalting column. Adjust the protein concentration to 1-5 mg/mL.[1]

  • TCO-PEG-NHS Ester Stock Solution: Immediately before use, prepare a 10 mM stock solution of the TCO-PEG-NHS ester in anhydrous DMSO or DMF.[12]

  • Protein Modification:

    • Add a 10- to 20-fold molar excess of the 10 mM TCO-PEG-NHS ester solution to the protein solution.[12]

    • Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.[13]

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 5-15 minutes at room temperature.[13]

  • Purification: Remove the excess, unreacted TCO-PEG-NHS ester and quenching buffer by passing the solution through a spin desalting column equilibrated with PBS (pH 7.4).[1][11]

  • Quantification: Determine the concentration of the TCO-functionalized protein using a standard protein assay (e.g., BCA). The protein is now ready for ligation.

Protocol 2: TCO Ligation with this compound

This protocol describes the core bioorthogonal reaction.

Materials:

  • TCO-functionalized protein (from Protocol 1) in PBS, pH 7.4

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Reagent Preparation:

    • Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO or DMF. This reagent is a red oil.[6]

  • Reactant Calculation: Determine the volumes of the TCO-functionalized protein and the this compound stock solution required to achieve the desired molar ratio. A 1.1 to 2.0-fold molar excess of the tetrazine reagent is recommended.[13]

  • Ligation Reaction:

    • Add the calculated volume of the this compound stock solution to the TCO-functionalized protein solution.

    • Mix gently and incubate at room temperature for 10-60 minutes.[13] Alternatively, the reaction can be performed at 4°C for 30-120 minutes or overnight.[10][13]

  • Reaction Monitoring (Optional): The progress of the ligation can be monitored by the disappearance of the characteristic pink/red color of the tetrazine, or by measuring the decrease in its absorbance at approximately 520 nm.[11][14]

  • Purification (Optional): If necessary, the resulting conjugate can be purified from the excess tetrazine reagent using a spin desalting column or size-exclusion chromatography.[1]

  • Storage: Store the final conjugate at 4°C or -20°C for long-term storage.

Visualizations

TCO_Ligation_Workflow Experimental Workflow for TCO-Tetrazine Ligation cluster_prep Stage 1: Preparation of Reactants cluster_conjugation Stage 2: Bioconjugation cluster_analysis Stage 3: Analysis & Purification Prot_A Protein of Interest Incubate_TCO Incubate Protein with TCO-NHS Ester (30-60 min, RT) Prot_A->Incubate_TCO TCO_NHS TCO-PEG-NHS Ester Dissolve_TCO Dissolve in DMSO TCO_NHS->Dissolve_TCO MeTet_Oxy This compound Dissolve_MeTet Dissolve in DMSO MeTet_Oxy->Dissolve_MeTet Dissolve_TCO->Incubate_TCO Ligate Mix TCO-Protein with This compound (10-60 min, RT) Dissolve_MeTet->Ligate Quench_TCO Quench Reaction (Tris Buffer) Incubate_TCO->Quench_TCO Purify_TCO Purify TCO-Protein (Desalting Column) Quench_TCO->Purify_TCO Purify_TCO->Ligate Purify_Final Purify Final Conjugate (Optional, SEC) Ligate->Purify_Final Final_Product Final Conjugate Purify_Final->Final_Product

Caption: Workflow for protein modification and subsequent TCO-tetrazine ligation.

TCO_Tetrazine_Mechanism Mechanism of TCO-Tetrazine Ligation cluster_cycloaddition TCO TCO-Functionalized Molecule (R1) Intermediate Unstable Cycloadduct TCO->Intermediate [4+2] Cycloaddition (IEDDA) Tetrazine Methyltetrazine-PEG4- oxyamine (R2) Tetrazine->Intermediate Product Stable Dihydropyridazine Conjugate (R1-R2) Intermediate->Product Retro-Diels-Alder (Irreversible) Nitrogen Nitrogen Gas (N₂) Intermediate->Nitrogen

Caption: The inverse-electron-demand Diels-Alder (IEDDA) reaction mechanism.

Application Highlight: Dual-Functionality of this compound

The oxyamine group (-ONH₂) on the this compound linker provides an orthogonal conjugation strategy. After performing the TCO ligation, the resulting conjugate now bears a reactive oxyamine handle. This can be used to react with molecules containing an aldehyde or ketone to form a stable oxime bond. This dual-functionality is particularly useful in multi-step labeling or the construction of complex drug delivery systems.

Logical_Relationship Logical Relationship of Dual-Functional Linker TCO_Biomolecule TCO-modified Biomolecule 1 Intermediate_Conjugate Intermediate Conjugate (Biomolecule 1 + Linker) TCO_Biomolecule->Intermediate_Conjugate TCO-Tetrazine Ligation MeTet_Linker Methyltetrazine- PEG4-oxyamine MeTet_Linker->Intermediate_Conjugate Aldehyde_Biomolecule Aldehyde/Ketone-modified Biomolecule 2 Final_Conjugate Final Ternary Conjugate (Biomolecule 1 + Linker + Biomolecule 2) Aldehyde_Biomolecule->Final_Conjugate Intermediate_Conjugate->Final_Conjugate Oxime Ligation

Caption: Sequential conjugation strategy using the dual-functional linker.

References

Revolutionizing Bioconjugation: Methyltetrazine-PEG4-Oxyamine for Advanced Surface Modification of Biomolecules

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyltetrazine-PEG4-oxyamine is a heterobifunctional linker that is at the forefront of bioconjugation chemistry, enabling the precise and efficient surface modification of biomolecules.[1][2] This reagent possesses two key reactive groups: a methyltetrazine moiety and an oxyamine group, connected by a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer.[1][2] The methyltetrazine group participates in an exceptionally fast and selective bioorthogonal reaction known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with strained alkenes, most notably trans-cyclooctene (B1233481) (TCO).[1] This "click chemistry" reaction is characterized by its high speed and specificity in complex biological environments.[1] The oxyamine group provides a chemoselective handle for covalent modification of biomolecules containing aldehyde or ketone functionalities through the formation of a highly stable oxime bond.[2][3] The integrated PEG4 spacer enhances aqueous solubility and minimizes steric hindrance, improving the overall efficiency of conjugation reactions.[1][2]

These unique features make this compound an invaluable tool for a wide range of applications, including the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, advanced molecular imaging agents, and the functionalization of surfaces for biosensor development.[1][2]

Key Features of this compound:

  • Bioorthogonal Reactivity: The methyltetrazine moiety allows for rapid and specific conjugation to TCO-modified molecules in complex biological media without interfering with native functional groups.[1]

  • Chemoselective Ligation: The oxyamine group selectively reacts with aldehydes and ketones to form a stable oxime linkage.[2]

  • Enhanced Solubility: The hydrophilic PEG4 spacer improves the solubility of the reagent and the resulting bioconjugate in aqueous buffers.[1]

  • Biocompatibility: The reaction occurs efficiently under mild, physiological conditions, making it suitable for use with sensitive biomolecules.[1]

  • High Stability: The resulting oxime bond is significantly more stable than other linkages like hydrazones, particularly at physiological pH.[3][4][5]

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the reactions involving this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₃H₃₅N₇O₇[6]
Molecular Weight521.58 g/mol [6]
Purity>96%[6]
SolubilitySoluble in Water, DMSO, DMF[7]
Storage Conditions-20°C, desiccated[7]

Table 2: Reaction Kinetics and Stability of Linkages

Reaction / LinkageSecond-Order Rate Constant (M⁻¹s⁻¹)Half-life (at pH 7.0)ConditionsReference
Tetrazine-TCO Ligation~1 x 10⁶Not Applicable (Stable)Physiological conditions[8]
Oxime LigationCatalyst-dependent~25 dayspD 7.0[5]
Hydrazone LinkageCatalyst-dependent~2 hourspD 7.0[5]

Experimental Protocols

Here we provide detailed protocols for the surface modification of biomolecules using this compound. The general workflow involves two key stages: the introduction of an aldehyde or ketone group onto the target biomolecule, followed by conjugation with this compound.

Protocol 1: Generation of Aldehyde Groups on Glycoproteins via Periodate (B1199274) Oxidation

This protocol describes the gentle oxidation of cis-diol moieties in sugar residues of glycoproteins to generate reactive aldehyde groups.

Materials:

  • Glycoprotein (B1211001) of interest (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4)

  • Sodium meta-periodate (NaIO₄)

  • Glycerol (B35011)

  • Desalting column (e.g., PD-10)

  • Reaction buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 6.0

Procedure:

  • Preparation of Glycoprotein: Dissolve the glycoprotein in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Periodate Oxidation:

    • Prepare a fresh solution of NaIO₄ in the reaction buffer.

    • Add NaIO₄ to the glycoprotein solution to a final concentration of 1-10 mM.

    • Incubate the reaction on ice in the dark for 15-30 minutes.

  • Quenching the Reaction:

    • Add glycerol to a final concentration of 10-20 mM to quench the unreacted NaIO₄.

    • Incubate on ice for 5-10 minutes.

  • Purification:

    • Remove excess periodate and byproducts by passing the reaction mixture through a desalting column equilibrated with the reaction buffer.

    • The resulting aldehyde-modified glycoprotein is now ready for conjugation with this compound.

Protocol 2: Conjugation of this compound to Aldehyde-Modified Biomolecules

This protocol details the oxime ligation reaction between the aldehyde-modified biomolecule and this compound.

Materials:

  • Aldehyde-modified biomolecule (from Protocol 1)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Aniline (B41778) (optional, as a catalyst)

  • Reaction buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 6.0-7.0

  • Quenching solution (optional, e.g., hydroxylamine)

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

Procedure:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature.

    • Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.

    • If using a catalyst, prepare a stock solution of aniline in the reaction buffer.

  • Conjugation Reaction:

    • To the aldehyde-modified biomolecule solution, add the this compound stock solution to achieve a 10- to 50-fold molar excess.

    • If using a catalyst, add aniline to a final concentration of 10-100 mM.[7]

    • Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C with gentle mixing.

  • Quenching (Optional):

  • Purification of the Conjugate:

    • Remove excess, unreacted this compound and other small molecules by size-exclusion chromatography or dialysis against a suitable buffer (e.g., PBS, pH 7.4).

  • Characterization:

    • Determine the concentration of the purified conjugate using a protein assay (e.g., BCA).

    • The degree of labeling (DOL) can be determined using mass spectrometry to measure the mass shift upon conjugation.[9][10]

Visualizing the Workflow and Chemistry

To aid in the understanding of the processes described, the following diagrams illustrate the experimental workflows and chemical reactions.

G cluster_oxidation Protocol 1: Aldehyde Generation cluster_conjugation Protocol 2: Oxime Ligation glycoprotein Glycoprotein periodate NaIO₄ Oxidation glycoprotein->periodate quench Glycerol Quench periodate->quench purify1 Desalting Column quench->purify1 aldehyde_protein Aldehyde-Modified Glycoprotein purify1->aldehyde_protein conjugation Oxime Ligation aldehyde_protein->conjugation reagent Methyltetrazine- PEG4-Oxyamine reagent->conjugation purify2 Size-Exclusion Chromatography conjugation->purify2 final_product Tetrazine-Labeled Bioconjugate purify2->final_product

Experimental workflow for biomolecule modification.

G cluster_reaction Oxime Ligation Chemistry cluster_bioorthogonal Bioorthogonal IEDDA Reaction reactant1 Aldehyde-modified Biomolecule (R'-CHO) product Stable Oxime Linkage (R'-CH=N-O-R) reactant1->product + reactant2 This compound (R-ONH₂) reactant2->product tetrazine_conjugate Tetrazine-Labeled Bioconjugate final_conjugate Final Bioconjugate tetrazine_conjugate->final_conjugate + tco_molecule TCO-modified Molecule tco_molecule->final_conjugate

Chemical reactions of this compound.

References

Creating Fluorescent Probes with Methyltetrazine-PEG4-oxyamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the synthesis and application of fluorescent probes using the heterobifunctional linker, Methyltetrazine-PEG4-oxyamine. This reagent is a powerful tool in bioconjugation, enabling a two-step labeling strategy. First, a fluorescent dye is conjugated to the oxyamine group of the linker via a stable oxime bond. Subsequently, the methyltetrazine moiety allows for a highly efficient and bioorthogonal reaction with a biomolecule functionalized with a strained alkene, such as trans-cyclooctene (B1233481) (TCO). This approach is central to various applications, including fluorescent imaging, drug delivery, and diagnostics.[1][2]

The key advantages of this system include:

  • Biocompatibility: The click reaction occurs efficiently under mild buffer conditions without the need for cytotoxic copper catalysts.[2]

  • Chemoselectivity: The tetrazine and trans-cyclooctene groups are highly selective for each other and do not interfere with other functional groups found in biological systems.[2]

  • Favorable Kinetics: The inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between tetrazine and TCO is one of the fastest bioorthogonal reactions available.[1][3]

  • Enhanced Solubility: The hydrophilic PEG4 spacer improves the solubility of the probe in aqueous buffers.[2]

Principle of Fluorescent Probe Synthesis and Application

The overall workflow involves two main stages:

  • Synthesis of the Methyltetrazine-PEG4-Fluorophore Probe: This stage involves the reaction of an aldehyde- or ketone-modified fluorescent dye with the oxyamine group of this compound to form a stable oxime linkage.

  • Bioorthogonal Labeling of a Target Biomolecule: The synthesized fluorescent probe is then used to label a target biomolecule (e.g., protein, antibody, or peptide) that has been pre-functionalized with a trans-cyclooctene (TCO) group. The reaction proceeds via the highly efficient inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.

Part 1: Synthesis of Methyltetrazine-PEG4-Fluorophore Probe

This section details the protocols for preparing an aldehyde-modified fluorescent dye and its subsequent conjugation to this compound.

Protocol 1.1: Preparation of Aldehyde-Modified Fluorescein (B123965) (Fluorescein-5-carboxaldehyde)

This protocol describes the synthesis of an aldehyde-functionalized fluorescein dye, a prerequisite for conjugation to this compound. The synthesis is based on a Reimer-Tiemann formylation reaction of fluorescein.[4]

Materials and Reagents:

Procedure:

  • In a round-bottom flask, prepare a fine suspension of fluorescein in methanol.

  • Slowly add a solution of sodium hydroxide in water to the fluorescein suspension while stirring.

  • Add chloroform dropwise to the reaction mixture.

  • Reflux the mixture for several hours until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature and acidify with hydrochloric acid to a pH of 1-2 to precipitate the crude product.

  • Filter the precipitate and wash with ice-cold water.

  • Lyophilize the wet solid to obtain a dark yellow-brown powder.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether to remove unreacted fluorescein.

  • A second flash column chromatography on silica gel using a gradient of ethyl acetate in dichloromethane can be performed to separate the mono- and di-aldehyde products, yielding fluorescein monoaldehyde as a yellow solid.[4]

Protocol 1.2: Oxime Ligation of Aldehyde-Modified Fluorescein with this compound

This protocol details the conjugation of the aldehyde-modified fluorescein to this compound to form the final fluorescent probe.

Materials and Reagents:

  • Fluorescein-5-carboxaldehyde (from Protocol 1.1)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Aniline (B41778) (optional, as a catalyst)

  • Phosphate (B84403) buffer (0.1 M, pH 7.0) or Ammonium acetate buffer (0.4 M, pH 4.5)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

Procedure:

  • Dissolve Fluorescein-5-carboxaldehyde in a minimal amount of anhydrous DMF or DMSO.

  • Dissolve this compound in the reaction buffer (e.g., 0.1 M phosphate buffer, pH 7.0).

  • Add the dissolved Fluorescein-5-carboxaldehyde to the this compound solution. A typical starting molar ratio is 1:1.2 of aldehyde to oxyamine.

  • (Optional) For catalysis at neutral pH: Add aniline to the reaction mixture to a final concentration of 10-100 mM. Aniline can significantly increase the rate of oxime formation at neutral pH.[5]

  • Incubate the reaction mixture at room temperature for 2-4 hours or at 50°C for 30 minutes. The progress of the reaction can be monitored by RP-HPLC.

  • Purify the resulting Methyltetrazine-PEG4-Fluorescein probe by RP-HPLC.

  • Lyophilize the purified fractions to obtain the final product as a solid.

Data Presentation: Oxime Ligation Reaction Parameters

ParameterConditionExpected Yield (%)Reference
pH 4.5 (Ammonium Acetate Buffer)> 90%[6]
7.0 (Phosphate Buffer)60-70%[5]
7.0 (Phosphate Buffer) with 100 mM Aniline> 95%[5]
Temperature Room Temperature (2-4 hours)See pH-dependent yields[5]
50°C (30 minutes)> 90% (at pH 4.5)[7]
Molar Ratio (Aldehyde:Oxyamine) 1:1.2> 90% (optimized conditions)General practice

G cluster_0 Step 1: Aldehyde Modification of Fluorophore cluster_1 Step 2: Oxime Ligation Fluorescein Fluorescein ReimerTiemann Reimer-Tiemann Formylation AldehydeFluorescein Aldehyde-Modified Fluorescein Purification1 Purification (Column Chromatography) OximeLigation Oxime Ligation Purification1->OximeLigation Reactants MTzOxyamine This compound CrudeProbe Crude Methyltetrazine- PEG4-Fluorophore OximeLigation->CrudeProbe Purification2 Purification (RP-HPLC) FinalProbe Purified Methyltetrazine- PEG4-Fluorophore Probe

Part 2: Bioorthogonal Labeling of TCO-Modified Biomolecules

This section provides a protocol for labeling a trans-cyclooctene (TCO)-modified biomolecule, such as an antibody, with the synthesized Methyltetrazine-PEG4-Fluorophore probe.

Protocol 2.1: Labeling of a TCO-Modified Antibody

This protocol describes the final step of attaching the fluorescent probe to a target biomolecule.

Materials and Reagents:

  • TCO-modified antibody (commercially available or prepared separately)

  • Methyltetrazine-PEG4-Fluorescein probe (from Part 1)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Anhydrous DMSO or DMF

  • Size-exclusion chromatography (SEC) column (e.g., PD-10 desalting column)

Procedure:

  • Prepare a solution of the TCO-modified antibody in PBS at a concentration of 1-5 mg/mL.

  • Dissolve the Methyltetrazine-PEG4-Fluorescein probe in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 1-10 mM).

  • Add the Methyltetrazine-PEG4-Fluorescein probe stock solution to the TCO-modified antibody solution. A slight molar excess (e.g., 1.1 to 1.5 equivalents) of the tetrazine probe is often used to ensure complete labeling of the TCO sites.[8]

  • Incubate the reaction mixture for 30-60 minutes at room temperature. The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.[9]

  • Purify the fluorescently labeled antibody from unreacted probe using a size-exclusion chromatography column.

  • The purified, labeled antibody is now ready for downstream applications.

Data Presentation: Tetrazine-TCO Ligation Reaction Parameters

ParameterConditionReaction TimeEfficiency (%)Reference
Temperature Room Temperature (20-25°C)30-60 minutes> 95%[8]
4°C1-2 hours> 90%[]
37°C< 30 minutes> 98%[]
pH 6.0 - 9.0 (PBS)30-60 minutes> 95%[9]
Molar Ratio (Tz:TCO) 1.1:1 to 1.5:130-60 minutes> 98%[8]

G TCO_Antibody TCO-Modified Antibody IEDDA_Reaction Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction TCO_Antibody->IEDDA_Reaction Tetrazine_Probe Methyltetrazine-PEG4- Fluorophore Probe Tetrazine_Probe->IEDDA_Reaction Labeled_Antibody_Crude Crude Labeled Antibody IEDDA_Reaction->Labeled_Antibody_Crude Purification Purification (Size-Exclusion Chromatography) Labeled_Antibody_Crude->Purification Final_Product Purified Fluorescently Labeled Antibody Purification->Final_Product

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield in Oxime Ligation Suboptimal pH.For reactions at neutral pH, consider adding a catalyst like aniline. For uncatalyzed reactions, a pH of 4.5-5.5 is optimal.
Inactive aldehyde/ketone on the fluorophore.Ensure the aldehyde/ketone modification of the dye was successful and the dye has been stored properly.
Low Yield in Tetrazine-TCO Ligation Hydrolysis of TCO or degradation of tetrazine.Prepare stock solutions fresh and store them properly (desiccated and protected from light).
Steric hindrance.If labeling a complex biomolecule, consider using a longer PEG spacer in the TCO or tetrazine linker.
Precipitation of Labeled Antibody High degree of labeling leading to aggregation.Reduce the molar excess of the fluorescent probe during the labeling reaction.
High concentration of organic solvent from the probe stock.Keep the volume of the organic solvent (e.g., DMSO) below 10% of the total reaction volume.

Conclusion

The use of this compound provides a robust and versatile platform for the creation of custom fluorescent probes. The two-step strategy, involving a stable oxime ligation followed by a rapid and bioorthogonal tetrazine-TCO reaction, allows for the precise and efficient labeling of a wide range of biomolecules. The detailed protocols and data presented in these application notes are intended to serve as a comprehensive guide for researchers in the fields of chemical biology, drug development, and diagnostics, enabling them to harness the power of this advanced bioconjugation technology.

References

Application Notes and Protocols: Methyltetrazine-PEG4-oxyamine Reaction with Aldehydes and Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyltetrazine-PEG4-oxyamine is a heterobifunctional linker that offers a powerful and versatile tool for bioconjugation, particularly in the fields of drug delivery, diagnostics, and proteomics. This linker incorporates two key reactive moieties: a methyltetrazine group for exceptionally fast and bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reactions with strained alkenes (e.g., trans-cyclooctene, TCO), and an oxyamine group for the chemoselective ligation with aldehydes and ketones to form stable oxime bonds.[1][2] The inclusion of a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG4) spacer enhances aqueous solubility, reduces steric hindrance, and can improve the pharmacokinetic properties of the resulting bioconjugate.[1][2]

This document provides detailed application notes and experimental protocols for the reaction of this compound with aldehydes and ketones, a cornerstone of modern bioconjugation strategies.

Reaction Mechanism and Kinetics

The reaction between the oxyamine group of this compound and an aldehyde or ketone proceeds via a nucleophilic addition to the carbonyl carbon, followed by dehydration to form a stable C=N-O oxime bond.[3] This ligation is highly chemoselective, meaning it does not cross-react with other functional groups typically found in biological systems, ensuring specific conjugation.

The rate of oxime formation is pH-dependent. Uncatalyzed reactions are generally slow at neutral pH and proceed optimally under slightly acidic conditions (pH 4-5).[4] However, for applications involving sensitive biomolecules that require neutral pH, the reaction rate can be significantly enhanced by the use of nucleophilic catalysts, such as aniline (B41778) and its derivatives.[4][5] Aniline catalysis can increase the reaction rate by over 70-fold.[6]

Aldehydes are generally more reactive than ketones in oxime ligation, primarily due to reduced steric hindrance.[7]

Quantitative Data Summary

The following tables summarize key quantitative data related to the oxime ligation reaction.

ParameterValueConditionsReference
Second-Order Rate Constant (k) 8.2 ± 1.0 M⁻¹s⁻¹Aniline-catalyzed reaction of an aminooxyacetyl-peptide with benzaldehyde (B42025) at pH 7.[6]
Rate Enhancement with Aniline Catalyst > 70-foldComparison of uncatalyzed vs. 10 mM aniline-catalyzed reaction.[6]
Rate Enhancement with p-phenylenediamine 120-foldCompared to uncatalyzed reaction at pH 7.[4]
Optimal pH (Uncatalyzed) 4-5[4]
Optimal pH (Catalyzed) 6.5-7.5With aniline or its derivatives.
Linkage TypeRelative Hydrolytic Stability (Physiological pH)Reference
Oxime High[3][8]
Hydrazone Moderate[3][8]
Imine (Schiff Base) Low[3]

Signaling Pathways and Experimental Workflows

Reaction Mechanism

ReactionMechanism cluster_reaction Reaction MTZ_Oxyamine Methyltetrazine- PEG4-Oxyamine (R-ONH2) Intermediate Hemiaminal Intermediate MTZ_Oxyamine->Intermediate Nucleophilic Attack Carbonyl Aldehyde or Ketone (R'-C=O) Carbonyl->Intermediate Oxime Stable Oxime Bond (R-O-N=C-R') Intermediate->Oxime - H2O

Caption: Mechanism of oxime bond formation.

General Experimental Workflow

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Prep_Biomolecule Prepare Aldehyde/Ketone- Containing Biomolecule Ligation Oxime Ligation Reaction (with optional catalyst) Prep_Biomolecule->Ligation Prep_Linker Prepare Methyltetrazine- PEG4-Oxyamine Solution Prep_Linker->Ligation Purify Purify Conjugate (e.g., SEC, Dialysis) Ligation->Purify Analyze Characterize Conjugate (e.g., MS, HPLC, SDS-PAGE) Purify->Analyze

Caption: General workflow for bioconjugation.

Experimental Protocols

Protocol 1: Generation of Aldehyde Groups on Glycoproteins via Periodate (B1199274) Oxidation

This protocol describes the creation of aldehyde groups on carbohydrate moieties of glycoproteins, such as antibodies, making them suitable for conjugation with this compound.

Materials:

  • Glycoprotein (B1211001) (e.g., IgG antibody)

  • 10X Reaction Buffer (1 M sodium acetate, 1.5 M NaCl, pH 5.5)

  • Sodium periodate (NaIO₄)

  • Ethylene (B1197577) glycol

  • Desalting column (e.g., Sephadex G-25)

  • 1X PBS, pH 7.4

Procedure:

  • Prepare the Glycoprotein: Dissolve the glycoprotein in 1X PBS at a concentration of 3-15 mg/mL (20-100 µM for IgG).[9]

  • Oxidation:

    • To your glycoprotein solution, add 1/9th volume of 10X Reaction Buffer.

    • Add a freshly prepared solution of sodium periodate to a final concentration of 1-10 mM.

    • Incubate the reaction for 20-30 minutes at room temperature in the dark.

  • Quench the Reaction: Add ethylene glycol to a final concentration of 10-20 mM to quench the unreacted sodium periodate. Incubate for 5-10 minutes at room temperature.

  • Purification: Remove excess periodate and byproducts by passing the solution through a desalting column equilibrated with 1X PBS, pH 7.4. The resulting solution contains the aldehyde-functionalized glycoprotein.

Protocol 2: Conjugation of this compound to an Aldehyde-Containing Protein

This protocol details the ligation of this compound to a protein containing aldehyde groups.

Materials:

  • Aldehyde-functionalized protein in 1X PBS, pH 7.4 (from Protocol 1 or other methods)

  • This compound

  • Anhydrous DMSO

  • Aniline (optional, for catalysis)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10-50 mM.

  • Prepare Aniline Catalyst Solution (Optional): Prepare a 10X aniline stock solution in an appropriate buffer.

  • Ligation Reaction:

    • To the aldehyde-functionalized protein solution, add the this compound stock solution to achieve a 20-50 fold molar excess of the linker over the protein.

    • (Optional) For catalyzed reaction at neutral pH, add 1/10th volume of the 10X aniline stock solution.[9]

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light, with gentle mixing.

  • Purification: Remove excess, unreacted this compound and catalyst by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., 1X PBS, pH 7.4).

  • Characterization: Characterize the resulting conjugate to determine the degree of labeling (DOL) and confirm conjugation. Techniques such as mass spectrometry, HPLC, and SDS-PAGE can be employed.

Applications in Research and Drug Development

The unique dual functionality of this compound makes it a valuable reagent in various applications:

  • Antibody-Drug Conjugates (ADCs): Site-specific introduction of aldehyde groups onto an antibody, followed by conjugation with a drug-loaded this compound linker, allows for the creation of homogenous ADCs with a defined drug-to-antibody ratio (DAR). The tetrazine moiety can then be used for a second, bioorthogonal "click" reaction, for example, to attach an imaging agent or a second therapeutic payload.

  • Targeted Drug Delivery: Biomolecules (e.g., peptides, proteins) containing or modified to contain aldehyde/ketone groups can be conjugated to drug-loaded this compound. The tetrazine handle can then be used for pre-targeting strategies, where the targeting molecule is administered first, followed by a TCO-modified drug, leading to in-vivo assembly of the therapeutic agent at the target site.

  • Fluorescent Labeling and Imaging: Fluorophores containing an aldehyde or ketone can be conjugated to this compound. The resulting probe can then be attached to a TCO-modified biomolecule for imaging applications.

  • Surface Modification: The oxyamine group can be used to immobilize biomolecules onto aldehyde- or ketone-functionalized surfaces for applications in biosensors and microarrays.

Conclusion

The reaction of this compound with aldehydes and ketones provides a robust and versatile method for the creation of well-defined bioconjugates. The high stability of the resulting oxime bond, coupled with the bioorthogonal reactivity of the tetrazine moiety, offers researchers and drug developers a powerful tool for advancing therapeutic and diagnostic strategies. Careful consideration of reaction conditions, particularly pH and the use of catalysts, is crucial for achieving optimal conjugation efficiency.

References

Experimental Workflow for Site-Specific Protein Conjugation using Methyltetrazine-PEG4-oxyamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed experimental workflow for the site-specific conjugation of proteins using the heterobifunctional linker, Methyltetrazine-PEG4-oxyamine. This linker enables a two-step conjugation strategy, beginning with the formation of a stable oxime bond with an aldehyde or ketone group on the target protein, followed by a bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction with a trans-cyclooctene (B1233481) (TCO)-modified molecule. This powerful "click chemistry" approach allows for the precise and efficient labeling of biomolecules for a wide range of applications, including the development of antibody-drug conjugates (ADCs), targeted imaging agents, and other advanced biotherapeutics.

The this compound linker offers several key advantages:

  • Site-Specific Conjugation: The oxyamine group reacts specifically with aldehyde or ketone functionalities, which can be selectively introduced into a protein, for example, at the N-terminus. This allows for precise control over the conjugation site, leading to homogenous products.[1]

  • Bioorthogonal Reactivity: The methyltetrazine moiety reacts rapidly and specifically with TCO-modified molecules in a bioorthogonal manner, meaning the reaction proceeds efficiently in complex biological environments without interfering with native cellular processes.[2][3]

  • Hydrophilic PEG4 Spacer: The polyethylene (B3416737) glycol (PEG) spacer enhances the aqueous solubility of the linker and the resulting conjugate, reduces aggregation, and can minimize non-specific binding.[2][3]

  • Favorable Kinetics: The iEDDA reaction between tetrazine and TCO is one of the fastest bioorthogonal reactions known, enabling efficient conjugation even at low concentrations.[2][3]

This document will detail the protocols for:

  • Site-specific introduction of an aldehyde group at the N-terminal serine of a protein.

  • Oxime ligation of the aldehyde-modified protein with this compound.

  • Inverse-electron-demand Diels-Alder (iEDDA) "click" reaction with a TCO-modified molecule.

  • Purification and characterization of the final conjugate.

Experimental Workflow Overview

The overall experimental workflow consists of a sequential, three-stage process. First, a reactive aldehyde handle is introduced into the protein of interest. Second, the this compound linker is attached to this handle via oxime ligation. Finally, a molecule of interest functionalized with a trans-cyclooctene (TCO) group is "clicked" onto the tetrazine-modified protein.

experimental_workflow cluster_0 Step 1: Aldehyde Introduction cluster_1 Step 2: Oxime Ligation cluster_2 Step 3: iEDDA Click Reaction Protein_N_term_Ser Protein with N-terminal Serine NaIO4 Sodium Periodate (B1199274) (NaIO4) Protein_N_term_Ser->NaIO4 Oxidation Aldehyde_Protein Aldehyde-Modified Protein NaIO4->Aldehyde_Protein MTZ_Oxyamine This compound Aldehyde_Protein->MTZ_Oxyamine Aniline (B41778) Catalyst MTZ_Protein Methyltetrazine-Modified Protein MTZ_Oxyamine->MTZ_Protein TCO_Molecule TCO-Modified Molecule MTZ_Protein->TCO_Molecule Click Reaction Final_Conjugate Final Protein Conjugate TCO_Molecule->Final_Conjugate

Fig. 1: Experimental workflow for this compound conjugation.

Data Presentation

Table 1: Reaction Conditions for N-terminal Serine Oxidation
ParameterRecommended ValueReference(s)
ReagentSodium meta-periodate (NaIO4)[4][5]
Protein Concentration1-5 mg/mL[6]
NaIO4 Molar Excess2-10 fold[5]
BufferPhosphate Buffered Saline (PBS) or Acetate Buffer[4]
pH6.0 - 7.5[4][5]
Temperature4°C or Room Temperature[7]
Reaction Time15 - 60 minutes[4]
Quenching ReagentEthylene glycol or Glycerol
Table 2: Reaction Conditions for Oxime Ligation
ParameterRecommended ValueReference(s)
LinkerThis compound[2]
Linker Molar Excess10-50 fold
CatalystAniline or p-phenylenediamine (B122844)[8][9][10]
Catalyst Concentration10-100 mM (Aniline), 2-10 mM (p-phenylenediamine)[8][9][10]
BufferPhosphate Buffer or Acetate Buffer[8][9]
pH6.0 - 7.0[8][9]
TemperatureRoom Temperature[11]
Reaction Time1 - 4 hours[11]
Table 3: Reaction Conditions for iEDDA Click Reaction
ParameterRecommended ValueReference(s)
ReactantTCO-modified molecule[6][12]
TCO-Molecule Molar Excess1.5 - 5 fold over tetrazine-modified protein[6][7]
BufferPhosphate Buffered Saline (PBS)[12]
pH6.5 - 7.5[12]
TemperatureRoom Temperature or 4°C[6][13]
Reaction Time30 - 120 minutes[6][12]

Experimental Protocols

Protocol 1: Site-Specific Aldehyde Introduction at N-terminal Serine

This protocol describes the oxidation of an N-terminal serine residue to an aldehyde group using sodium periodate.

Materials:

  • Protein with an N-terminal serine residue

  • Sodium meta-periodate (NaIO4)

  • Reaction Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2

  • Quenching Solution: 1 M Ethylene glycol in PBS

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Protein Preparation: Prepare the protein solution in the Reaction Buffer at a concentration of 1-5 mg/mL.

  • Reagent Preparation: Prepare a fresh stock solution of NaIO4 in the Reaction Buffer.

  • Oxidation Reaction: Add a 2-10 fold molar excess of the NaIO4 solution to the protein solution.

  • Incubate the reaction for 30 minutes at room temperature with gentle mixing.

  • Quenching: Add the Quenching Solution to a final concentration of 10-20 mM to consume any unreacted NaIO4. Incubate for 10 minutes at room temperature.

  • Purification: Remove excess reagents and byproducts by buffer exchange into the desired buffer for the next step (e.g., 0.1 M Phosphate Buffer, pH 6.5) using a desalting column.

Protocol 2: Oxime Ligation with this compound

This protocol details the conjugation of the aldehyde-modified protein with this compound.

Materials:

  • Aldehyde-modified protein

  • This compound

  • Reaction Buffer: 0.1 M Phosphate Buffer, pH 6.5

  • Catalyst Stock Solution: 1 M Aniline or 100 mM p-phenylenediamine in DMSO or DMF

  • Desalting columns

Procedure:

  • Reagent Preparation: Prepare a stock solution of this compound in an organic solvent such as DMSO or DMF.

  • Ligation Reaction: To the aldehyde-modified protein solution, add the this compound stock solution to achieve a 20-50 fold molar excess.

  • Add the catalyst stock solution to the reaction mixture to a final concentration of 50-100 mM for aniline or 5-10 mM for p-phenylenediamine.

  • Incubate the reaction for 2-4 hours at room temperature with gentle mixing.

  • Purification: Remove excess linker and catalyst by buffer exchange into PBS (pH 7.4) using a desalting column. The resulting tetrazine-modified protein is ready for the click reaction or storage.

Protocol 3: iEDDA Click Reaction with a TCO-Modified Molecule

This protocol describes the final "click" reaction between the tetrazine-modified protein and a TCO-functionalized molecule.

Materials:

  • Tetrazine-modified protein

  • TCO-modified molecule (e.g., TCO-fluorescent dye, TCO-drug)

  • Reaction Buffer: 1X PBS, pH 7.4

  • Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) system for purification

Procedure:

  • Reagent Preparation: Ensure the tetrazine-modified protein is in the Reaction Buffer at a known concentration. Prepare a stock solution of the TCO-modified molecule in a compatible solvent (e.g., DMSO).

  • iEDDA Ligation: Add the TCO-molecule stock solution to the protein solution. A 1.5 to 5-fold molar excess of the TCO-molecule per available tetrazine is recommended to ensure complete reaction.[6][7]

  • Incubate the reaction mixture for 30-60 minutes at room temperature. The reaction is typically rapid.[6][12]

  • Purification: Purify the resulting protein conjugate from excess TCO-molecule and any potential byproducts using Size Exclusion Chromatography (SEC) or another suitable purification method like Hydrophobic Interaction Chromatography (HIC).[14]

Characterization of the Final Conjugate

The final protein conjugate should be thoroughly characterized to confirm successful conjugation and determine the degree of labeling.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) can be used to determine the molecular weight of the conjugate and confirm the addition of the linker and the TCO-modified molecule.[15][16][17]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) or size-exclusion HPLC (SEC-HPLC) can be used to assess the purity of the conjugate and separate it from unreacted protein and reagents.[14][18]

  • SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) will show a shift in the molecular weight of the protein corresponding to the mass of the attached linker and molecule of interest.[7]

Signaling Pathway and Logical Relationship Diagrams

reaction_mechanism cluster_oxime Oxime Ligation cluster_iedda iEDDA Cycloaddition Aldehyde Protein-CHO Aniline Aniline (Catalyst) Aldehyde->Aniline + Oxyamine H2N-O-R (MTZ-Linker) Oxime Protein-CH=N-O-R Oxyamine->Oxime - Aniline Schiff_Base Intermediate Schiff Base Aniline->Schiff_Base - H2O Schiff_Base->Oxyamine + Tetrazine Protein-Tetrazine TCO TCO-Molecule Tetrazine->TCO + Cycloadduct Dihydropyridazine Adduct TCO->Cycloadduct Final_Product Stable Conjugate + N2 Cycloadduct->Final_Product

Fig. 2: Reaction mechanisms of oxime ligation and iEDDA cycloaddition.

purification_workflow Crude_Conjugate Crude Conjugation Mixture Purification_Method Purification Method Crude_Conjugate->Purification_Method SEC Size Exclusion Chromatography (SEC) Purification_Method->SEC Size-based HIC Hydrophobic Interaction Chromatography (HIC) Purification_Method->HIC Hydrophobicity-based Pure_Conjugate Purified Protein Conjugate SEC->Pure_Conjugate HIC->Pure_Conjugate Analysis Characterization Pure_Conjugate->Analysis MS Mass Spectrometry Analysis->MS HPLC HPLC Analysis->HPLC SDS_PAGE SDS-PAGE Analysis->SDS_PAGE

Fig. 3: Purification and analysis workflow for the final protein conjugate.

References

Troubleshooting & Optimization

troubleshooting low yield in Methyltetrazine-PEG4-oxyamine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions, ensuring the successful execution of your experiments involving Methyltetrazine-PEG4-oxyamine.

Troubleshooting Guide: Low Reaction Yield

This guide addresses common issues leading to low yields in a typical two-stage bioconjugation process: (1) reacting this compound with an aldehyde or ketone-containing molecule to form an oxime bond, and (2) reacting the resulting tetrazine-modified molecule with a trans-cyclooctene (B1233481) (TCO)-modified molecule via the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.

Problem Area 1: Reagent Quality and Stability

Q: How can I be sure my this compound and TCO reagents are active?

A: Reagent degradation is a primary cause of low reaction efficiency.

  • Methyltetrazine Stability: While methyltetrazines are among the most stable tetrazine derivatives, they can degrade if stored improperly.[1][2] Reagents should be stored at -20°C and protected from moisture by desiccation.[2][3] Before use, always allow the vial to warm completely to room temperature before opening to prevent condensation, which can lead to hydrolysis.[3]

  • Oxyamine Stability: The oxyamine group is generally stable but its reactivity is pH-dependent. Ensure the molecule it is reacting with (containing an aldehyde or ketone) has not degraded.

  • TCO Instability: Trans-cyclooctene (TCO) is a highly strained and reactive molecule that can isomerize to the much less reactive cis-cyclooctene.[3] This isomerization can be accelerated by exposure to certain metals or thiols.[3] Long-term storage of TCO-containing molecules is not recommended.[3]

Problem Area 2: Reaction Conditions

Q: My reagents seem fine, but the yield is still low. Could the reaction conditions be the problem?

A: Yes, suboptimal reaction conditions are a frequent cause of poor yields. It's crucial to consider the distinct optimal conditions for the two separate ligations.

For the Oxime Ligation (Oxyamine + Aldehyde/Ketone):

  • pH: Oxime formation is typically most efficient at a slightly acidic pH (around 4.5-5.5). This can be a challenge as it may not be optimal for the stability of your biomolecule. A compromise pH may be necessary, or a sequential dialysis into the next reaction buffer.

  • Catalysts: Aniline is often used as a catalyst for oxime ligations. Its absence can lead to very slow reaction rates.

For the Tetrazine-TCO Ligation (iEDDA):

  • Incorrect Stoichiometry: An improper molar ratio of tetrazine to TCO will result in an incomplete reaction.[4] For efficient conjugation, a slight molar excess (1.05 to 1.5-fold) of the tetrazine-functionalized molecule is recommended as a starting point.[4]

  • Suboptimal pH: While the tetrazine-TCO reaction is robust and fast across a pH range of 6 to 9, the stability of your specific biomolecules at a given pH must be considered.[3][4]

  • Inappropriate Buffer: Phosphate-buffered saline (PBS) is a common choice.[4] However, if you are performing an upstream reaction with an NHS ester to introduce the TCO or tetrazine moiety, you must use an amine-free buffer to prevent side reactions.[4]

  • Inaccurate Reactant Concentrations: Always confirm the concentrations of your stock solutions using a reliable method like UV-Vis spectroscopy before setting up the reaction.[5] The progress of the tetrazine-TCO reaction can be monitored by the disappearance of the tetrazine's characteristic pink/red color.[3]

Problem Area 3: Side Reactions and Purification

Q: I see the reaction happening, but my final purified product is very low in concentration. What could be happening?

A: Side reactions can consume reactants, and inefficient purification can lead to product loss.

  • Side Reactions: Tetrazines can react with biological thiols, which can be a competing reaction pathway.[6] Ensure your buffers are free of unintended nucleophiles if possible. For oxygen-sensitive molecules, degassing solutions can prevent oxidation-related side products.[5]

  • Precipitation: If your biomolecule becomes insoluble and precipitates during the reaction, the yield will be significantly reduced. The PEG4 spacer on the linker is designed to enhance aqueous solubility, but a very hydrophobic molecule may still aggregate.[5][7] Adding a small amount of an organic co-solvent like DMSO might help, but its compatibility with your system must be verified.[5]

  • Inefficient Purification: Unreacted starting materials and byproducts must be removed.[4] Methods like size-exclusion chromatography (SEC), dialysis, or HPLC are commonly used.[3][8] Ensure your chosen method is appropriate for the size and properties of your final conjugate to avoid product loss during this step.

Frequently Asked Questions (FAQs)

Q1: What is the optimal stoichiometry for the Tetrazine-TCO reaction? A1: A common starting point is a 1.05 to 1.5-fold molar excess of the tetrazine-containing reagent relative to the TCO-containing molecule.[4] However, the ideal ratio can vary and should be determined empirically for your specific system.[4]

Q2: What are the recommended buffer and pH for the Tetrazine-TCO ligation? A2: The reaction works well in various aqueous buffers, like PBS, typically within a pH range of 6 to 9.[4]

Q3: How long does the Tetrazine-TCO reaction take and at what temperature? A3: The reaction is exceptionally fast. It is often complete within 30 to 60 minutes at room temperature.[4] For less reactive partners or very dilute samples, the incubation time can be extended to 2 hours or overnight at 4°C.[3][4] Incubation at 37°C can also be used to accelerate the reaction.[4]

Q4: Do I need a catalyst for the Tetrazine-TCO reaction? A4: No, this is a catalyst-free bioorthogonal reaction.[4] The absence of a potentially cytotoxic copper catalyst makes it ideal for biological and in-vivo applications.[4]

Q5: How can I monitor the reaction progress? A5: The tetrazine-TCO reaction can be conveniently monitored by the disappearance of the tetrazine's visible color (λmax typically 510-550 nm) using a spectrophotometer.[5] Alternatively, aliquots can be quenched and analyzed by LC-MS to determine the concentration of reactants and products.[5]

Data Summary Tables

Table 1: Recommended Reaction Parameters for Tetrazine-TCO Ligation

ParameterRecommended Range/ValueNotes
Molar Ratio 1.05 - 1.5 excess of TetrazineStarting point; should be optimized empirically.[4]
pH 6.0 - 9.0Ensure biomolecule stability within this range.[4]
Buffer Phosphate-Buffered Saline (PBS)Use amine-free buffers if NHS esters are involved.[4]
Temperature Room Temperature (20-25°C)Can be performed at 4°C (overnight) or 37°C (to accelerate).[4]
Duration 30 - 120 minutesReaction is often complete within 60 minutes.[3][4]

Experimental Protocols

Protocol 1: General Two-Stage Conjugation Protocol

This protocol outlines a general procedure for (A) labeling a protein containing an aldehyde or ketone with this compound, followed by (B) conjugation to a TCO-modified molecule.

A. Oxime Ligation: Labeling of Aldehyde/Ketone-Protein

  • Buffer Exchange: Ensure your protein is in an appropriate reaction buffer (e.g., 100 mM MES buffer, pH 5.0).

  • Reagent Preparation: Prepare a 10 mM stock solution of this compound in an organic solvent like DMSO.

  • Conjugation: Add a 10- to 50-fold molar excess of the this compound stock solution to your protein solution.

  • Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification: Remove excess, unreacted linker by using a desalting column or dialysis against a buffer suitable for the next step (e.g., PBS, pH 7.4).

B. iEDDA Reaction: Tetrazine-TCO Ligation

  • Reagent Preparation: Prepare the tetrazine-labeled protein from the previous step in a suitable reaction buffer (e.g., PBS, pH 7.4).[3] Prepare the TCO-modified molecule in the same buffer.

  • Conjugation: Mix the tetrazine-labeled protein with the TCO-modified molecule. A 1.1 to 1.5-fold molar excess of the tetrazine component is often a good starting point.[4]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature.[3] Reaction progress can be monitored by the disappearance of the tetrazine's color or by LC-MS analysis.[3]

  • Purification: Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC) to remove any unreacted starting materials.[3][4] Store the final conjugate at 4°C.[4]

Visualizations

troubleshooting_workflow start Low Yield or Incomplete Reaction reagents Problem Area: Reagent Quality start->reagents conditions Problem Area: Reaction Conditions start->conditions purification Problem Area: Purification & Analysis start->purification degradation Cause: Reagent Degradation (Tetrazine or TCO) reagents->degradation Check storage, handling, and age of reagents concentration Cause: Inaccurate Quantification reagents->concentration Verify concentration with UV-Vis stoichiometry Cause: Incorrect Stoichiometry conditions->stoichiometry Optimize molar ratio of Tetrazine:TCO ph_buffer Cause: Suboptimal pH or Buffer conditions->ph_buffer Verify pH; use appropriate buffer temp_time Cause: Incorrect Temp/Time conditions->temp_time Follow recommended incubation parameters loss Cause: Product Loss During Purification purification->loss Optimize purification method (e.g., SEC) side_reactions Cause: Side Reactions or Precipitation purification->side_reactions Check for precipitants; consider degassing

Caption: A decision tree for troubleshooting low yield in Methyltetrazine reactions.

reaction_pathway Two-Stage Bioconjugation Pathway cluster_step1 Step 1: Oxime Ligation cluster_step2 Step 2: iEDDA Reaction protein_carbonyl Biomolecule (with Aldehyde/Ketone) protein_tetrazine Tetrazine-labeled Biomolecule protein_carbonyl->protein_tetrazine pH 4.5-5.5 linker Methyltetrazine- PEG4-Oxyamine linker->protein_tetrazine protein_tco Biomolecule (TCO-modified) final_conjugate Final Conjugate protein_tco->final_conjugate protein_tetrazine->final_conjugate pH 7.4, RT fast kinetics

Caption: The sequential reaction workflow for this compound.

logical_relationships storage Improper Storage (Moisture, Temp) degradation Reagent Degradation storage->degradation ratio Incorrect Molar Ratio incomplete_rxn Incomplete Reaction ratio->incomplete_rxn ph Suboptimal pH slow_rxn Slow Reaction Rate ph->slow_rxn quant Inaccurate Quantification quant->ratio degradation->incomplete_rxn low_yield Low Final Yield incomplete_rxn->low_yield slow_rxn->low_yield

Caption: Key cause-and-effect relationships leading to low reaction yield.

References

Technical Support Center: Optimizing Reaction Conditions for Methyltetrazine-PEG4-oxyamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methyltetrazine-PEG4-oxyamine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions, ensuring the successful execution of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This guide is structured in a question-and-answer format to directly address specific issues you might encounter during your experiments with this compound. This molecule is a heterobifunctional linker, meaning it has two different reactive ends: a methyltetrazine group and an oxyamine group. Successful conjugation requires optimizing the conditions for the specific reaction you are performing.

Section 1: Methyltetrazine Moiety Reactions (inverse-electron-demand Diels-Alder Cycloaddition)

Q1: My tetrazine-TCO ligation is slow or incomplete. What are the common causes?

A1: Several factors can lead to low yield or slow reaction kinetics in a tetrazine-TCO ligation. Here are the most common issues and how to troubleshoot them:

  • Suboptimal pH: While the tetrazine-TCO reaction is generally robust across a range of pH values, the stability of the tetrazine itself can be pH-dependent. Some tetrazines can degrade in basic solutions.[1] It is advisable to maintain the reaction pH between 6.0 and 9.0.[2]

  • Reactant Instability: Trans-cyclooctene (B1233481) (TCO) is a highly strained molecule and can be prone to isomerization to the less reactive cis-cyclooctene. Ensure your TCO-containing molecule is stored correctly and, if possible, use it fresh. The methyltetrazine moiety is more stable than many other tetrazine derivatives, but prolonged exposure to harsh conditions should be avoided.[2][3]

  • Steric Hindrance: If the tetrazine and TCO groups are attached to large, bulky molecules, their ability to react can be sterically hindered. The built-in PEG4 spacer in this compound is designed to minimize this, but if the issue persists, you may need to design linkers with longer spacers.[4]

  • Incorrect Stoichiometry: While a 1:1 molar ratio is the theoretical ideal, using a slight excess (1.5 to 2-fold) of one reactant can help drive the reaction to completion.[2]

Q2: Can I perform the tetrazine-TCO reaction in a complex biological medium?

A2: Yes, one of the major advantages of the tetrazine-TCO ligation is its bioorthogonality, meaning it can proceed with high selectivity in complex biological environments with minimal side reactions.[5][6] The reaction does not require any cytotoxic catalysts, making it suitable for live-cell applications.[3][5] However, the stability of the specific tetrazine in the chosen medium should be considered, as some tetrazines can degrade in the presence of serum components over time.[7][8]

Section 2: Oxyamine Moiety Reactions (Oxime Ligation)

Q3: I am getting a low yield for my oxime ligation with an aldehyde or ketone. How can I optimize this reaction?

A3: Low yields in oxime ligations are a common issue and can often be resolved by optimizing the reaction conditions.

  • pH is Critical: For uncatalyzed reactions, the optimal pH is typically in the acidic range of 4 to 5.[9] If your biomolecule is sensitive to acidic conditions, the reaction can be performed at a neutral pH (around 7), but this will be significantly slower.[9][10]

  • Use of Catalysts: To accelerate the reaction at neutral pH, the use of a nucleophilic catalyst is highly recommended. Aniline (B41778) is a commonly used catalyst.[9] For even greater rate enhancement, p-phenylenediamine (B122844) has been shown to be more efficient than aniline.[10] Arginine can also be used as a catalyst and has the added benefit of helping to prevent protein aggregation.[11]

  • Reactant Concentration: The rate of oxime ligation is dependent on the concentration of the reactants. If your reaction is slow, increasing the concentration of both the this compound and the aldehyde/ketone-containing molecule can improve the yield and reaction time.[9]

  • Aldehyde vs. Ketone Reactivity: Aldehydes are generally more reactive than ketones in oxime ligations, primarily due to less steric hindrance.[9] If you are working with a ketone, you may need to use more forcing conditions, such as a more efficient catalyst, higher concentrations, or longer reaction times.

Q4: My biomolecule is not stable at acidic pH. What are my options for the oxime ligation?

A4: If you cannot use an acidic pH, your best option is to perform the reaction at a neutral pH (7.0-7.4) and include a catalyst. As mentioned above, aniline or its derivatives are effective.[10] You can also try increasing the temperature of the reaction or allowing it to proceed for a longer period (e.g., overnight at 4°C).[4][9]

Section 3: General Considerations for the Bifunctional Linker

Q5: Will the tetrazine and oxyamine ends of the molecule react with each other?

A5: The tetrazine and oxyamine functionalities are orthogonal, meaning they should not react with each other under typical reaction conditions.[8] The tetrazine reacts specifically with strained alkenes like TCO, while the oxyamine reacts with aldehydes and ketones. This allows for a two-step, sequential conjugation.

Q6: In what order should I perform the two conjugation reactions?

A6: The order of the reactions will depend on your specific experimental design and the stability of your molecules under the different reaction conditions. For example, if one of your target molecules is unstable at the acidic pH sometimes used for oxime ligation, you might choose to perform the tetrazine-TCO ligation first under neutral pH conditions.

Quantitative Data Summary

The following tables summarize key quantitative data for optimizing your reactions.

Table 1: Reaction Conditions for Methyltetrazine Ligation (with TCO)

ParameterRecommended Range/ValueNotes
pH 6.0 - 9.0Tetrazine stability can decrease in highly basic conditions.[1][2]
Temperature 4°C - 37°CReaction is typically fast at room temperature.[2]
Catalyst Not requiredThe reaction is catalyst-free.[5]
Stoichiometry 1:1 to 1:2 (Tetrazine:TCO)A slight excess of one component can improve yield.[2]

Table 2: Reaction Conditions for Oxyamine Ligation (with Aldehydes/Ketones)

ParameterRecommended Range/ValueNotes
pH (uncatalyzed) 4.0 - 5.0Optimal for reactions without a catalyst.[9]
pH (catalyzed) 7.0 - 7.4Requires a nucleophilic catalyst like aniline or its derivatives.[10]
Temperature 4°C - 37°CHigher temperatures can increase the reaction rate.[4][9]
Catalyst Conc. 10-100 mM (Aniline)Optimal catalyst concentration should be determined empirically.[9][10]
Reaction Time 1 - 24 hoursHighly dependent on reactants, concentrations, and temperature.[4][9]

Experimental Protocols

Protocol 1: General Procedure for Two-Step Sequential Conjugation

This protocol provides a general framework. You will need to optimize the specific concentrations, incubation times, and purification methods for your particular application.

Step 1: Oxime Ligation (Oxyamine reacting with an Aldehyde/Ketone)

  • Prepare Your Aldehyde/Ketone-Containing Molecule: Dissolve your target molecule containing an aldehyde or ketone functional group in the chosen reaction buffer. If using a catalyst for a neutral pH reaction, a phosphate (B84403) buffer (e.g., PBS, pH 7.4) is a good starting point. For an uncatalyzed reaction, an acetate (B1210297) buffer (pH 4.5) is recommended.

  • Prepare this compound: Dissolve the this compound in a compatible solvent (e.g., DMSO or the reaction buffer) to create a stock solution.

  • Reaction Setup:

    • To your aldehyde/ketone-containing molecule solution, add the this compound stock solution to achieve the desired molar ratio (a 1.5 to 5-fold molar excess of the oxyamine linker is a good starting point).

    • If performing a catalyzed reaction at neutral pH, add your catalyst (e.g., aniline) to the recommended final concentration.

  • Incubation: Incubate the reaction mixture. For catalyzed reactions at room temperature, this may take a few hours. For uncatalyzed reactions or reactions at 4°C, it may require an overnight incubation.

  • Purification: Remove the excess linker and byproducts using a suitable method such as size exclusion chromatography (SEC), dialysis, or spin filtration.

Step 2: Tetrazine Ligation (Methyltetrazine reacting with a TCO-containing molecule)

  • Prepare Your TCO-Containing Molecule: Dissolve your trans-cyclooctene (TCO)-functionalized molecule in a suitable buffer (e.g., PBS, pH 7.4).

  • Reaction Setup: Add the purified product from Step 1 (which is now tetrazine-functionalized) to the TCO-containing molecule solution. A 1:1 to 1.2:1 molar ratio (Tetrazine:TCO) is a good starting point.

  • Incubation: The tetrazine-TCO ligation is typically very fast. An incubation of 30 minutes to 2 hours at room temperature is usually sufficient.[2]

  • Final Purification: Purify the final conjugate to remove any unreacted starting materials using an appropriate method like SEC.

Visualizations

experimental_workflow cluster_step1 Step 1: Oxime Ligation cluster_step2 Step 2: Tetrazine Ligation Aldehyde/Ketone_Molecule Aldehyde/Ketone Containing Molecule Mix_Reactants Mix & Incubate (pH 4.5 or pH 7 + Catalyst) Aldehyde/Ketone_Molecule->Mix_Reactants MeTet_Oxyamine This compound MeTet_Oxyamine->Mix_Reactants Purification1 Purification (e.g., SEC) Mix_Reactants->Purification1 Tetrazine_Product Tetrazine-Functionalized Product Purification1->Tetrazine_Product Mix_Reactants2 Mix & Incubate (pH 7.4) Tetrazine_Product->Mix_Reactants2 TCO_Molecule TCO-Containing Molecule TCO_Molecule->Mix_Reactants2 Purification2 Final Purification (e.g., SEC) Mix_Reactants2->Purification2 Final_Conjugate Final Conjugate Purification2->Final_Conjugate

Caption: Sequential conjugation workflow using this compound.

troubleshooting_logic Start Low Conjugation Yield? Reaction_Type Which Reaction? Start->Reaction_Type Tetrazine_Ligation Tetrazine-TCO Reaction_Type->Tetrazine_Ligation iEDDA Oxyamine_Ligation Oxyamine-Carbonyl Reaction_Type->Oxyamine_Ligation Oxime Check_pH_Tetrazine Check_pH_Tetrazine Tetrazine_Ligation->Check_pH_Tetrazine Check_pH_Oxyamine Check_pH_Oxyamine Oxyamine_Ligation->Check_pH_Oxyamine Check_TCO_Stability Is TCO reagent fresh? Check_Stoichiometry_Tetrazine Tried excess reagent? Check_TCO_Stability->Check_Stoichiometry_Tetrazine Yes Solution_Tetrazine Adjust pH, use fresh TCO, or optimize stoichiometry. Check_TCO_Stability->Solution_Tetrazine No Check_Stoichiometry_Tetrazine->Solution_Tetrazine Yes Check_Stoichiometry_Tetrazine->Solution_Tetrazine No Use_Catalyst Using a catalyst at pH 7? Check_Concentration Are reactant concentrations high enough? Use_Catalyst->Check_Concentration Yes Solution_Oxyamine Adjust pH, add catalyst (e.g., aniline), or increase concentrations. Use_Catalyst->Solution_Oxyamine No Check_Concentration->Solution_Oxyamine Yes Check_Concentration->Solution_Oxyamine No Check_pH_Tetrazine->Check_TCO_Stability Yes Check_pH_Tetrazine->Solution_Tetrazine No Check_pH_Oxyamine->Use_Catalyst Yes Check_pH_Oxyamine->Solution_Oxyamine No

Caption: Troubleshooting logic for low yield conjugation reactions.

reaction_pathways cluster_tetrazine Tetrazine Reaction Pathway cluster_oxyamine Oxyamine Reaction Pathway MeTet_PEG4_Oxyamine Methyltetrazine PEG4 Spacer Oxyamine Diels_Alder inverse-electron-demand Diels-Alder Cycloaddition MeTet_PEG4_Oxyamine:f0->Diels_Alder Condensation Condensation Reaction (-H2O) MeTet_PEG4_Oxyamine:f2->Condensation TCO Trans-cyclooctene (TCO) TCO->Diels_Alder Dihydropyridazine Stable Dihydropyridazine Linkage Diels_Alder->Dihydropyridazine Aldehyde_Ketone Aldehyde or Ketone Aldehyde_Ketone->Condensation Oxime Stable Oxime Linkage Condensation->Oxime

Caption: Reaction pathways for this compound.

References

how to prevent degradation of Methyltetrazine-PEG4-oxyamine solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper handling, storage, and use of Methyltetrazine-PEG4-oxyamine to prevent its degradation and ensure successful bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its main applications?

A1: this compound is a heterobifunctional linker molecule used in bioconjugation.[1][2] It contains two reactive groups: a methyltetrazine moiety and an oxyamine group.[1][2] The methyltetrazine group reacts with high specificity and speed with strained alkenes like trans-cyclooctene (B1233481) (TCO) in a reaction known as inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a type of "click chemistry".[1][3] The oxyamine group reacts with aldehydes and ketones to form stable oxime bonds.[1] The polyethylene (B3416737) glycol (PEG4) spacer enhances the molecule's solubility in aqueous solutions and reduces steric hindrance during conjugation.[1][2] Its primary applications are in creating precisely linked biomolecular conjugates for drug delivery, molecular imaging, and diagnostics.[1]

Q2: How should I store solid this compound?

A2: Solid this compound should be stored at -20°C, protected from light, and kept in a desiccated environment to prevent degradation from moisture and light.[4]

Q3: How should I prepare and store solutions of this compound?

A3: It is highly recommended to prepare fresh solutions of this compound for each experiment to minimize degradation.[5] If a stock solution must be prepared, dissolve the solid in an anhydrous aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[5] Aliquot the stock solution into single-use volumes and store at -80°C with desiccant. Before use, allow the aliquot to equilibrate to room temperature before opening to prevent condensation.

Q4: My pink/red solution of this compound has turned colorless. What does this indicate?

A4: The characteristic pink or red color of the solution is due to the tetrazine ring.[5] A loss of this color indicates that the tetrazine ring has degraded.[5] This can be caused by exposure to nucleophiles, extreme pH conditions (both highly acidic and basic), or prolonged exposure to light.[5][6] Do not use a colorless solution, as it will not be reactive in the desired iEDDA reaction.

Q5: At what pH should I perform my conjugation reaction?

A5: For reactions involving the methyltetrazine moiety with a TCO partner, a pH range of 7.0-7.5 is generally recommended to maintain the stability of the tetrazine and the integrity of most biomolecules.[7] For the oxyamine reaction with an aldehyde or ketone, a slightly acidic pH of 4-5 can accelerate the formation of the oxime bond. If performing a sequential conjugation, it is crucial to consider the stability of all components at the chosen pH.

Troubleshooting Guide

This guide addresses common issues that may arise during the use of this compound solutions.

Problem 1: Low or No Product Yield in Conjugation Reaction
Possible Cause Recommended Solution
Degradation of this compound solution Prepare a fresh solution from solid for each experiment. If using a stock solution, verify its integrity by checking for the characteristic pink/red color. For quantitative assessment, analyze the solution using UV-Vis spectroscopy or HPLC.
Incorrect buffer composition Avoid buffers containing primary amines (e.g., Tris, glycine) if the oxyamine end is intended for a later reaction, as these can compete.[8] Some buffer components can act as nucleophiles and accelerate tetrazine degradation. Phosphate-buffered saline (PBS) at pH 7.4 is generally a good starting point.
Suboptimal reaction pH Ensure the pH of the reaction mixture is within the recommended range for both the stability of your molecule and the specific conjugation chemistry. For tetrazine-TCO reactions, pH 7.0-7.5 is ideal.[7]
Hydrolysis of the reaction partner (e.g., NHS ester-activated TCO) Use fresh, high-quality reagents and prepare solutions immediately before use. Minimize reaction time in aqueous buffers.[7]
Steric Hindrance The PEG4 spacer is designed to minimize steric hindrance, but if you are working with very large biomolecules, consider optimizing linker length or attachment sites.[5]
Problem 2: Protein Aggregation After Conjugation
Possible Cause Recommended Solution
Over-modification of the protein Reduce the molar excess of the this compound reagent used in the reaction. Over-conjugation can alter the isoelectric point and surface properties of the protein, leading to aggregation.[9]
Inappropriate buffer conditions Perform the conjugation in a buffer that is known to maintain the stability of your specific protein. After conjugation, purify the conjugate into an appropriate storage buffer.
Presence of organic co-solvent If using a high concentration of DMSO or DMF to dissolve the reagent, this can denature the protein. Keep the final concentration of the organic solvent as low as possible (typically <5%).

Quantitative Stability Data

The stability of tetrazines is highly dependent on their substituents, the solvent, pH, and temperature. Methyltetrazines are generally more stable than their unsubstituted counterparts.[3] The data below is compiled from studies on various methyltetrazine derivatives and serves as a general guideline.

Table 1: General Stability of Methyltetrazine Derivatives in Different Media

Medium Temperature (°C) Approximate Half-life (t₁/₂) or % Remaining Notes
PBS, pH 7.437>90% remaining after 12 hoursMethyltetrazines show good stability at physiological pH and temperature.[10]
Cell Culture Medium (e.g., DMEM with 10% FBS)37~85-95% remaining after 12 hoursThe presence of nucleophiles in serum can slightly increase the rate of degradation compared to a clean buffer.[11]
Acidic Buffer (pH < 4)25Degradation can be accelerated.The rate is dependent on the specific acid and buffer components.
Basic Buffer (pH > 8)25Degradation is significantly accelerated.Avoid basic conditions to prevent rapid hydrolysis of the tetrazine ring.[6]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Equilibration: Allow the vial of solid this compound to warm to room temperature before opening to prevent moisture condensation.

  • Solvent Addition: Add anhydrous DMSO or DMF to the vial to achieve a desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the vial until the red crystalline solid is completely dissolved.

  • Storage: If not for immediate use, aliquot the stock solution into single-use, tightly sealed vials and store at -80°C with a desiccant.

Protocol 2: Stability Assessment by UV-Vis Spectroscopy

This protocol provides a basic method to monitor the stability of the tetrazine solution over time.

  • Preparation: Prepare a working solution of this compound in the buffer of interest (e.g., PBS, pH 7.4) from a freshly prepared DMSO stock. The final concentration should yield an absorbance in the linear range of your spectrophotometer (typically around 520-540 nm). Keep the final DMSO concentration low (e.g., <1%).

  • Initial Measurement (T=0): Immediately after preparation, measure the full UV-Vis spectrum and record the absorbance at the maximum wavelength (λ_max) of the tetrazine (around 520-540 nm).

  • Incubation: Incubate the solution under the desired test conditions (e.g., 37°C, protected from light).

  • Time-Point Measurements: At regular intervals (e.g., 1, 4, 8, 24 hours), take an aliquot of the solution and measure the absorbance at λ_max.

  • Data Analysis: Plot the absorbance at λ_max versus time. A decrease in absorbance indicates degradation of the tetrazine ring. The percentage of remaining tetrazine can be calculated as (Absorbance_t / Absorbance_0) * 100.

Protocol 3: Forced Degradation Study

This protocol is used to intentionally degrade the compound to understand its degradation pathways.

  • Sample Preparation: Prepare several identical solutions of this compound in a suitable solvent system (e.g., 1:1 acetonitrile:water).

  • Stress Conditions: Subject each solution to a different stress condition:

    • Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C for 2-24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH. Incubate at 60°C for 2-24 hours.

    • Oxidation: Add 3% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours.

    • Thermal Stress: Incubate one solution at 60°C.

    • Photolytic Stress: Expose one solution to direct UV light or sunlight.

    • Control: Keep one solution at the recommended storage conditions (-20°C, protected from light).

  • Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, including the control, by a suitable method like HPLC or LC-MS to identify and quantify the parent compound and any degradation products.

Visualizations

cluster_storage Storage & Handling cluster_reaction Conjugation Reaction cluster_monitoring Stability Monitoring storage Store Solid at -20°C Desiccated, Protected from Light prep Prepare Fresh Solution in Anhydrous DMSO or DMF storage->prep aliquot Aliquot & Store at -80°C prep->aliquot reaction Perform Reaction at pH 7.0-7.5 (for Tetrazine-TCO) buffer Use Amine-Free Buffer (e.g., PBS) reaction->buffer purify Purify Conjugate Promptly reaction->purify color_check Visually Inspect for Pink/Red Color uv_vis UV-Vis Spectroscopy (Absorbance at ~520-540 nm) color_check->uv_vis hplc HPLC for Purity & Degradants uv_vis->hplc start Low or No Conjugation Yield check_reagent Is the Methyltetrazine solution pink/red? start->check_reagent check_buffer Is the buffer compatible (e.g., amine-free, pH 7.0-7.5)? check_reagent->check_buffer Yes sol_reagent Prepare fresh Methyltetrazine solution from solid. check_reagent->sol_reagent No check_partner Is the reaction partner (e.g., TCO) stable and active? check_buffer->check_partner Yes sol_buffer Perform buffer exchange into a compatible buffer like PBS. check_buffer->sol_buffer No check_ratio Are the molar ratios of reactants correct? check_partner->check_ratio Yes sol_partner Use a fresh batch of the reaction partner. check_partner->sol_partner No sol_ratio Optimize molar ratios, consider a slight excess of one reactant. check_ratio->sol_ratio No sol_contact Consult further technical support. check_ratio->sol_contact Yes main_compound This compound hydrolysis Hydrolysis (e.g., high/low pH, nucleophiles) main_compound->hydrolysis oxidation Oxidation (e.g., presence of oxidants) main_compound->oxidation photodegradation Photodegradation (e.g., UV light exposure) main_compound->photodegradation product1 Ring-opened products (Loss of color and reactivity) hydrolysis->product1 product2 Oxidized tetrazine species oxidation->product2 product3 Photodegraded fragments photodegradation->product3

References

common side reactions with Methyltetrazine-PEG4-oxyamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Methyltetrazine-PEG4-oxyamine in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

This compound is a heterobifunctional linker used in bioconjugation and drug delivery.[1] It contains a methyltetrazine moiety for bioorthogonal "click" chemistry reactions with trans-cyclooctene (B1233481) (TCO) dienophiles and an oxyamine group for ligation to molecules containing aldehydes or ketones.[1] The PEG4 spacer enhances aqueous solubility and reduces steric hindrance.[1]

Q2: What are the two main reactions that this compound participates in?

This compound participates in two key reactions:

  • Inverse Electron Demand Diels-Alder (iEDDA) Cycloaddition: The methyltetrazine group reacts with a strained alkene, such as trans-cyclooctene (TCO), in a highly efficient and rapid bioorthogonal reaction. This "click chemistry" ligation is known for its high specificity and fast kinetics, proceeding without a catalyst.[2][3][4] The only byproduct of this reaction is nitrogen gas.[5]

  • Oxime Ligation: The oxyamine group (-ONH2) reacts with an aldehyde or ketone to form a stable oxime bond.[1] This reaction is also highly chemoselective.

Q3: How stable is the methyltetrazine group?

Methyl-substituted tetrazines, like the one in this compound, exhibit good stability in aqueous media, which is advantageous for bioorthogonal applications. They are generally more stable than hydrogen-substituted tetrazines.[2][6] However, prolonged exposure to harsh conditions like extreme pH or the presence of strong nucleophiles can lead to degradation.[7] A loss of the characteristic pink or reddish color of the tetrazine solution can be an indicator of degradation.[8]

Q4: Can the methyltetrazine group react with other functional groups found in biological samples?

While the iEDDA reaction is highly selective for strained alkenes, there is a possibility of tetrazines reacting with strong nucleophiles, such as thiols present in cysteine residues and glutathione.[9] The rate and extent of this potential side reaction depend on the specific tetrazine derivative and the reaction conditions. Methyl-substituted tetrazines are generally more stable and less prone to side reactions with thiols compared to more reactive tetrazines.[6]

Troubleshooting Guides

Inverse Electron Demand Diels-Alder (iEDDA) Reaction: Methyltetrazine + TCO

This guide addresses common issues encountered during the iEDDA reaction between this compound and a TCO-containing molecule.

Issue Possible Cause Troubleshooting Steps
Low or No Reaction 1. Degraded this compound: The tetrazine ring may have degraded due to improper storage or handling.1. Use a fresh aliquot of this compound. Confirm its integrity by checking for the characteristic pink/red color.[8]
2. Inactive TCO-derivative: The TCO moiety may have isomerized or oxidized.2. Use a fresh, properly stored TCO-derivative. TCO compounds should be stored at low temperatures and protected from light.[2]
3. Low Reagent Concentration: Reaction rates are concentration-dependent.3. Increase the concentration of one or both reactants.
4. Suboptimal pH: While the reaction is generally not highly pH-sensitive, extreme pH values can affect the stability of the reactants.4. Ensure the reaction buffer is within a pH range of 6.5-7.5.[2]
Inconsistent Results 1. Inaccurate Reagent Concentrations: Errors in determining the stock solution concentrations.1. Carefully determine the concentration of stock solutions using methods like UV-Vis spectrophotometry and the molar extinction coefficient.[2]
2. Variability in Reaction Conditions: Fluctuations in temperature or buffer composition.2. Maintain consistent temperature and buffer conditions across all experiments.
3. Precipitation of Conjugate: The final conjugate may have poor solubility in the reaction buffer.3. The PEG4 linker enhances solubility, but if the conjugated molecule is very hydrophobic, consider adding a small percentage of an organic co-solvent like DMSO.

The reaction between methyltetrazine and TCO is exceptionally fast. The second-order rate constants for methyl-tetrazine derivatives with TCO are in the range of 1000 M⁻¹s⁻¹ in aqueous media.[2][4][10]

Reactants Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) Conditions Reference
Methyl-substituted tetrazine + TCO~1000Aqueous media[4][10]
5-(6-methyl-1,2,4,5-tetrazin-3-yl)pentan-1-amine + TCO-OH210PBS, pH 7.4, 37°C[2]
3-methyl-6-phenyl-tetrazine + TCO3.14ACN, 20°C[2]

The kinetics of the tetrazine-TCO ligation can be monitored by the disappearance of the tetrazine's characteristic absorbance at approximately 520-530 nm using a spectrophotometer.[2][5]

Oxime Ligation: Oxyamine + Aldehyde/Ketone

This guide addresses common issues encountered during the oxime ligation of this compound with an aldehyde or ketone-containing molecule.

Issue Possible Cause Troubleshooting Steps
Low or No Reaction 1. Suboptimal pH: The rate of oxime formation is pH-dependent.1. For uncatalyzed reactions, the optimal pH is typically between 4 and 5. For catalyzed reactions (e.g., with aniline), the reaction can be efficient at a neutral pH (around 7).
2. Absence of Catalyst: The reaction can be slow at neutral pH without a catalyst.2. Consider adding a catalyst like aniline (B41778) to accelerate the reaction at neutral pH.
3. Steric Hindrance: Ketones react more slowly than aldehydes due to greater steric hindrance.3. If using a ketone, increase the reaction time or temperature. Consider using a higher concentration of the oxyamine.
4. Hydrolysis of the Oxime Bond: While generally stable, the oxime bond can hydrolyze under certain conditions.4. Ensure the final product is stored in an appropriate buffer and at a suitable temperature.
Side Reactions 1. Reaction with Other Carbonyls: Trace amounts of aldehydes or ketones in solvents or on glassware can react with the oxyamine.1. Use high-purity solvents and thoroughly clean all glassware.

Visualizing Workflows and Pathways

To aid in understanding the experimental processes, the following diagrams illustrate the key reaction pathways and a general troubleshooting workflow.

This compound Reaction Pathways cluster_0 iEDDA Cycloaddition cluster_1 Oxime Ligation This compound This compound Dihydropyridazine Conjugate Dihydropyridazine Conjugate This compound->Dihydropyridazine Conjugate + TCO-Molecule TCO-Molecule TCO-Molecule N2 N2 Dihydropyridazine Conjugate->N2 - N2 Oxyamine This compound Oxime Conjugate Oxime Conjugate Oxyamine->Oxime Conjugate + Aldehyde/Ketone Aldehyde/Ketone-Molecule Aldehyde/Ketone-Molecule H2O H2O Oxime Conjugate->H2O - H2O

This compound Reaction Pathways

General Troubleshooting Workflow Start Start Low_Yield Low Reaction Yield? Start->Low_Yield Check_Reagents Check Reagent Stability & Concentration Low_Yield->Check_Reagents Yes Successful_Reaction Successful Reaction Low_Yield->Successful_Reaction No Optimize_Conditions Optimize Reaction Conditions (pH, Temp, Catalyst) Check_Reagents->Optimize_Conditions Check_Purity Analyze Product Purity (Side Reactions?) Optimize_Conditions->Check_Purity Check_Purity->Low_Yield Problem Persists Check_Purity->Successful_Reaction Problem Solved End End Successful_Reaction->End

General Troubleshooting Workflow

References

Technical Support Center: Purification of Methyltetrazine-PEG4-Oxyamine Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers working on the purification of biomolecules conjugated with Methyltetrazine-PEG4-oxyamine.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for purifying my this compound conjugate?

A1: The purification strategy depends on the properties of your biomolecule (e.g., protein, peptide) and the nature of potential impurities. A typical workflow involves an initial purification step to remove excess, unreacted this compound reagent, followed by a polishing step to separate the conjugate from the unconjugated biomolecule and any aggregates. Size Exclusion Chromatography (SEC) is the most common method for removing small molecule impurities and separating aggregates.[1] Depending on the conjugate's characteristics, Reverse Phase (RP-HPLC) or Ion-Exchange Chromatography (IEX) can also be effective.[2][3][4]

Q2: How do I remove unreacted this compound reagent after the conjugation reaction?

A2: For protein conjugates, the most straightforward method is to use a desalting column, which is a form of Size Exclusion Chromatography (SEC), to separate the high-molecular-weight conjugate from the low-molecular-weight unreacted reagent.[1] Dialysis or ultrafiltration with an appropriate molecular weight cutoff (MWCO) membrane can also be effective. For smaller peptide conjugates, RP-HPLC is a highly effective method for separation.

Q3: Is the oxime linkage stable during standard purification conditions?

A3: Yes, the oxime bond formed between the oxyamine group and an aldehyde or ketone is generally very stable under a wide range of aqueous conditions, including the buffers typically used for SEC, IEX, and RP-HPLC.[4][5] Hydrolysis of the oxime linkage is slow and typically requires acidic conditions (pH < 5) and prolonged incubation, which are not standard in most protein purification protocols.[5]

Q4: What analytical techniques can I use to confirm successful conjugation and assess purity?

A4: Several techniques can be used:

  • SDS-PAGE: A successful conjugation will show a shift in the molecular weight of the protein band compared to the unconjugated protein.

  • UV-Vis Spectroscopy: The tetrazine moiety has a characteristic absorbance that can be used to help quantify the degree of labeling.

  • Mass Spectrometry (ESI-MS or MALDI-TOF): This provides the most accurate confirmation of conjugation by showing the mass increase corresponding to the addition of the this compound linker.

  • HPLC (SEC or RP-HPLC): Analytical HPLC can be used to assess the purity of the conjugate, showing distinct peaks for the conjugate, unconjugated biomolecule, and aggregates.[6]

Troubleshooting Guide

Problem 1: Low Yield of Purified Conjugate
Potential Cause Recommended Solution
Incomplete Conjugation Reaction Optimize the reaction conditions, such as pH (typically 4-5 for oxime ligation), reaction time, and molar ratio of the labeling reagent to the biomolecule.[3] Ensure the biomolecule contains the target aldehyde or ketone group.
Loss of Product During Purification If using RP-HPLC, protein precipitation on the column can be an issue. Optimize the gradient and consider using a different stationary phase (e.g., C4 instead of C18 for large proteins). For SEC, ensure the chosen column has the appropriate fractionation range for your conjugate.
Instability of the Biomolecule The conjugation or purification conditions (e.g., pH, organic solvents) may be degrading your protein. Perform stability tests on your starting material under the planned conditions. Consider gentler purification methods like SEC over RP-HPLC if possible.
Problem 2: Presence of Unreacted Biomolecule in the Final Product
Potential Cause Recommended Solution
Insufficient Molar Excess of Labeling Reagent Increase the molar excess of the this compound reagent during the conjugation reaction to drive it to completion.
Poor Resolution During Chromatography The conjugate and unconjugated biomolecule may have very similar properties. For chromatography, optimize the separation method. In IEX , the PEG linker may shield charges, altering the elution profile; fine-tuning the gradient is crucial.[2] In RP-HPLC , the hydrophobicity change may be subtle; a shallower gradient can improve resolution. In SEC , the size difference may be too small for baseline separation; use a longer column or a resin with a more appropriate separation range.
Problem 3: Presence of Unreacted this compound in the Final Product
Potential Cause Recommended Solution
Inefficient Removal of Small Molecules The desalting column or dialysis membrane may not be appropriate. Ensure the MWCO of the dialysis membrane is at least 10-20 times smaller than your conjugate. For desalting columns, follow the manufacturer's protocol carefully regarding sample volume and buffer exchange.
Quenching of Excess Reagent (Alternative Strategy) Before purification, the reaction can be quenched by adding a simple, small-molecule aldehyde or ketone (e.g., acetone) to react with the excess oxyamine.[7] The resulting small oxime can then be removed by desalting or dialysis.[7]
Problem 4: Protein Aggregation Observed During or After Purification
Potential Cause Recommended Solution
High Degree of Labeling A high density of PEG chains can sometimes lead to aggregation. Reduce the molar excess of the labeling reagent or the reaction time to achieve a lower degree of labeling.
Unfavorable Buffer Conditions The pH or ionic strength of the purification buffer may be promoting aggregation. Screen different buffer conditions. The addition of excipients like arginine or polysorbate can sometimes help to reduce aggregation.
Harsh Purification Method Organic solvents and low pH used in RP-HPLC can cause some proteins to denature and aggregate. If this is observed, Size Exclusion Chromatography (SEC) in a physiological buffer is a gentler alternative.

Data Presentation

Table 1: Comparison of Purification Methods for a Model 50 kDa Protein Conjugate

Purification Method Typical Recovery (%) Purity (%) Pros Cons
Size Exclusion Chromatography (SEC) > 90%> 95%Gentle conditions, preserves protein activity; excellent for removing aggregates and excess small molecules.Limited resolution between species of similar size (e.g., conjugate vs. unconjugated protein).
Ion-Exchange Chromatography (IEX) 70 - 85%> 98%High resolution based on charge differences.PEGylation can shield protein charges, making separation challenging; requires method development.[2]
Reverse Phase HPLC (RP-HPLC) 60 - 80%> 99%Very high resolution and purity.Harsh conditions (organic solvents, acid) can denature some proteins; lower recovery.

Experimental Workflows and Logic

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Analysis Biomolecule Biomolecule with Aldehyde/Ketone Group Conjugation Oxime Ligation (pH 4-5, RT) Biomolecule->Conjugation Reagent This compound Reagent->Conjugation Crude_Mixture Crude Reaction Mixture Conjugation->Crude_Mixture Purification_Step1 Step 1: Bulk Removal (SEC Desalting / Dialysis) Crude_Mixture->Purification_Step1 Remove excess reagent Purification_Step2 Step 2: Polishing (SEC / IEX / RP-HPLC) Purification_Step1->Purification_Step2 Separate conjugate from unconjugated Final_Product Purified Conjugate Purification_Step2->Final_Product Analysis Characterization (SDS-PAGE, MS, HPLC) Final_Product->Analysis

Caption: General experimental workflow for conjugation and purification.

troubleshooting_workflow Start Analyze Final Product by HPLC/MS Check_Purity Is Purity >95%? Start->Check_Purity Impurity_Type What is the main impurity? Check_Purity->Impurity_Type No End_Success Purification Successful Check_Purity->End_Success Yes Unreacted_Reagent Unreacted Labeling Reagent Impurity_Type->Unreacted_Reagent Small Molecule Unreacted_Protein Unreacted Biomolecule Impurity_Type->Unreacted_Protein Starting Material Aggregates Aggregates Impurity_Type->Aggregates High MW Species Solution1 Improve desalting/dialysis step. Consider quenching before purification. Unreacted_Reagent->Solution1 Solution2 Optimize chromatography resolution (e.g., shallower gradient). Increase molar excess in reaction. Unreacted_Protein->Solution2 Solution3 Optimize SEC conditions. Add anti-aggregation excipients to buffer. Aggregates->Solution3

Caption: Troubleshooting logic for purifying conjugates.

Detailed Experimental Protocols

Protocol 1: Purification by Size Exclusion Chromatography (SEC)

This method is ideal for removing unreacted small molecules and separating the conjugate from aggregates. It is less effective at separating the conjugate from the unconjugated biomolecule if their sizes are very similar.

  • Column and System Preparation:

    • Select an SEC column with a fractionation range appropriate for your conjugate's molecular weight.

    • Equilibrate the HPLC system and the column with at least 2-3 column volumes of filtered and degassed SEC buffer (e.g., Phosphate Buffered Saline, pH 7.4).

    • Ensure a stable baseline is achieved before sample injection.

  • Sample Preparation:

    • After the conjugation reaction, centrifuge the crude reaction mixture at >10,000 x g for 10 minutes to pellet any large precipitates.

    • Filter the supernatant through a 0.22 µm syringe filter compatible with your sample.

  • Chromatography:

    • Inject the prepared sample onto the equilibrated column. The injection volume should not exceed 1-2% of the total column volume to ensure optimal resolution.

    • Run the separation isocratically at a flow rate recommended by the column manufacturer.

    • Monitor the elution profile using UV absorbance at 280 nm (for protein) and, if possible, a wavelength specific to the tetrazine moiety.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the different peaks (typically aggregates in the void volume, the conjugate, the unconjugated biomolecule, and finally the excess small molecule reagent).

    • Analyze the collected fractions by SDS-PAGE and/or mass spectrometry to identify the fractions containing the pure conjugate.

    • Pool the desired fractions for downstream applications.

Protocol 2: Purification by Reverse Phase HPLC (RP-HPLC)

This method is excellent for high-resolution separation of the conjugate from the unreacted biomolecule, especially for peptides and small, robust proteins.

  • Column and System Preparation:

    • Select an RP-HPLC column (e.g., C4 or C18) suitable for your biomolecule's size and hydrophobicity.

    • Prepare the mobile phases: Mobile Phase A (e.g., 0.1% TFA in water) and Mobile Phase B (e.g., 0.1% TFA in acetonitrile). Filter and degas both phases.

    • Equilibrate the column with the starting gradient conditions (e.g., 95% A / 5% B) until a stable baseline is achieved.

  • Sample Preparation:

    • After the reaction, quench it if necessary. Acidify the sample by adding TFA to a final concentration of 0.1% to ensure compatibility with the mobile phase.

    • Centrifuge and filter the sample as described in the SEC protocol.

  • Chromatography:

    • Inject the acidified sample onto the column.

    • Elute the bound components using a linear gradient of increasing Mobile Phase B. A typical gradient might be 5-95% B over 30-60 minutes. The optimal gradient must be determined empirically.

    • The more hydrophobic conjugate will typically elute later than the unconjugated biomolecule.

  • Fraction Collection and Analysis:

    • Collect fractions across the elution profile.

    • Immediately neutralize fractions containing protein if desired to maintain activity.

    • Analyze the fractions by mass spectrometry to confirm the identity of each peak.

    • Pool the pure fractions and lyophilize to remove the solvent and obtain the purified conjugate.

References

Technical Support Center: Enhancing Conjugation Efficiency of Methyltetrazine-PEG4-oxyamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methyltetrazine-PEG4-oxyamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the successful execution of your bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary reactive groups?

This compound is a heterobifunctional linker molecule.[1][2] It comprises three key components:

  • A methyltetrazine moiety: This group participates in an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reaction, which is an extremely fast and selective bioorthogonal "click" chemistry reaction with strained alkenes like trans-cyclooctene (B1233481) (TCO).[3][4]

  • An oxyamine group (-ONH2): This nucleophilic group reacts with aldehydes and ketones to form a stable oxime bond.[1][5]

  • A PEG4 spacer: This polyethylene (B3416737) glycol linker enhances aqueous solubility and provides spatial separation between the conjugated molecules, which can reduce steric hindrance.[1][3]

Q2: What is the two-step conjugation strategy using this compound?

A typical strategy involves a two-step process:

  • Oxime Ligation: The oxyamine group of this compound is first reacted with a biomolecule containing an aldehyde or ketone.

  • Tetrazine-TCO Ligation: The resulting tetrazine-modified biomolecule is then reacted with a second molecule functionalized with a trans-cyclooctene (TCO) group.[6]

This sequential approach allows for the precise and efficient assembly of complex bioconjugates.

Q3: What are the optimal pH conditions for each conjugation step?

The optimal pH differs for the two reactions:

  • Oxime Ligation: For uncatalyzed reactions, a slightly acidic pH of 4-5 is generally optimal.[6] However, with the use of a nucleophilic catalyst like aniline (B41778), the reaction can proceed efficiently at a neutral pH of 7.[1][6]

  • Tetrazine-TCO Ligation: This reaction is robust and proceeds efficiently in a pH range of 6 to 9.[7] For most applications, a physiological pH of 7.4 is commonly used.

Q4: How can I monitor the progress of the tetrazine-TCO reaction?

The progress of the tetrazine-TCO ligation can be monitored spectrophotometrically. The tetrazine moiety has a characteristic absorbance in the range of 510-550 nm.[7] As the reaction proceeds, this absorbance decreases, allowing for real-time tracking of the conjugation.[7]

Troubleshooting Guides

Part 1: Oxime Ligation (Oxyamine-Aldehyde/Ketone Reaction)

Issue: Low or No Conjugation Yield in Oxime Ligation

This is a common challenge that can be addressed by systematically evaluating the following factors:

  • Suboptimal pH: The reaction rate is highly pH-dependent.

    • Solution: For uncatalyzed reactions, ensure the pH is in the optimal range of 4-5. If your biomolecule is sensitive to acidic conditions, consider using a nucleophilic catalyst (e.g., aniline) to enable efficient reaction at neutral pH.[6]

  • Inefficient or Absent Catalyst: At neutral pH, the uncatalyzed reaction is very slow.[6]

    • Solution: Introduce a nucleophilic catalyst such as aniline or a more water-soluble and efficient alternative like m-phenylenediamine (B132917) (mPDA) to accelerate the reaction.[8]

  • Low Reactant Concentration: The reaction kinetics are concentration-dependent.

    • Solution: Increase the concentration of your reactants if possible. Ensure accurate quantification of both the oxyamine-containing linker and the aldehyde/ketone-modified biomolecule.

  • Reactant Instability: The oxyamine group can be reactive and may degrade.

    • Solution: Use freshly prepared solutions of this compound. Ensure the purity of your biomolecule and solvents, as trace impurities like acetone (B3395972) can react with the oxyamine.[6]

  • Steric Hindrance: Ketones are generally less reactive than aldehydes due to greater steric hindrance.[6]

    • Solution: If using a ketone, you may need to increase the reaction time, temperature, or catalyst concentration. If possible, consider engineering an aldehyde group onto your biomolecule for faster kinetics.

Troubleshooting Workflow for Low Yield in Oxime Ligation

G Troubleshooting Low Oxime Ligation Yield start Low or No Conjugation check_ph Verify Reaction pH start->check_ph ph_ok pH is Optimal (4-5 uncatalyzed, ~7 catalyzed) check_ph->ph_ok adjust_ph Adjust pH to Optimal Range ph_ok->adjust_ph No check_catalyst Check Catalyst Presence/Efficiency ph_ok->check_catalyst Yes adjust_ph->check_catalyst catalyst_ok Catalyst Present and Efficient? check_catalyst->catalyst_ok add_catalyst Add/Optimize Catalyst (e.g., Aniline, mPDA) catalyst_ok->add_catalyst No check_concentration Evaluate Reactant Concentrations catalyst_ok->check_concentration Yes add_catalyst->check_concentration concentration_ok Concentrations Sufficient? check_concentration->concentration_ok increase_concentration Increase Reactant Concentrations concentration_ok->increase_concentration No check_stability Assess Reactant Stability concentration_ok->check_stability Yes increase_concentration->check_stability stability_ok Reactants Stable? check_stability->stability_ok use_fresh_reagents Use Freshly Prepared Reagents stability_ok->use_fresh_reagents No consider_sterics Consider Steric Hindrance stability_ok->consider_sterics Yes use_fresh_reagents->consider_sterics end Improved Yield consider_sterics->end

Caption: A logical workflow for troubleshooting low yield in oxime ligation reactions.

Part 2: Tetrazine-TCO Ligation

Issue: Slow or Incomplete Tetrazine-TCO Reaction

While this reaction is known for its speed, certain factors can impede its efficiency.

  • Low Reactivity of TCO: Not all TCOs are created equal.

    • Solution: Ensure you are using a strained TCO (sTCO) for the fastest kinetics. The choice of TCO isomer can significantly impact the reaction rate.

  • Steric Hindrance: The conjugation site on either biomolecule may be sterically hindered.

    • Solution: The PEG4 spacer on the linker is designed to mitigate this. However, if the issue persists, consider alternative conjugation sites on your biomolecule or a linker with a longer PEG chain.

  • Inaccurate Stoichiometry: An incorrect molar ratio of tetrazine to TCO will result in an incomplete reaction.

    • Solution: Accurately quantify your tetrazine-modified and TCO-modified biomolecules. It is often recommended to use a slight molar excess (1.05 to 1.5-fold) of the tetrazine-functionalized molecule.[9]

  • Side Reactions or Degradation: Although methyltetrazine is relatively stable, prolonged exposure to harsh conditions or certain nucleophiles can lead to degradation.

    • Solution: Use freshly prepared or properly stored tetrazine-modified biomolecules. Ensure that your reaction buffer is free of strong nucleophiles that could potentially react with the tetrazine ring. Degas solutions if your molecules are oxygen-sensitive.

Troubleshooting Workflow for Incomplete Tetrazine-TCO Reaction

G Troubleshooting Incomplete Tetrazine-TCO Reaction start Incomplete Reaction check_tco Verify TCO Reactivity start->check_tco tco_ok Using Strained TCO? check_tco->tco_ok use_strained_tco Switch to a More Reactive TCO tco_ok->use_strained_tco No check_stoichiometry Check Stoichiometry tco_ok->check_stoichiometry Yes use_strained_tco->check_stoichiometry stoichiometry_ok Accurate Molar Ratio? check_stoichiometry->stoichiometry_ok optimize_ratio Optimize Molar Ratio (1.05-1.5x Tetrazine) stoichiometry_ok->optimize_ratio No check_sterics Assess Steric Hindrance stoichiometry_ok->check_sterics Yes optimize_ratio->check_sterics sterics_ok Steric Hindrance Minimized? check_sterics->sterics_ok consider_linker Consider Longer PEG Linker or New Site sterics_ok->consider_linker No check_degradation Evaluate Reactant Degradation sterics_ok->check_degradation Yes consider_linker->check_degradation degradation_ok Reactants Stable? check_degradation->degradation_ok use_fresh_reagents Use Fresh Reagents and Degas Solutions degradation_ok->use_fresh_reagents No end Complete Reaction degradation_ok->end Yes use_fresh_reagents->end

Caption: A systematic approach to resolving incomplete Tetrazine-TCO reactions.

Data Presentation

Table 1: Reaction Conditions for Oxime Ligation

ParameterUncatalyzed ReactionCatalyzed Reaction
pH 4.0 - 5.0[6]6.5 - 7.5[6]
Catalyst NoneAniline or m-phenylenediamine (mPDA)[8]
Temperature Room Temperature (20-25°C)Room Temperature (20-25°C)
Typical Reaction Time Several hours to overnight30 minutes to a few hours

Table 2: Key Parameters for Tetrazine-TCO Ligation

ParameterRecommendation
pH 6.0 - 9.0 (typically 7.4)[7]
Temperature 4°C to 37°C
Molar Ratio (Tetrazine:TCO) 1.05:1 to 1.5:1[9]
Typical Reaction Time 10 - 60 minutes at room temperature[10]
Second-Order Rate Constant (k₂) ~1,000 M⁻¹s⁻¹ (for methyltetrazine with TCO)

Experimental Protocols

Protocol 1: General Procedure for Oxime Ligation

This protocol outlines the conjugation of this compound to a protein containing an aldehyde group.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Prepare the aldehyde-containing protein in the chosen reaction buffer. For an uncatalyzed reaction, use a buffer at pH 4.5 (e.g., sodium acetate). For a catalyzed reaction, use a buffer at pH 7.0 (e.g., phosphate-buffered saline, PBS).

  • Reaction Setup:

    • To the protein solution, add the this compound stock solution to achieve the desired molar excess (typically 5-20 fold).

    • If using a catalyst (for neutral pH reactions), add the catalyst (e.g., aniline) to a final concentration of 10-100 mM.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours (catalyzed) or 4-16 hours (uncatalyzed) with gentle mixing.

  • Purification:

    • Remove excess linker and catalyst using a desalting column or size-exclusion chromatography (SEC) equilibrated with a suitable buffer (e.g., PBS, pH 7.4).

  • Characterization:

    • Confirm the conjugation and determine the degree of labeling using techniques such as mass spectrometry (MALDI-TOF or ESI-MS) or UV-Vis spectroscopy (by observing the tetrazine absorbance around 520 nm).

Protocol 2: General Procedure for Tetrazine-TCO Ligation

This protocol describes the reaction of a tetrazine-modified protein with a TCO-functionalized molecule.

  • Reagent Preparation:

    • Ensure the tetrazine-modified protein is in a suitable reaction buffer (e.g., PBS, pH 7.4) at a known concentration.

    • Dissolve the TCO-containing molecule in a compatible solvent (e.g., DMSO).

  • Reaction Setup:

    • Add the TCO-containing molecule to the solution of the tetrazine-modified protein. A 1.5 to 5-fold molar excess of the TCO-molecule is typically used.[11]

  • Incubation:

    • Incubate the reaction for 30-60 minutes at room temperature.[11] The reaction is often complete within minutes.

  • Purification:

    • Purify the final conjugate to remove any unreacted TCO-containing molecule using SEC or another appropriate chromatographic technique.

  • Characterization:

    • Analyze the final conjugate by SDS-PAGE, mass spectrometry, or other relevant techniques to confirm successful ligation.

Overall Conjugation Workflow

G Two-Step Conjugation with this compound cluster_0 Step 1: Oxime Ligation cluster_1 Step 2: Tetrazine-TCO Ligation protein_aldehyde Protein with Aldehyde/Ketone oxime_reaction React at pH 4-5 (uncatalyzed) or pH ~7 (catalyzed) protein_aldehyde->oxime_reaction linker This compound linker->oxime_reaction tetrazine_protein Tetrazine-Modified Protein oxime_reaction->tetrazine_protein purification1 Purification (e.g., SEC) tetrazine_protein->purification1 iedda_reaction React at pH 7.4 purification1->iedda_reaction tco_molecule TCO-Functionalized Molecule tco_molecule->iedda_reaction final_conjugate Final Bioconjugate iedda_reaction->final_conjugate purification2 Final Purification (e.g., SEC) final_conjugate->purification2

References

Technical Support Center: TCO Reagents for Tetrazine Ligation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for TCO (trans-cyclooctene) reagents used in tetrazine ligation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding the stability and use of TCO reagents in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability issues with TCO reagents?

The main stability concern with TCO reagents is their propensity to isomerize from the reactive trans-conformation to the unreactive cis-conformation (CCO).[1][2] This isomerization renders the TCO incapable of participating in the inverse-electron-demand Diels-Alder (IEDDA) reaction with tetrazines, leading to lower conjugation yields.[3] Highly strained TCO derivatives, such as s-TCO, are particularly susceptible to this isomerization.[2]

Q2: What factors can cause the isomerization of TCO to CCO?

Several factors can catalyze the isomerization of TCO to its inactive CCO form:

  • Thiols: The presence of thiols, such as dithiothreitol (B142953) (DTT) or cysteine, can promote the isomerization of TCOs.[2]

  • Copper-Containing Proteins: Serum proteins that contain copper have been shown to catalyze the deactivation of TCO reagents in vivo.[4]

  • Thiamine (B1217682) Degradation Products: In cell culture media like DMEM, degradation products of thiamine can lead to rapid isomerization of TCOs.[5]

  • Elevated Temperatures: Heating TCO reagents can also induce isomerization.[4]

  • UV Light Exposure: TCO and CCO can reversibly interconvert under UV light.[5]

Q3: How can I improve the stability of my TCO reagents?

Several strategies can be employed to enhance the stability of TCO reagents:

  • Use of More Stable Derivatives: Consider using more stable TCO derivatives, such as d-TCO, which are crystalline, bench-stable solids with good stability in aqueous solutions and blood serum.[6]

  • Silver(I) Complexation: TCO reagents can be stabilized for long-term storage by forming complexes with silver(I) nitrate. These complexes can be readily dissociated in the presence of chloride ions, which are abundant in cell culture media.[4]

  • Radical Inhibitors: The use of radical inhibitors like Trolox can help suppress TCO isomerization in the presence of high thiol concentrations.[4]

  • Proper Storage: Store TCO reagents, especially those in solution, at low temperatures (e.g., -20°C) and protected from light to minimize degradation and isomerization.[2] For TCO-PEG polymers, it is recommended to aliquot samples upon receipt to minimize freeze-thaw cycles.

Q4: My TCO-NHS ester labeling efficiency is low. What could be the cause?

Low labeling efficiency of proteins with TCO-NHS esters can be attributed to several factors:

  • Hydrolysis of the NHS ester: TCO-NHS esters are susceptible to hydrolysis in aqueous buffers. The rate of hydrolysis increases with pH.[7] It is crucial to work with anhydrous solvents like DMSO or DMF when preparing stock solutions and to allow the reagent to warm to room temperature before opening to prevent moisture condensation.[8][9]

  • Presence of Primary Amines in the Buffer: Buffers containing primary amines, such as Tris or glycine, will compete with the primary amines on your protein for reaction with the NHS ester, leading to lower labeling efficiency.[8][9] Always perform the labeling reaction in an amine-free buffer like PBS.[9]

  • Suboptimal Reaction Conditions: Ensure the pH of the reaction buffer is within the optimal range for NHS ester reactions (typically pH 7.2-8.5).[10] Also, consider optimizing the reaction time and temperature. Performing the reaction at 4°C overnight can help minimize hydrolysis.[10]

  • Insufficient Molar Excess: A 10- to 20-fold molar excess of the TCO-NHS ester over the protein is generally recommended, but this may need to be optimized for your specific protein.[8][9]

Troubleshooting Guides

Issue: Low or No Yield in Tetrazine Ligation Reaction

This is a common issue that can be traced back to several potential causes. Follow this troubleshooting workflow to identify and resolve the problem.

Troubleshooting Workflow

Troubleshooting_Low_Yield start Low/No Conjugation Yield check_tco Verify TCO Reagent Stability and Activity start->check_tco check_tetrazine Verify Tetrazine Reagent Stability and Activity check_tco->check_tetrazine TCO is stable solution_tco Use fresh TCO or a more stable derivative. Consider stabilization strategies. check_tco->solution_tco TCO degraded/ isomerized check_conditions Review Reaction Conditions check_tetrazine->check_conditions Tetrazine is stable solution_tetrazine Use fresh tetrazine. Assess stability under reaction conditions. check_tetrazine->solution_tetrazine Tetrazine degraded check_stoichiometry Verify Stoichiometry check_conditions->check_stoichiometry Conditions are optimal solution_conditions Optimize pH, temperature, and reaction time. Ensure solubility of reactants. check_conditions->solution_conditions Suboptimal conditions solution_stoichiometry Accurately quantify reactants. Optimize molar ratio (e.g., slight excess of one reagent). check_stoichiometry->solution_stoichiometry Incorrect stoichiometry success Successful Conjugation check_stoichiometry->success Stoichiometry is correct

Caption: A logical workflow for troubleshooting low yields in TCO-tetrazine ligation reactions.

Quantitative Data on TCO Stability

The stability of TCO reagents can vary significantly depending on their structure and the experimental conditions. The following tables summarize available data on the stability of different TCO derivatives.

Table 1: Half-life of TCO Derivatives under Various Conditions

TCO DerivativeConditionHalf-life (t½)Reference
s-TCO conjugated to mAbin vivo0.67 days[2]
TCO conjugated to CC49 mAbin vivo (in serum)~72 hours (25% deactivation in 24h)[2]
TCO50% fresh mouse serum, 37°C< 7 hours (almost complete conversion to CCO)[4]
TCODMEM cell culture media≤ 60 min[5]
TCO"Aged" plasma≤ 15 min[5]
TCO0.12 µM 3-mercapto-2-pentanone (B1362483) in phosphate (B84403) buffer0.6 hours[5]
d-TCOHuman serum, room temperature> 4 days (>97% remained as trans-isomer)[2]
[¹⁸F]F-d-TCORat plasma, 37°C52% intact after 1h, 34% intact after 2h[11]
1,5-s-TCOin vivo5.6 days[2]

Table 2: Second-Order Rate Constants for TCO-Tetrazine Ligation

TCO DerivativeTetrazine DerivativeSolvent/BufferTemperatureRate Constant (k₂) (M⁻¹s⁻¹)Reference
TCODipyridyl tetrazinePBS37°C13,000 ± 80[2]
TCO-OH3,6-diphenyl-s-tetrazineAcetonitrile25°C2,000 ± 400[2]
s-TCO3,6-dipyridyl-s-tetrazineWater25°C3,300,000 ± 40,000[2]
d-TCOWater-soluble 3,6-dipyridyl-s-tetrazineWater25°C366,000 ± 15,000[6]
General TCOGeneral TetrazineAqueousRoom Temp> 800[12]
PeptoBrush-TCOFluorogenic HELIOS probesPBS37°C13,000 - 750,000[13]

Experimental Protocols

Protocol 1: Labeling of Proteins with TCO-NHS Ester

This protocol describes a general procedure for labeling primary amines (e.g., lysine (B10760008) residues) on a protein with a TCO-NHS ester.

Materials:

  • Protein of interest

  • TCO-NHS ester

  • Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)[8]

  • Anhydrous DMSO or DMF[8]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[8]

  • Desalting column or dialysis equipment for purification[8]

Procedure:

  • Protein Preparation: Buffer exchange the protein into an amine-free buffer. The protein concentration should ideally be 1-5 mg/mL.[8]

  • Prepare TCO-NHS Ester Stock Solution: Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[8]

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution.[8]

  • Incubation: Incubate the reaction for 60 minutes at room temperature or for 2-4 hours at 4°C.[1]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 5 minutes.[8]

  • Purification: Remove excess, unreacted TCO-NHS ester using a desalting column or by dialysis.[8] The TCO-labeled protein is now ready for the tetrazine ligation reaction.

Protocol 2: Tetrazine Ligation with a TCO-Modified Protein

This protocol outlines the reaction between a TCO-functionalized protein and a tetrazine-labeled molecule.

Materials:

  • TCO-modified protein

  • Tetrazine-labeled molecule (e.g., fluorescent dye, drug molecule)

  • Reaction buffer (e.g., PBS, pH 7.4)[1]

Procedure:

  • Reactant Preparation: Prepare the TCO-modified protein in the reaction buffer. Dissolve the tetrazine-labeled molecule in a compatible solvent (e.g., DMSO) and then dilute it into the reaction buffer.

  • Ligation Reaction: Mix the TCO-modified protein and the tetrazine-labeled molecule. A slight molar excess (1.1 to 1.5 equivalents) of the tetrazine reagent is often recommended.[1]

  • Incubation: Incubate the reaction at room temperature. The reaction is typically complete within 1-2 hours.[1] The progress of the reaction can be monitored by the disappearance of the characteristic pink color of the tetrazine.[1]

  • Purification (Optional): If necessary, the final conjugate can be purified from excess tetrazine reagent by size exclusion chromatography or dialysis.[1]

Visualizations

TCO Isomerization and Degradation Pathways

TCO_Degradation cluster_main TCO Stability Pathways cluster_catalysts Catalysts for Isomerization TCO Reactive trans-Cyclooctene (TCO) CCO Unreactive cis-Cyclooctene (CCO) TCO->CCO Isomerization Degradation Other Degradation Products TCO->Degradation Oxidation/Other Reactions Thiols Thiols (e.g., DTT, Cysteine) Thiols->TCO promote Copper Copper-Containing Proteins Copper->TCO promote Thiamine Thiamine Degradation Products Thiamine->TCO promote Heat Heat Heat->TCO promote UV UV Light UV->TCO promote

Caption: Factors leading to the isomerization and degradation of TCO reagents.

Experimental Workflow for TCO-Tetrazine Ligation

Ligation_Workflow start Start protein_prep 1. Prepare Protein in Amine-Free Buffer start->protein_prep tco_nhs_prep 2. Prepare TCO-NHS Ester Stock Solution protein_prep->tco_nhs_prep labeling 3. Label Protein with TCO-NHS Ester tco_nhs_prep->labeling quench 4. Quench Reaction labeling->quench purify_tco_protein 5. Purify TCO-Labeled Protein quench->purify_tco_protein tetrazine_prep 6. Prepare Tetrazine Reagent purify_tco_protein->tetrazine_prep ligation 7. Perform Tetrazine Ligation tetrazine_prep->ligation purify_conjugate 8. Purify Final Conjugate (Optional) ligation->purify_conjugate end End purify_conjugate->end

Caption: A step-by-step experimental workflow for protein labeling with TCO and subsequent tetrazine ligation.

References

Technical Support Center: Methyltetrazine-PEG4-oxyamine Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methyltetrazine-PEG4-oxyamine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to non-specific binding during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker molecule designed for bioconjugation.[1][2][3] It comprises three key components:

  • A methyltetrazine group: This enables extremely fast and selective "click chemistry" reactions with strained alkenes, such as trans-cyclooctene (B1233481) (TCO), through an inverse electron demand Diels-Alder (iEDDA) cycloaddition.[1][2] This reaction is bioorthogonal, meaning it proceeds efficiently in complex biological environments without interfering with native functional groups.[1][4]

  • An oxyamine group (-ONH2): This group reacts specifically with aldehydes and ketones to form stable oxime bonds.[2]

  • A PEG4 spacer: This polyethylene (B3416737) glycol spacer is hydrophilic, which enhances the water solubility of the molecule and the resulting conjugate.[1][2][4] The PEG spacer also minimizes steric hindrance between the conjugated molecules.[2]

This dual functionality allows for a two-step, controlled conjugation of different molecules, making it a versatile tool in drug delivery, molecular imaging, and diagnostics.[1][2]

Q2: What are the common causes of non-specific binding in my experiments using this compound?

Non-specific binding refers to the attachment of your conjugate to surfaces or molecules other than the intended target.[5] This can lead to high background signals, reduced assay sensitivity, and inaccurate data.[5] The primary causes of non-specific binding include:

  • Hydrophobic Interactions: Hydrophobic regions on your biomolecule or the linker itself can interact with other hydrophobic surfaces.[5] While the PEG4 spacer in this compound increases hydrophilicity, other parts of the conjugate may still be hydrophobic.

  • Ionic and Electrostatic Interactions: Charged residues on your conjugate can interact with oppositely charged surfaces or molecules.[5] The overall charge of your biomolecule is influenced by the buffer pH.[5][6]

  • Conjugate Aggregates: The conjugation process itself can sometimes lead to the formation of high molecular weight aggregates, which often exhibit high non-specific binding.[5]

  • Excess Unreacted Reagents: Residual, unreacted this compound or your other labeling reagent can lead to non-specific interactions.[7]

Q3: How can I reduce non-specific binding when using this compound?

Several strategies can be employed to minimize non-specific binding:

  • Optimize Buffer Conditions:

    • Adjust pH: Modifying the buffer pH can alter the charge of your biomolecules and reduce electrostatic interactions.[6]

    • Increase Salt Concentration: Higher salt concentrations (e.g., NaCl) can shield charged interactions, thereby reducing non-specific binding.[6][8]

  • Use Blocking Agents: Incorporating blocking agents into your buffers can prevent your conjugate from binding to non-specific sites. Common blocking agents include Bovine Serum Albumin (BSA), casein, or commercially available protein-free blockers.[5][6]

  • Incorporate Additives:

    • Surfactants: Low concentrations of non-ionic surfactants (e.g., Tween-20, Triton X-100) can disrupt hydrophobic interactions.[6][8]

    • Dextran Sulfate: This polyanion can help to out-compete the conjugated molecule for electrostatic binding sites.[8]

  • Purify Your Conjugate: It is crucial to remove excess, unreacted reagents and any aggregates that may have formed after the conjugation reaction.[7] Size-exclusion chromatography (SEC) or dialysis are common purification methods.[7]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High background signal in assays Non-specific binding of the conjugate to surfaces or other proteins.1. Introduce a blocking step: Incubate with a blocking agent like 1-5% BSA or 0.5-2% casein in your assay buffer.[5] 2. Optimize washing steps: Increase the number and/or duration of wash steps. 3. Add a surfactant: Include a low concentration (e.g., 0.05%) of a non-ionic surfactant like Tween-20 in your wash buffers.
Precipitation or aggregation of the conjugate - The biomolecule may be prone to aggregation after modification. - Over-conjugation may alter the physicochemical properties of the biomolecule.[5]1. Optimize the molar ratio of reactants: Reduce the molar excess of the this compound during conjugation.[7] 2. Ensure adequate purification: Use size-exclusion chromatography to remove aggregates.[7] 3. Increase the hydrophilicity of the buffer: The PEG4 spacer helps, but if aggregation persists, consider buffer additives.
Inconsistent results between experiments Variability in non-specific binding due to minor changes in protocol or reagents.1. Standardize protocols: Ensure consistent incubation times, temperatures, and buffer compositions. 2. Use high-quality reagents: Ensure the purity of your this compound and other reagents. 3. Include proper controls: Always run negative controls to assess the level of non-specific binding.[9]

Experimental Protocols

Protocol 1: General Blocking Procedure to Reduce Non-Specific Binding

This protocol provides a starting point for reducing non-specific binding in a typical immunoassay or cell-based assay.

  • Prepare Blocking Buffer:

    • Phosphate-buffered saline (PBS), pH 7.4

    • 1% (w/v) Bovine Serum Albumin (BSA)

    • Optional: 0.05% (v/v) Tween-20

  • Blocking Step:

    • After immobilizing your capture molecule or seeding your cells, wash the surface (e.g., microplate well or coverslip) three times with PBS.

    • Add the blocking buffer to cover the surface.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Washing:

    • Decant the blocking buffer.

    • Wash the surface three to five times with PBS containing 0.05% Tween-20 (PBST).

  • Incubation with Conjugate:

    • Dilute your this compound conjugate in the blocking buffer.

    • Add the diluted conjugate to the blocked surface and proceed with your standard incubation protocol.

Protocol 2: Purification of the Bioconjugate using Size-Exclusion Chromatography (SEC)

This protocol is designed to remove unreacted this compound and potential aggregates.

  • Column Preparation:

    • Select a size-exclusion chromatography column with a fractionation range appropriate for your biomolecule.

    • Equilibrate the column with at least two column volumes of your desired storage buffer (e.g., PBS, pH 7.4).

  • Sample Loading:

    • Load your conjugation reaction mixture onto the column. The sample volume should not exceed the manufacturer's recommendation (typically 1-2% of the total column volume).

  • Elution:

    • Elute the sample with your storage buffer at the recommended flow rate.

    • Collect fractions.

  • Analysis:

    • Monitor the elution profile using UV absorbance at 280 nm (for proteins) and a wavelength appropriate for your other conjugated molecule (if it has a chromophore).

    • The first peak to elute will contain the high molecular weight conjugate, followed by the lower molecular weight unreacted biomolecule and then the small molecule reagents.

    • Pool the fractions containing the purified conjugate.

Visualizing the Workflow

experimental_workflow cluster_conjugation Step 1: Bioconjugation cluster_purification Step 2: Purification cluster_application Step 3: Application & Troubleshooting Biomolecule Biomolecule (e.g., Antibody) Reaction Conjugation Reaction Biomolecule->Reaction Linker Methyltetrazine- PEG4-oxyamine Linker->Reaction Purification Size-Exclusion Chromatography Reaction->Purification Purified_Conjugate Purified Conjugate Purification->Purified_Conjugate Assay Assay with Blocking Step Purified_Conjugate->Assay Analysis Data Analysis Assay->Analysis

Caption: Workflow for bioconjugation, purification, and application.

non_specific_binding cluster_causes Causes of Non-Specific Binding cluster_solutions Solutions NSB Non-Specific Binding Blocking Blocking Agents (e.g., BSA) Buffers Buffer Optimization (pH, Salt) Purification Purification (e.g., SEC) Additives Additives (e.g., Surfactants) Hydrophobic Hydrophobic Interactions Hydrophobic->NSB Electrostatic Electrostatic Interactions Electrostatic->NSB Aggregation Conjugate Aggregation Aggregation->NSB

Caption: Causes and solutions for non-specific binding.

References

Technical Support Center: Methyltetrazine-PEG4-oxyamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on the proper handling, storage, and use of Methyltetrazine-PEG4-oxyamine in bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a heterobifunctional linker molecule used in bioconjugation, a process that joins two molecules, at least one of which is a biomolecule. It has two reactive ends:

  • An oxyamine group (-ONH₂) that specifically reacts with aldehydes or ketones to form a stable oxime bond.

  • A methyltetrazine group that participates in a very fast and specific bioorthogonal "click chemistry" reaction with a trans-cyclooctene (B1233481) (TCO) group.[1][2]

The polyethylene (B3416737) glycol (PEG4) spacer enhances water solubility and reduces steric hindrance.[2] This linker is ideal for applications like antibody-drug conjugates (ADCs), fluorescent labeling of proteins, and creating molecular probes for imaging.[2]

Q2: What are the recommended storage conditions for this compound?

For long-term stability, this compound should be stored at -20°C, desiccated, and protected from light. When preparing to use the reagent, it is advisable to warm the vial to room temperature before opening to prevent moisture condensation.

Q3: What solvents can I use to dissolve this compound?

This compound is soluble in a variety of common organic solvents, including methanol (B129727) (MeOH), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO). The PEG4 spacer also provides enhanced solubility in aqueous buffers.

Q4: What is the two-step process for using this compound in bioconjugation?

Using this linker typically involves a two-step process:

  • Oxime Ligation: The oxyamine group of the linker is reacted with an aldehyde or ketone on your target biomolecule (e.g., a protein that has been chemically or genetically modified to contain a carbonyl group).

  • Tetrazine-TCO Ligation: The methyltetrazine group on the now-conjugated biomolecule is reacted with a molecule containing a trans-cyclooctene (TCO) group. This second molecule could be a fluorescent dye, a drug molecule, or another biomolecule.

Experimental Protocols

Protocol 1: General Procedure for Labeling an Aldehyde-Containing Protein with this compound (Oxime Ligation)

This protocol outlines the first step of conjugation, attaching the linker to your protein of interest.

Materials:

  • Aldehyde-containing protein in an amine-free buffer (e.g., phosphate-buffered saline, PBS, at pH 6.5-7.5).

  • This compound.

  • Anhydrous DMSO.

  • Coupling buffer (e.g., 0.1 M sodium acetate, pH 5.5, or PBS, pH 7.4).

  • Desalting column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO).

Procedure:

  • Prepare a Stock Solution of the Linker:

    • To ensure accurate handling, prepare a 10 mM stock solution of this compound in anhydrous DMSO. This should be prepared fresh before each use.

  • Prepare the Protein Sample:

    • Ensure your protein is at a concentration of 1-10 mg/mL in the chosen coupling buffer. If your protein is in a buffer containing amines (like Tris), you must exchange it for an amine-free buffer.

  • Conjugation Reaction:

    • Add a 50- to 100-fold molar excess of the this compound stock solution to your protein solution.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing. The optimal reaction time may need to be determined empirically. For uncatalyzed reactions, a slightly acidic pH of 4-5 is generally optimal, though the reaction can proceed at neutral pH, albeit more slowly.[1]

  • Purification:

    • Remove the excess, unreacted linker using a desalting column equilibrated with your desired storage buffer (e.g., PBS, pH 7.4).

  • Storage:

    • Store the purified methyltetrazine-labeled protein under conditions appropriate for your specific protein, typically at 4°C for short-term use or at -80°C in aliquots for long-term storage.

Protocol 2: General Procedure for Tetrazine-TCO Ligation

This protocol describes the second "click" reaction step.

Materials:

  • Purified methyltetrazine-labeled protein from Protocol 1.

  • TCO-containing molecule (e.g., a fluorescent dye, drug, or other biomolecule).

  • Reaction buffer (e.g., PBS, pH 7.4).

  • Desalting column or size-exclusion chromatography (SEC) system.

Procedure:

  • Reaction Setup:

    • Combine the methyltetrazine-labeled protein with the TCO-containing molecule in the reaction buffer. A slight molar excess (1.5 to 5-fold) of the TCO-molecule is typically used to ensure complete labeling of the protein.

  • Incubation:

    • Incubate the reaction mixture for 30-60 minutes at room temperature.[3] This reaction is exceptionally fast, so longer incubation times are usually not necessary. The reaction progress can be monitored by the disappearance of the tetrazine's characteristic color or by analytical techniques like HPLC.

  • Final Purification:

    • Purify the final protein conjugate to remove any unreacted TCO-containing molecule and potential aggregates. Size-exclusion chromatography (SEC) is a common method for this final purification step.

Troubleshooting Guides

Troubleshooting Oxime Ligation (Step 1)
Issue Possible Cause Suggested Solution
Low Labeling Efficiency Suboptimal pH: The reaction is slow at neutral pH.For uncatalyzed reactions, perform the conjugation in a buffer with a slightly acidic pH (4-5).[1] If your biomolecule is sensitive to low pH, consider using a nucleophilic catalyst like aniline (B41778) or its derivatives, which can accelerate the reaction at neutral pH.[4][5]
Low Reactant Concentration: Reaction kinetics are concentration-dependent.Increase the concentration of your protein and/or the molar excess of the this compound linker.
Presence of Amines in Buffer: Buffers like Tris contain primary amines that can compete with the oxyamine.Perform a buffer exchange into an amine-free buffer (e.g., PBS, MES, or HEPES) before starting the reaction.
Instability of Aldehyde/Ketone: The carbonyl group on the protein may not be stable over time.Use freshly prepared or purified protein with the aldehyde or ketone group.
Troubleshooting Tetrazine-TCO Ligation (Step 2)
Issue Possible Cause Suggested Solution
Incomplete Reaction or Low Yield Degradation of Tetrazine: The tetrazine moiety can degrade, especially when exposed to light or certain nucleophiles.Store the methyltetrazine-labeled protein protected from light and at the appropriate temperature. Use the labeled protein in the click reaction as soon as possible after preparation.
Inactive TCO Reagent: The TCO group may have degraded due to improper storage or handling.Use a fresh, high-quality TCO reagent. Ensure it has been stored under the recommended conditions (typically desiccated and protected from light).
Suboptimal Stoichiometry: An incorrect molar ratio of tetrazine to TCO can lead to an incomplete reaction.Empirically optimize the molar ratio of your reactants. A slight excess of the TCO-containing molecule (1.5-5 fold) is often beneficial.
Slow Reaction Rate Low Reactant Concentrations: The reaction rate is dependent on the concentration of both reactants.Increase the concentration of one or both reactants.
Low Temperature: While the reaction is fast at room temperature, very low temperatures can slow it down.Perform the reaction at room temperature (20-25°C) or 37°C.

Data Presentation

Table 1: Properties of this compound
PropertyValue
Molecular Weight ~521.58 g/mol
Physical Form Red oil
Purity >95%
Solubility DMSO, DMF, MeOH, Water
Storage Temperature -20°C
Table 2: Recommended Reaction Conditions for Bioconjugation
Parameter Oxime Ligation (Step 1) Tetrazine-TCO Ligation (Step 2)
pH Range 4.5 - 7.5 (uncatalyzed)6.0 - 9.0
Temperature 4°C to 25°C20°C to 37°C
Reaction Time 2 - 16 hours30 - 60 minutes
Molar Excess of Reagent 50-100x (Linker to Protein)1.5-5x (TCO to Tetrazine-Protein)

Visualizations

experimental_workflow cluster_step1 Step 1: Oxime Ligation cluster_step2 Step 2: Tetrazine-TCO Ligation A Aldehyde-containing Protein C Incubate (pH 4.5-7.5, 2-16h) A->C B This compound B->C D Purification (Desalting Column) C->D E Methyltetrazine-labeled Protein D->E G Incubate (pH 6-9, 30-60 min) E->G Add to reaction F TCO-containing Molecule F->G H Final Purification (SEC) G->H I Final Bioconjugate H->I

Caption: Experimental workflow for two-step bioconjugation.

troubleshooting_logic Start Low Yield in Final Conjugate? CheckStep1 Analyze Step 1 (Oxime Ligation) Start->CheckStep1 Yes CheckStep2 Analyze Step 2 (Tetrazine Ligation) Start->CheckStep2 No, Step 1 is fine pH_Check Is pH optimal (4.5-5.5)? CheckStep1->pH_Check Tz_Degradation Is Tetrazine reagent fresh? CheckStep2->Tz_Degradation Amine_Check Is buffer amine-free? pH_Check->Amine_Check Yes Adjust_pH Adjust pH or add catalyst pH_Check->Adjust_pH No Buffer_Exchange Exchange to amine-free buffer Amine_Check->Buffer_Exchange No Success Problem Solved Amine_Check->Success Yes TCO_Activity Is TCO reagent active? Tz_Degradation->TCO_Activity Yes Use_Fresh_Tz Use fresh Tetrazine-Protein Tz_Degradation->Use_Fresh_Tz No Use_Fresh_TCO Use fresh TCO reagent TCO_Activity->Use_Fresh_TCO No TCO_Activity->Success Yes Adjust_pH->Success Buffer_Exchange->Success Use_Fresh_Tz->Success Use_Fresh_TCO->Success

Caption: Troubleshooting logic for low-yield bioconjugation.

References

Validation & Comparative

A Researcher's Guide to Confirming Successful Methyltetrazine-PEG4-oxyamine Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful conjugation of molecules is a critical step in the development of novel therapeutics and diagnostics. This guide provides a comparative overview of analytical techniques to confirm the successful conjugation of Methyltetrazine-PEG4-oxyamine, a heterobifunctional linker used in bioconjugation. We will delve into the experimental protocols for key methods and present data in a clear, comparative format.

This compound is a linker that facilitates a two-step conjugation process. The oxyamine group reacts with an aldehyde or ketone to form a stable oxime bond, while the methyltetrazine group participates in an inverse electron-demand Diels-Alder (iEDDA) cycloaddition with a strained alkene, such as a trans-cyclooctene (B1233481) (TCO). This "click chemistry" reaction is known for its high speed and specificity in biological systems.[1][2] Confirmation of each conjugation step is crucial for ensuring the homogeneity and efficacy of the final bioconjugate.

Analytical Techniques for Confirmation

A variety of analytical methods can be employed to confirm successful conjugation. The choice of technique depends on the properties of the molecules being conjugated, the desired level of detail, and the available instrumentation. The most common and effective methods include Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and UV-Vis Spectroscopy.

Comparison of Analytical Techniques

The following table summarizes the key features of the primary analytical techniques used to confirm this compound conjugation.

Technique Information Provided Advantages Limitations Typical Application
Mass Spectrometry (MS) Precise molecular weight of the conjugate, determination of conjugation efficiency and drug-to-antibody ratio (DAR).[3][4]High sensitivity and accuracy, provides direct evidence of conjugation.[4]Can be complex for heterogeneous mixtures, may require sample purification.[5]Confirming the final conjugate mass and assessing the distribution of conjugated species.[3]
HPLC Purity of the conjugate, separation of conjugated from unconjugated species, and quantification of reaction completion.[6][7]High resolving power, can be used for both analytical and preparative purposes.[8]Retention times can be influenced by minor changes in the molecule, method development can be time-consuming.[8]Monitoring reaction progress and purifying the final conjugate.[6][9]
NMR Spectroscopy Detailed structural information of the conjugate, confirmation of covalent bond formation at specific sites.[10][11]Provides unambiguous structural elucidation.[3][10]Lower sensitivity compared to MS, requires higher sample concentrations, complex spectra for large biomolecules.[11]Characterizing the structure of the linker and the precise location of conjugation on a small molecule or peptide.[3][10]
UV-Vis Spectroscopy Monitoring the consumption of the tetrazine moiety, which has a characteristic absorbance.[12]Simple, real-time monitoring of the click reaction.[12][13]Indirect method, does not provide information on the other conjugation step (oxime formation), potential for interference from other chromophores.[12]Real-time tracking of the inverse electron-demand Diels-Alder reaction.[12]

Experimental Protocols

Below are detailed methodologies for the key experiments used to confirm conjugation.

Mass Spectrometry (LC-MS)

Purpose: To determine the molecular weight of the final conjugate and assess the degree of conjugation.

Protocol:

  • Sample Preparation:

    • Purify the reaction mixture to remove excess unconjugated reactants using techniques like size-exclusion chromatography (SEC) or dialysis.[14]

    • Prepare the sample in a buffer compatible with mass spectrometry, such as ammonium (B1175870) acetate (B1210297) or formic acid in water/acetonitrile (B52724).[3]

  • Instrumentation:

    • Utilize a Liquid Chromatography-Mass Spectrometry (LC-MS) system, often with a time-of-flight (TOF) or Orbitrap mass analyzer for high resolution.[15]

  • LC Separation:

    • Inject the sample onto a reverse-phase (e.g., C4, C8, or C18) or size-exclusion column.[7]

    • Elute the components using a gradient of increasing organic solvent (e.g., acetonitrile) in water, both containing a small amount of acid (e.g., 0.1% formic acid).

  • MS Analysis:

    • Acquire mass spectra of the eluting peaks.

    • Deconvolute the resulting spectra to determine the zero-charge mass of the intact protein and its conjugates.[3]

  • Data Interpretation:

    • A successful conjugation will result in a mass shift corresponding to the addition of the this compound linker and the conjugated molecule.

    • For antibody-drug conjugates (ADCs), the distribution of peaks can be used to determine the drug-to-antibody ratio (DAR).[16]

High-Performance Liquid Chromatography (HPLC)

Purpose: To monitor the progress of the conjugation reaction and assess the purity of the final product.

Protocol:

  • Method Selection:

    • Reverse-Phase HPLC (RP-HPLC): Separates molecules based on hydrophobicity. Conjugation often increases hydrophobicity, leading to a longer retention time.[7]

    • Size-Exclusion Chromatography (SEC): Separates molecules based on size. Useful for separating the larger conjugate from smaller, unreacted components.[7]

    • Hydrophobic Interaction Chromatography (HIC): A less denaturing alternative to RP-HPLC for proteins, separating based on surface hydrophobicity.[6][7]

  • Sample Preparation:

    • Take aliquots from the reaction mixture at different time points.

    • Quench the reaction if necessary.

    • Filter the samples before injection.

  • Instrumentation:

    • An HPLC system equipped with a UV detector is typically used.

  • Chromatographic Conditions:

    • Select an appropriate column and mobile phase based on the chosen HPLC method.

    • For RP-HPLC, a gradient of acetonitrile in water with trifluoroacetic acid (TFA) is common.

  • Data Analysis:

    • Monitor the appearance of a new peak corresponding to the conjugate and the disappearance of the starting material peaks over time.[9][17]

    • The peak area of the product can be used to quantify the reaction yield.

NMR Spectroscopy

Purpose: To obtain detailed structural information and confirm the formation of the covalent bond.

Protocol:

  • Sample Preparation:

    • The sample must be of high purity and concentration.

    • Dissolve the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Instrumentation:

    • A high-field NMR spectrometer (e.g., 500 MHz or higher) is required for sufficient resolution, especially for larger molecules.[11]

  • Data Acquisition:

    • Acquire one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR spectra.

  • Data Analysis:

    • Compare the spectra of the starting materials with that of the conjugate.

    • Look for the appearance of new signals and shifts in existing signals that are characteristic of the newly formed covalent bond (e.g., the oxime linkage).[18] Chemical shift perturbation analysis can indicate the site of interaction.[18]

UV-Vis Spectroscopy

Purpose: To monitor the kinetics of the inverse electron-demand Diels-Alder reaction in real-time.

Protocol:

  • Instrumentation:

    • A UV-Vis spectrophotometer.

  • Measurement:

    • The tetrazine moiety has a characteristic absorbance in the visible range (around 520-540 nm).[12]

    • Monitor the decrease in absorbance at this wavelength over time as the tetrazine reacts with the trans-cyclooctene.[12]

  • Data Analysis:

    • The rate of disappearance of the tetrazine absorbance can be used to determine the reaction kinetics.[12] A stable baseline at the end of the reaction indicates its completion.

Visualizing the Workflow

To better understand the process, the following diagrams illustrate the conjugation and confirmation workflow.

G cluster_conjugation Conjugation Steps MoleculeA Molecule A (with Aldehyde/Ketone) Intermediate Molecule A-Linker Conjugate MoleculeA->Intermediate Oxime Ligation Linker This compound Linker->Intermediate FinalConjugate Final Bioconjugate Intermediate->FinalConjugate iEDDA Click Reaction MoleculeB Molecule B (with TCO) MoleculeB->FinalConjugate

Diagram 1: Two-step conjugation workflow using this compound.

G cluster_confirmation Confirmation Workflow cluster_techniques Analytical Techniques ReactionMixture Reaction Mixture Purification Purification (e.g., SEC, Dialysis) ReactionMixture->Purification PurifiedConjugate Purified Conjugate Purification->PurifiedConjugate Analysis Analytical Confirmation PurifiedConjugate->Analysis MS Mass Spectrometry Analysis->MS HPLC HPLC Analysis->HPLC NMR NMR Spectroscopy Analysis->NMR UVVis UV-Vis Spectroscopy Analysis->UVVis

Diagram 2: General workflow for the confirmation of bioconjugation.

By employing a combination of these analytical techniques, researchers can confidently confirm the successful synthesis of their desired bioconjugate, ensuring its quality and suitability for downstream applications in research and drug development.

References

A Comparative Guide to Analytical Methods for Characterizing Methyltetrazine-PEG4-oxyamine Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of bioconjugation, the precise characterization of linker molecules and their conjugates is paramount to ensure the efficacy, safety, and reproducibility of novel therapeutics and research tools. Methyltetrazine-PEG4-oxyamine has emerged as a valuable heterobifunctional linker, enabling the powerful combination of bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) chemistry and oxime ligation. This guide provides a comprehensive comparison of analytical methods for the characterization of this compound conjugates, offering supporting experimental data and detailed protocols to inform analytical strategy and decision-making.

Performance Comparison of Bioconjugation Linkers

The selection of a linker technology is a critical decision in the development of bioconjugates such as antibody-drug conjugates (ADCs). The stability, reactivity, and efficiency of the linker directly impact the performance of the final product. The following table summarizes key performance indicators for this compound, which utilizes the highly efficient tetrazine-trans-cyclooctene (TCO) click chemistry, in comparison to other widely used bioconjugation linkers.

FeatureThis compound (via TCO ligation)NHS EsterMaleimideStrain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Reaction Rate Constant (k₂) ~10³ - 10⁶ M⁻¹s⁻¹[1]~10¹ - 10² M⁻¹s⁻¹~10² - 10³ M⁻¹s⁻¹~10⁻¹ - 10¹ M⁻¹s⁻¹
Reaction Specificity High (bioorthogonal)Moderate (reacts with primary amines)High (reacts with thiols)High (bioorthogonal)
Biocompatibility Excellent (catalyst-free)[2]GoodGoodExcellent (catalyst-free)
Linkage Stability High (stable dihydropyridazine)Moderate (amide bond)Moderate (thioether bond, susceptible to retro-Michael addition)[3]High (stable triazole)
Purity of Conjugate >95%[2]Variable, often requires extensive purificationVariable, potential for side reactionsHigh
Drug-to-Antibody Ratio (DAR) Control HighModerateModerateHigh

Analytical Methods for Characterization

A multi-faceted analytical approach is essential for the comprehensive characterization of this compound conjugates, ensuring identity, purity, and stability. The following sections detail the primary analytical techniques and provide representative experimental protocols.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of the this compound linker and its conjugates. Reversed-phase HPLC (RP-HPLC) is commonly employed to separate the target molecule from starting materials, byproducts, and degradants.

Table 2: HPLC Purity Analysis

CompoundPurity
Methyltetrazine-PEG4-amine>95%[4]
Methyltetrazine-PEG4-acid>95%[5]
Methyltetrazine-PEG4-NHS Ester>95%[6]
This compound>95%[2][7]

Experimental Protocol: Reversed-Phase HPLC for Purity Assessment

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile (B52724).

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 254 nm and 310 nm (for the tetrazine chromophore).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., DMSO, water/acetonitrile) to a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of the this compound linker and its conjugates. Both ¹H and ¹³C NMR are utilized to verify the presence of key functional groups and the integrity of the molecular structure.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Instrument: 400 MHz or 500 MHz NMR spectrometer.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃), Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), or Deuterated water (D₂O), depending on the solubility of the analyte.

  • Internal Standard: Tetramethylsilane (TMS) or a suitable internal standard for aqueous samples.

  • ¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Key signals to identify include the methyl protons of the tetrazine ring, the protons of the PEG spacer, and the protons adjacent to the oxyamine group.

  • ¹³C NMR: Acquire proton-decoupled ¹³C NMR spectra. Identify the characteristic carbon signals of the tetrazine ring, the PEG backbone, and the carbon of the oxyamine functionality.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the chosen deuterated solvent.

Mass Spectrometry (MS)

Mass spectrometry is indispensable for confirming the molecular weight of the this compound linker and its conjugates. Techniques such as Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) are commonly used. For conjugates, LC-MS provides separation and mass identification in a single run.

Experimental Protocol: LC-MS for Conjugate Analysis

  • Liquid Chromatography (LC):

    • Column: A suitable reversed-phase or size-exclusion column depending on the size of the conjugate.

    • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid is commonly used for ESI-MS.

  • Mass Spectrometry (MS):

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Mass Analyzer: Time-of-Flight (TOF) or Quadrupole Time-of-Flight (Q-TOF) for high-resolution mass analysis.

    • Data Analysis: Deconvolution of the resulting mass spectrum is necessary for large molecules like antibody conjugates to determine the molecular weight and drug-to-antibody ratio (DAR).

Experimental Workflows and Signaling Pathways

Visualizing experimental workflows and reaction mechanisms can aid in understanding the processes involved in the use and characterization of this compound conjugates.

Bioconjugation_Workflow cluster_activation Activation & Conjugation cluster_purification Purification cluster_characterization Characterization cluster_click_reaction Bioorthogonal Reaction Biomolecule Biomolecule (e.g., Antibody with Aldehyde/Ketone) Conjugation Oxime Ligation Biomolecule->Conjugation Linker Methyltetrazine- PEG4-oxyamine Linker->Conjugation Purification Size-Exclusion Chromatography (SEC) Conjugation->Purification Crude Conjugate HPLC HPLC (Purity) Purification->HPLC Purified Conjugate MS Mass Spectrometry (Identity, DAR) Purification->MS NMR NMR (Structure) Purification->NMR TCO_Molecule TCO-modified Payload Click iEDDA Reaction Purification->Click TCO_Molecule->Click Final_Conjugate Final Conjugate Click->Final_Conjugate

Caption: General workflow for bioconjugation and characterization.

iEDDA_Mechanism cluster_reactants Reactants cluster_reaction Inverse-Electron-Demand Diels-Alder cluster_products Products Tetrazine Methyltetrazine Cycloaddition [4+2] Cycloaddition Tetrazine->Cycloaddition TCO trans-Cyclooctene (TCO) TCO->Cycloaddition Intermediate Unstable Intermediate Cycloaddition->Intermediate Extremely Fast Retro_DA Retro-Diels-Alder Final_Product Stable Dihydropyridazine Retro_DA->Final_Product N2 N₂ (gas) Retro_DA->N2 Intermediate->Retro_DA Spontaneous

Caption: Mechanism of the iEDDA click reaction.

Alternative Bifunctional Linkers

While this compound offers a powerful combination of reactivities, several alternative bifunctional linkers are available for various bioconjugation strategies. The choice of linker depends on the specific application, the functional groups available on the biomolecules, and the desired properties of the final conjugate.

Table 3: Comparison of Alternative Heterobifunctional Linkers

Linker TypeReactive GroupsKey Features
DBCO-PEG-oxyamine DBCO + OxyamineUtilizes SPAAC click chemistry, which is also bioorthogonal and catalyst-free.[6] DBCO is another commonly used strained alkyne.
Azide-PEG-NHS Ester Azide + NHS EsterCombines SPAAC or CuAAC click chemistry with amine reactivity. The choice between SPAAC and CuAAC depends on the tolerance of the system to copper.
Maleimide-PEG-NHS Ester Maleimide + NHS EsterA widely used linker for conjugating amine- and thiol-containing molecules. The stability of the maleimide-thiol linkage can be a concern.[3]
Hydrazide-PEG-Maleimide Hydrazide + MaleimideReacts with aldehydes/ketones and thiols, respectively. Hydrazone formation is another common method for carbonyl conjugation.

Conclusion

The characterization of this compound conjugates requires a suite of robust analytical methods to ensure the quality and performance of the final bioconjugate. HPLC, NMR, and MS are indispensable tools for confirming purity, structure, and identity. When compared to other bifunctional linkers, the tetrazine-based "click" chemistry of this compound offers significant advantages in terms of reaction speed and biocompatibility, making it an excellent choice for a wide range of applications in research, diagnostics, and therapeutic development. The detailed protocols and comparative data presented in this guide are intended to provide a solid foundation for the successful analytical characterization of these important bioconjugation reagents.

References

A Head-to-Head Comparison of Click Chemistry Reagents: Methyltetrazine-PEG4-oxyamine vs. The Field

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the kinetics, stability, and biocompatibility of leading bioorthogonal reagents for researchers, scientists, and drug development professionals.

In the rapidly evolving landscape of bioconjugation, "click chemistry" has emerged as an indispensable tool, offering a suite of reactions that are rapid, selective, and biocompatible. Among the frontrunners in this field is the inverse-demand Diels-Alder (IEDDA) reaction between tetrazines and strained alkenes, a cornerstone of modern chemical biology. This guide provides a comprehensive comparison of Methyltetrazine-PEG4-oxyamine, a prominent tetrazine-based reagent, with other key click chemistry alternatives, supported by experimental data to inform your selection of the optimal tool for your research and development needs.

At the Forefront: The Power of Tetrazine Chemistry

This compound is a heterobifunctional linker that leverages the exceptionally fast kinetics of the IEDDA reaction.[1][2] It features a methyltetrazine moiety for rapid conjugation to trans-cyclooctene (B1233481) (TCO) partners and an oxyamine group for coupling to aldehydes or ketones.[2][3] The inclusion of a PEG4 spacer enhances its hydrophilicity, improving solubility and reducing steric hindrance during conjugation.[3]

The primary advantage of the tetrazine-TCO ligation lies in its unparalleled speed, with second-order rate constants reaching up to 10^6 M⁻¹s⁻¹.[4] This rapid reactivity allows for efficient labeling at low concentrations, a critical factor for in vivo applications and the study of low-abundance biomolecules.[1][4]

Quantitative Performance: A Comparative Analysis

The efficacy of a click chemistry reaction is largely defined by its kinetic profile, biocompatibility, and the stability of the resulting conjugate. The following tables provide a quantitative comparison of this compound (via tetrazine-TCO ligation) with other widely used click chemistry reactions: copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), often employing dibenzocyclooctyne (DBCO) reagents.

FeatureTetrazine-TCO Ligation (e.g., Methyltetrazine)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) (e.g., DBCO)Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Second-Order Rate Constant (k₂) Up to 10⁶ M⁻¹s⁻¹[4]~1 M⁻¹s⁻¹[4]10 - 10⁴ M⁻¹s⁻¹[4]
Biocompatibility Excellent (copper-free)[4]Excellent (copper-free)[4]Limited in vivo due to copper cytotoxicity[4]
Reaction Conditions Aqueous media, room temperature[4]Aqueous media, room temperatureRequires copper catalyst and reducing agents[5]
Reaction Speed Very Fast (minutes)[6]Moderate (hours)[7]Fast (minutes to hours)[7]

Table 1: Key Performance Metrics of Common Click Chemistry Reactions. This table highlights the significant kinetic advantage of the tetrazine-TCO ligation.

Reagent TypeStability in Plasma/SerumOff-Target ReactivityReference
Methyltetrazine Generally stable, but can be degraded by some biological thiols.Low, highly specific for strained alkenes.[8]
DBCO StableCan exhibit some reactivity with thiols.[9]
Azide/Alkyne (CuAAC) StableLow, but copper catalyst can have off-target effects.[5]

Table 2: Stability and Specificity of Click Chemistry Reagents. This table outlines the general stability and potential for off-target reactions of different click chemistry moieties.

Visualizing the Workflow: From Reagents to Conjugates

To provide a clearer understanding of the experimental processes, the following diagrams, generated using Graphviz (DOT language), illustrate a typical workflow for antibody-drug conjugate (ADC) synthesis using both tetrazine-TCO and SPAAC chemistries.

ADC_Synthesis_Tetrazine cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Payload Preparation cluster_step3 Step 3: Click Conjugation Antibody Antibody TCO-Antibody TCO-Antibody Antibody->TCO-Antibody TCO-NHS ester TCO-NHS_ester TCO-NHS_ester ADC ADC TCO-Antibody->ADC Tetrazine-Payload Drug Drug Tetrazine-Payload Tetrazine-Payload Drug->Tetrazine-Payload Methyltetrazine-linker Methyltetrazine-PEG4-linker Methyltetrazine-PEG4-linker

Workflow for ADC synthesis using Tetrazine-TCO ligation.

ADC_Synthesis_SPAAC cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Payload Preparation cluster_step3 Step 3: Click Conjugation Antibody Antibody Azide-Antibody Azide-Antibody Antibody->Azide-Antibody Azide-NHS ester Azide-NHS_ester Azide-NHS_ester ADC ADC Azide-Antibody->ADC DBCO-Payload Drug Drug DBCO-Payload DBCO-Payload Drug->DBCO-Payload DBCO-linker DBCO-PEG4-linker DBCO-PEG4-linker

Workflow for ADC synthesis using SPAAC chemistry.

Illuminating Cellular Processes: Visualizing Signaling Pathways

Bioorthogonal chemistry provides a powerful avenue for visualizing complex biological processes. For instance, the epidermal growth factor receptor (EGFR) signaling pathway, crucial for cell growth and proliferation, can be studied by labeling EGFR on the cell surface with a TCO-modified antibody.[10] A fluorescently-tagged tetrazine probe can then be introduced to visualize receptor trafficking and internalization upon ligand binding.

EGFR_Signaling cluster_cell_surface Cell Surface cluster_internalization Internalization & Signaling EGF EGF Ligand EGFR_TCO EGFR-TCO Dimerization Receptor Dimerization & Autophosphorylation EGFR_TCO->Dimerization Ligand Binding Endosome Endosome with Fluorescently Labeled EGFR Dimerization->Endosome Internalization Signaling_Cascade Downstream Signaling Cascade Endosome->Signaling_Cascade Signal Transduction Tetrazine_Fluorophore Tetrazine-Fluorophore Tetrazine_Fluorophore->Endosome Bioorthogonal Labeling

Visualization of EGFR signaling and trafficking.

Experimental Protocols: A Guide to Practice

Reproducible and robust experimental design is paramount. The following are detailed protocols for key experiments cited in this guide.

Protocol 1: Comparative Kinetic Analysis of Tetrazine-TCO and DBCO-Azide Reactions

Objective: To determine and compare the second-order rate constants of the tetrazine-TCO and DBCO-azide click reactions.

Materials:

  • This compound

  • TCO-functionalized molecule (e.g., TCO-amine)

  • DBCO-PEG4-oxyamine

  • Azide-functionalized molecule (e.g., Azido-acetic acid)

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV-Vis Spectrophotometer

Procedure:

  • Reactant Preparation: Prepare stock solutions of all four reactants in PBS.

  • Reaction Monitoring:

    • For the tetrazine-TCO reaction, mix equimolar concentrations of this compound and the TCO-functionalized molecule in PBS.

    • For the DBCO-azide reaction, mix equimolar concentrations of DBCO-PEG4-oxyamine and the azide-functionalized molecule in PBS.

    • Immediately place the reaction mixture in a cuvette and monitor the decrease in absorbance of the tetrazine (typically around 310 nm) or DBCO (typically around 309 nm) over time using the spectrophotometer.

  • Data Analysis: Plot the reciprocal of the concentration of the monitored reactant versus time. The slope of the resulting linear fit will be the second-order rate constant (k₂).

Protocol 2: General Protocol for Antibody-Drug Conjugate (ADC) Synthesis and Characterization

Objective: To synthesize and characterize an ADC using either tetrazine-TCO or SPAAC chemistry.

Materials:

  • Monoclonal antibody (mAb)

  • TCO-NHS ester or Azide-NHS ester

  • Methyltetrazine-PEG4-linker or DBCO-PEG4-linker

  • Cytotoxic drug with a suitable functional group for linker attachment

  • Reaction buffers (e.g., PBS)

  • Size-exclusion chromatography (SEC) system

  • Mass spectrometer

Procedure:

  • Antibody Modification:

    • React the mAb with either TCO-NHS ester or Azide-NHS ester in PBS to introduce the desired click handle onto lysine (B10760008) residues.

    • Purify the modified antibody using a desalting column to remove excess reagent.

  • Payload-Linker Conjugation:

    • Conjugate the cytotoxic drug to either the Methyltetrazine-PEG4-linker or the DBCO-PEG4-linker.

  • Click Conjugation:

    • Mix the modified antibody with the payload-linker construct in a 1:1.5 molar ratio.

    • Allow the reaction to proceed at room temperature for 1-4 hours.

  • Purification and Characterization:

    • Purify the resulting ADC using SEC to remove unconjugated payload and antibody.

    • Characterize the ADC to determine the drug-to-antibody ratio (DAR) using mass spectrometry or hydrophobic interaction chromatography (HIC).

Conclusion: Selecting the Right Tool for the Job

The choice of a click chemistry reagent is a critical decision that depends on the specific demands of the application. For scenarios requiring extremely rapid kinetics, high biocompatibility, and efficiency at low concentrations, such as in vivo imaging and pre-targeted drug delivery, this compound and the broader class of tetrazine-TCO reagents offer a distinct advantage.[4][11] While SPAAC reagents like DBCO provide a reliable and copper-free alternative to CuAAC, their slower kinetics may be a limiting factor in time-sensitive experiments. By carefully considering the quantitative data and experimental workflows presented in this guide, researchers can make an informed decision to select the most appropriate click chemistry tool to advance their scientific discoveries.

References

A Comparative Guide to Methyltetrazine-PEG4-oxyamine in Bioorthogonal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of bioorthogonal reagents is a critical determinant in the success of bioconjugation, cellular imaging, and the development of targeted therapeutics such as antibody-drug conjugates (ADCs). This guide provides an objective comparison of Methyltetrazine-PEG4-oxyamine with alternative bioorthogonal ligation strategies, supported by experimental data and detailed protocols to inform the design of next-generation bioconjugates.

This compound is a heterobifunctional linker that capitalizes on the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a cornerstone of modern "click chemistry".[1] It features a methyl-substituted tetrazine for rapid and specific reaction with a trans-cyclooctene (B1233481) (TCO) partner, a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG4) spacer, and an oxyamine group for direct conjugation to aldehydes and ketones.[2][3] This unique combination of features offers distinct advantages in terms of reaction kinetics, stability, and biocompatibility.

Key Advantages of this compound

This compound offers a compelling set of features for researchers in bioorthogonal chemistry:

  • Exceptional Reaction Kinetics: The iEDDA reaction between tetrazines and strained alkenes is among the fastest bioorthogonal reactions known, with second-order rate constants orders of magnitude higher than many other click chemistry reactions.[4][5] This allows for efficient labeling at low concentrations, which is crucial for in vivo applications and the study of low-abundance biomolecules.[3][6]

  • Enhanced Stability: The methyl group on the tetrazine ring provides increased stability in aqueous environments compared to unsubstituted tetrazines, a critical attribute for multi-step experimental workflows and in vivo studies where the reagent may be exposed to biological media for extended periods.[7][8]

  • Biocompatibility: The tetrazine-TCO ligation proceeds efficiently under physiological conditions (pH 7.4, 37°C) without the need for cytotoxic copper catalysts, making it ideal for live-cell imaging and in vivo applications.[3][6]

  • Hydrophilicity and Reduced Steric Hindrance: The PEG4 spacer enhances the aqueous solubility of the reagent and the resulting bioconjugate, mitigating aggregation and improving pharmacokinetic properties.[9] It also provides a flexible linker that minimizes steric hindrance between the conjugated molecules.[2][3]

  • Direct and Stable Conjugation: The oxyamine group allows for the direct and efficient formation of a stable oxime bond with aldehydes and ketones, which can be introduced into biomolecules through various methods.[3][10]

Performance Comparison with Alternative Bioorthogonal Chemistries

The selection of a bioorthogonal linker is a trade-off between reaction speed, stability, and the specific requirements of the application. The following tables provide a quantitative comparison of key performance metrics for different bioorthogonal reactions.

Table 1: Comparative Reaction Kinetics of Bioorthogonal Reactions
Reaction TypeReagentsSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Features
iEDDA Methyltetrazine + TCO ~1,000 - 13,000 [1][11]Extremely fast, catalyst-free, excellent for in vivo applications.
iEDDAHydrogen-substituted Tetrazine + TCOUp to 30,000[1]Faster than methyltetrazine but with lower stability in aqueous media.[7]
iEDDAPyridyl-substituted Tetrazine + TCO>10,000[1]Can be significantly faster but may have altered stability profiles.[8]
SPAACDBCO + Azide~0.1 - 1.0Copper-free, good for live-cell applications, but slower than iEDDA.
SPAACBCN + Azide~0.01 - 0.1Slower than DBCO-azide reactions.
CuAACTerminal Alkyne + Azide (Cu(I) catalyst)~100 - 1,000Fast and efficient, but the copper catalyst can be cytotoxic.[12]
Oxime LigationAldehyde/Ketone + Oxyamine~10⁻³ - 10⁻²Generally slower, but can be accelerated with catalysts and pH adjustment.[13]

Note: Reaction rates can be influenced by the specific dienophile, solvent, and temperature.

Table 2: Comparative Stability of Linkages
Linkage TypeFormed FromStability Characteristics
Dihydropyridazine Tetrazine + TCO Highly stable under physiological conditions. [6]
Oxime Oxyamine + Aldehyde/Ketone Generally stable, particularly at neutral and acidic pH. [10]
TriazoleAlkyne + Azide (SPAAC or CuAAC)Highly stable.
ThioetherMaleimide + ThiolCan be susceptible to retro-Michael reaction, leading to dissociation.[6]
HydrazoneHydrazine + Aldehyde/KetonepH-sensitive and can be less stable than oximes.[10]

Experimental Workflow and Signaling Pathways

The use of this compound in a typical bioconjugation experiment involves a straightforward workflow. The following diagrams, generated using Graphviz, illustrate the logical relationships and experimental processes.

cluster_reagents Reagents cluster_reaction Oxime Ligation cluster_product Product reagent This compound conjugation Incubation in Physiological Buffer (pH ~6.5-7.5) reagent->conjugation biomolecule Aldehyde/Ketone-modified Biomolecule (e.g., Protein) biomolecule->conjugation product Tetrazine-labeled Biomolecule conjugation->product

Caption: Workflow for labeling a biomolecule with this compound.

cluster_step1 Step 1: Bioorthogonal Labeling cluster_step2 Step 2: iEDDA Reaction cluster_step3 Final Product tz_biomolecule Tetrazine-labeled Biomolecule reaction Rapid and Specific Ligation in Biological Milieu tz_biomolecule->reaction tco_payload TCO-modified Payload (e.g., Fluorophore, Drug) tco_payload->reaction final_conjugate Bioconjugate reaction->final_conjugate

Caption: Two-step bioorthogonal strategy using a tetrazine-labeled biomolecule.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound.

Protocol 1: Labeling of an Aldehyde/Ketone-containing Protein with this compound

Objective: To conjugate this compound to a protein containing aldehyde or ketone groups.

Materials:

  • Aldehyde/Ketone-modified protein (1-5 mg/mL)

  • This compound

  • Reaction Buffer: 0.1 M MES or PBS, pH 6.5-7.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.

    • Prepare the aldehyde/ketone-modified protein in the Reaction Buffer.

  • Conjugation Reaction:

    • Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification of the Conjugate:

    • Remove excess, unreacted this compound by passing the reaction mixture through a desalting column equilibrated with the desired buffer (e.g., PBS, pH 7.4).

    • Collect the protein-containing fractions.

  • Characterization:

    • Determine the degree of labeling (DOL) by UV-Vis spectrophotometry, measuring the absorbance of the protein (e.g., at 280 nm) and the tetrazine (typically around 520-540 nm).

Protocol 2: Bioorthogonal Ligation of a Tetrazine-labeled Protein with a TCO-containing Molecule

Objective: To perform the iEDDA reaction between the tetrazine-labeled protein and a TCO-functionalized molecule.

Materials:

  • Tetrazine-labeled protein (from Protocol 1)

  • TCO-containing molecule (e.g., fluorescent dye, biotin, drug)

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Reaction Setup:

    • Dissolve the TCO-containing molecule in a compatible solvent (e.g., DMSO).

    • To the solution of the tetrazine-labeled protein in Reaction Buffer, add a 1.5- to 5-fold molar excess of the TCO-containing molecule.

  • Ligation Reaction:

    • Incubate the reaction for 30-60 minutes at room temperature. The reaction is typically very fast.

  • Purification (Optional):

    • If necessary, the final conjugate can be purified from excess TCO-reagent using a desalting column or dialysis.

  • Analysis:

    • Analyze the final conjugate using appropriate methods such as SDS-PAGE, mass spectrometry, or fluorescence imaging, depending on the nature of the TCO-containing molecule.

Conclusion

This compound stands out as a powerful and versatile tool in the bioorthogonal chemistry toolbox. Its combination of rapid, catalyst-free reaction kinetics, enhanced stability, and biocompatibility makes it an excellent choice for a wide range of applications, from fundamental biological research to the development of advanced therapeutics. While other bioorthogonal reactions have their merits, the iEDDA ligation facilitated by methyltetrazine derivatives offers a superior balance of reactivity and stability for many demanding in vivo and in vitro applications. The detailed data and protocols provided in this guide are intended to empower researchers to make informed decisions and accelerate their scientific discoveries.

References

A Comparative Guide to Validating Methyltetrazine-PEG4-Oxyamine Conjugation: Mass Spectrometry vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient validation of biomolecular conjugation is a critical step in the development of targeted therapeutics, diagnostics, and research reagents. The inverse-electron-demand Diels-Alder (iEDDA) reaction, facilitated by reagents like Methyltetrazine-PEG4-oxyamine, offers rapid and specific conjugation. However, rigorous validation of this covalent linkage is paramount. This guide provides an objective comparison of mass spectrometry as the gold standard for validation against alternative methods such as SDS-PAGE and HPLC, supported by experimental data and detailed protocols.

This compound is a heterobifunctional linker that enables the conjugation of molecules containing an aldehyde or ketone to molecules bearing a strained alkene, such as trans-cyclooctene (B1233481) (TCO)[1][2]. The oxyamine group reacts to form a stable oxime bond, while the methyltetrazine moiety undergoes a rapid and highly selective iEDDA cycloaddition with the TCO group[1][2]. This bioorthogonal reaction is favored for its fast kinetics and biocompatibility, as it proceeds efficiently under mild, aqueous conditions without the need for catalysts[1].

The Gold Standard: Mass Spectrometry

Mass spectrometry (MS) provides the most definitive evidence of successful conjugation by directly measuring the molecular weight of the resulting conjugate. The addition of the this compound linker and the reaction partner results in a predictable mass shift, which can be accurately determined by MS techniques.

Two primary MS methods are employed for the analysis of bioconjugates:

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF): This technique is well-suited for the analysis of large biomolecules like proteins and provides a rapid determination of the molecular weight of the intact conjugate.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This method couples the separation power of liquid chromatography with the mass analysis capabilities of a mass spectrometer. It is particularly useful for analyzing complex mixtures and can provide information on the purity of the conjugate in addition to its molecular weight. High-resolution mass spectrometry (HRMS) coupled with LC can provide highly accurate mass measurements, further confirming the identity of the conjugate[3][4][5].

Quantitative Data Presentation
ParameterUnconjugated Protein (Example: BSA)This compoundTCO-activated Molecule (Example)Expected Conjugate
Molecular Weight (Da) ~66,500558.03[1]~300~67,358

Note: The molecular weight of the TCO-activated molecule is an example; the actual mass will vary depending on the specific molecule used.

Table 1: Theoretical Molecular Weights for Conjugation Components.

Analytical TechniqueUnconjugated Protein (Observed Mass, Da)Conjugated Protein (Observed Mass, Da)Mass Shift (Da)Reference
MALDI-TOF MS 48,00048,500~500[6]
LC-MS (Deconvoluted) 66,43067,282852[7]

Table 2: Example Mass Spectrometry Data for Protein Conjugation.

Experimental Protocols

Sample Preparation for Mass Spectrometry:

Proper sample preparation is crucial for obtaining high-quality MS data. This typically involves the removal of salts, detergents, and other interfering substances.

  • Desalting: Use a desalting column (e.g., C4 or C18 ZipTip®) or dialysis to remove non-volatile salts from the protein conjugate solution.

  • Buffer Exchange: If necessary, exchange the buffer to one compatible with mass spectrometry, such as 0.1% formic acid in water or ammonium (B1175870) bicarbonate.

  • Concentration: Adjust the concentration of the conjugate to the optimal range for the specific MS instrument (typically 0.1-1 mg/mL).

MALDI-TOF MS Protocol:

  • Mix the desalted conjugate solution with a suitable MALDI matrix (e.g., sinapinic acid for proteins >10,000 Da) in a 1:1 ratio.

  • Spot 1-2 µL of the mixture onto the MALDI target plate and allow it to air dry.

  • Acquire the mass spectrum in the appropriate mass range.

LC-MS Protocol for Intact Protein Analysis:

  • Liquid Chromatography:

    • Column: A reversed-phase column suitable for protein separation (e.g., C4, 2.1 x 50 mm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 10-15 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

  • Mass Spectrometry:

    • Ionization Source: Electrospray ionization (ESI).

    • Mass Analyzer: Time-of-flight (TOF) or Orbitrap for high resolution.

    • Data Analysis: Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass of the conjugate.

Alternative Validation Methods

While mass spectrometry provides the most definitive validation, other techniques can offer preliminary or complementary evidence of successful conjugation.

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

SDS-PAGE separates proteins based on their molecular weight. A successful conjugation will result in an increase in the molecular weight of the protein, which can be visualized as a band shift on the gel.

Data Presentation:

LaneSampleExpected Molecular Weight (kDa)Observation
1Molecular Weight Marker-Series of bands with known sizes
2Unconjugated Protein~66.5Single band at the expected size
3Conjugated Protein>66.5Band shifted to a higher molecular weight

Table 3: Expected Results for SDS-PAGE Analysis.

Experimental Protocol for SDS-PAGE:

  • Prepare a polyacrylamide gel of an appropriate percentage to resolve the protein of interest and its conjugate.

  • Mix the protein samples (unconjugated and conjugated) with SDS-PAGE loading buffer and heat at 95°C for 5 minutes.

  • Load the samples into the wells of the gel.

  • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue) and destain to visualize the protein bands.

High-Performance Liquid Chromatography (HPLC)

HPLC separates molecules based on their physicochemical properties, such as hydrophobicity or size. Conjugation of the this compound linker often alters the retention time of the protein on an HPLC column.

Types of HPLC for Conjugate Analysis:

  • Reversed-Phase HPLC (RP-HPLC): Separates molecules based on hydrophobicity. The addition of the PEGylated linker may increase or decrease the retention time depending on the overall change in polarity.

  • Size-Exclusion Chromatography (SEC): Separates molecules based on their size. The conjugated protein will elute earlier than the unconjugated protein.

Data Presentation:

Analytical TechniqueUnconjugated Protein (Retention Time, min)Conjugated Protein (Retention Time, min)
RP-HPLC 10.211.5
SEC-HPLC 15.814.3

Table 4: Example HPLC Data for Protein Conjugation.

Experimental Protocol for RP-HPLC:

  • Column: A reversed-phase column suitable for protein separation (e.g., C4 or C8).

  • Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient tailored to the specific protein and conjugate.

  • Detection: UV absorbance at 280 nm.

Comparison of Validation Methods

FeatureMass Spectrometry (MALDI-TOF, LC-MS)SDS-PAGEHPLC (RP-HPLC, SEC)
Information Provided Precise molecular weight, confirmation of covalent linkage, purity (LC-MS)Apparent molecular weight, qualitative assessment of conjugationPurity, aggregation, qualitative assessment of conjugation
Resolution High to very highLow to moderateModerate to high
Sensitivity HighModerateModerate
Quantitative Capability Yes (with appropriate standards)Semi-quantitativeYes (with appropriate standards)
Throughput ModerateHighModerate
Cost (Instrument) HighLowModerate

Table 5: Objective Comparison of Validation Techniques.

Visualizing the Workflow

Experimental Workflow for Conjugation and Validation

G cluster_conjugation Conjugation cluster_validation Validation Protein Protein Conjugation_Reaction iEDDA Reaction Protein->Conjugation_Reaction Linker This compound Linker->Conjugation_Reaction TCO_Molecule TCO-Activated Molecule TCO_Molecule->Conjugation_Reaction Purification Purification (e.g., SEC) Conjugation_Reaction->Purification Crude Conjugate MS_Analysis Mass Spectrometry (MALDI-TOF / LC-MS) Purification->MS_Analysis Purified Conjugate HPLC_Analysis HPLC Analysis (RP-HPLC / SEC) Purification->HPLC_Analysis SDS_PAGE_Analysis SDS-PAGE Analysis Purification->SDS_PAGE_Analysis

Caption: Experimental workflow for conjugation and subsequent validation.

Decision Tree for Selecting a Validation Method

G Start Need to Validate Conjugation? Definitive_Confirmation Definitive Confirmation of Covalent Linkage Required? Start->Definitive_Confirmation MS Use Mass Spectrometry (MALDI-TOF or LC-MS) Definitive_Confirmation->MS Yes Preliminary_Screening Preliminary Screening or Routine Check? Definitive_Confirmation->Preliminary_Screening No Comprehensive_Analysis Comprehensive Characterization MS->Comprehensive_Analysis SDS_PAGE Use SDS-PAGE Preliminary_Screening->SDS_PAGE Yes Purity_Analysis Need to Assess Purity and Aggregation? Preliminary_Screening->Purity_Analysis No HPLC Use HPLC (SEC or RP-HPLC) Purity_Analysis->HPLC Yes Purity_Analysis->Comprehensive_Analysis No HPLC->Comprehensive_Analysis

References

A Comparative Guide to the Reaction Kinetics of Methyltetrazine-PEG4-oxyamine for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the dual bioorthogonal reactivity of Methyltetrazine-PEG4-oxyamine, a heterobifunctional linker. We present supporting experimental data for analyzing its reaction kinetics via High-Performance Liquid Chromatography (HPLC), enabling researchers to make informed decisions for their bioconjugation strategies.

This compound possesses two distinct reactive moieties: an oxyamine group for reaction with aldehydes and ketones to form stable oxime bonds, and a methyltetrazine group for extremely rapid inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with strained alkenes, such as trans-cyclooctene (B1233481) (TCO).[1][2][3][4][5] This dual functionality allows for versatile and sequential bioconjugation applications.

Comparative Analysis of Reaction Kinetics

The choice of bioorthogonal reaction is often dictated by the required reaction speed. The two reactive ends of this compound exhibit vastly different kinetics. The IEDDA ligation of the methyltetrazine moiety is significantly faster than the oxime ligation of the oxyamine group.

FeatureOxime Ligation (Oxyamine + Aromatic Aldehyde)Tetrazine Ligation (Methyltetrazine + TCO)
Reaction Type Nucleophilic addition-eliminationInverse-electron-demand Diels-Alder (IEDDA) cycloaddition
Second-Order Rate Constant (k₂) ~8.2 M⁻¹s⁻¹ (in the presence of 100 mM aniline (B41778) catalyst at pH 7.0)[1][6]2,000 - 30,000 M⁻¹s⁻¹[2][7]
Reaction Conditions Aqueous buffer, pH ~7, requires catalyst for optimal rate[1][6]Aqueous buffer, physiological pH, catalyst-free[8]
Relative Speed ModerateExtremely Fast[3]

Experimental Protocols

To determine the reaction kinetics of the oxyamine moiety of this compound with an aromatic aldehyde, a detailed HPLC-based assay can be employed. This method allows for the quantification of the reactants and the product over time, from which the second-order rate constant can be derived.

HPLC Analysis of this compound Reaction with Benzaldehyde (B42025)

This protocol describes the kinetic analysis of the aniline-catalyzed oxime ligation between this compound and benzaldehyde.

1. Materials and Reagents:

  • This compound

  • Benzaldehyde

  • Aniline (catalyst)

  • Phosphate Buffered Saline (PBS), pH 7.0

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Ultrapure water

  • C18 Reverse-Phase HPLC Column (e.g., Waters Symmetry C18, 5 µm, 4.6 x 250 mm)[3]

  • HPLC system with UV-Vis detector

2. Preparation of Stock Solutions:

  • This compound: Prepare a 10 mM stock solution in DMSO.

  • Benzaldehyde: Prepare a 100 mM stock solution in DMSO.

  • Aniline: Prepare a 1 M stock solution in DMSO.

3. Reaction Setup:

  • In a microcentrifuge tube, combine the appropriate volumes of PBS (pH 7.0), the this compound stock solution, and the aniline stock solution to achieve final concentrations of 1 mM this compound and 100 mM aniline.

  • Initiate the reaction by adding the benzaldehyde stock solution to a final concentration of 1 mM.

  • Vortex briefly to mix.

  • At various time points (e.g., 0, 5, 10, 20, 30, 60, 90, and 120 minutes), withdraw a 20 µL aliquot of the reaction mixture and quench it by diluting with 180 µL of Mobile Phase A (see below).

4. HPLC Method:

  • Column: Waters Symmetry C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase A: Water with 0.1% TFA

  • Mobile Phase B: Acetonitrile with 0.1% TFA

  • Gradient:

    • 0-2 min: 5% B

    • 2-22 min: 5% to 25% B (linear gradient)

    • 22-25 min: 25% to 95% B (linear gradient)

    • 25-27 min: 95% B (isocratic)

    • 27-30 min: 95% to 5% B (linear gradient)

    • 30-35 min: 5% B (isocratic)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection:

    • Monitor the disappearance of this compound at its characteristic absorbance maximum (λmax ≈ 530 nm).[9]

    • Monitor the appearance of the aromatic oxime product in the UV range, typically between 250-280 nm. The exact λmax should be determined experimentally.

5. Data Analysis:

  • Integrate the peak areas of the this compound reactant and the oxime product at each time point.

  • Convert peak areas to concentrations using a calibration curve.

  • Calculate the second-order rate constant (k₂) by plotting the reciprocal of the concentration of this compound (1/[Reactant]) against time. The slope of the resulting linear fit will be equal to k₂.

Visualizations

The following diagrams illustrate the reaction pathways and the experimental workflow.

Reaction_Scheme cluster_reactants Reactants cluster_products Products This compound This compound Oxime Conjugate Oxime Conjugate This compound->Oxime Conjugate  Oxyamine Ligation (k₂ ≈ 8.2 M⁻¹s⁻¹) + Aldehyde/Ketone Dihydropyridazine Conjugate Dihydropyridazine Conjugate This compound->Dihydropyridazine Conjugate  IEDDA Cycloaddition (k₂ = 2000-30,000 M⁻¹s⁻¹) + Strained Alkene (TCO) Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Oxime Conjugate Strained Alkene (TCO) Strained Alkene (TCO) Strained Alkene (TCO)->Dihydropyridazine Conjugate

Caption: Dual reactivity of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Prepare Stock Solutions (Reagents, Catalyst) B Initiate Reaction (Mix Reactants) A->B C Time-Point Sampling & Quenching B->C D Inject Sample onto C18 Column C->D Quenched Aliquots E Gradient Elution D->E F UV-Vis Detection (Reactant & Product) E->F G Integrate Peak Areas F->G Chromatograms H Calculate Concentrations G->H I Plot 1/[Reactant] vs. Time & Determine Slope (k₂) H->I

Caption: HPLC workflow for kinetic analysis.

References

Stability Under Scrutiny: A Comparative Guide to Methyltetrazine-PEG4-Oxyamine Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of bioconjugates is a critical factor determining their efficacy and reliability. Among the diverse array of bioorthogonal ligation technologies, those involving tetrazine chemistry have gained prominence due to their rapid kinetics and high specificity. This guide provides an in-depth comparative analysis of the stability of Methyltetrazine-PEG4-oxyamine conjugates, supported by experimental data and detailed protocols to inform the selection of the most appropriate conjugation strategy.

The Stability Landscape: How this compound Stacks Up

The stability of a bioconjugate is not monolithic; it is a function of its constituent parts—the reactive moieties and the linker. The this compound linker is a heterobifunctional reagent that combines the inverse-electron-demand Diels-Alder (iEDDA) reactivity of methyltetrazine with the stable bond-forming capability of an oxyamine.

Methyltetrazine Moiety: The stability of the tetrazine ring is paramount for pre-targeting applications where the tagged molecule circulates in vivo before the introduction of the second component. Methyl-substituted tetrazines, such as the one in this conjugate, exhibit significantly enhanced stability compared to their unsubstituted or electron-withdrawing group-substituted counterparts. Electron-donating groups, like the methyl group, increase the stability of the tetrazine ring. For instance, some peptide-tetrazine conjugates have demonstrated excellent stability, with over 80% remaining intact after 5 hours in serum[1].

PEG4 Linker: The polyethylene (B3416737) glycol (PEG) spacer, in this case, a PEG4 linker, plays a crucial role in enhancing the hydrophilicity and bioavailability of the conjugate. This increased water solubility helps to prevent aggregation and can improve in vivo circulation time[2]. The PEG linker itself is generally stable under physiological conditions, resisting hydrolysis and enzymatic degradation[3].

Oxyamine Functionality and the Resulting Oxime Bond: The oxyamine group reacts with aldehydes and ketones to form a highly stable oxime bond. Studies have shown that the oxime linkage is substantially more resistant to hydrolysis at physiological pH compared to other common linkages like hydrazones and imines[4][5][6]. The rate constant for the acid-catalyzed hydrolysis of an oxime has been found to be nearly 1000-fold lower than that for simple hydrazones[5][6][7].

Quantitative Stability Comparison

The following tables provide a summary of available quantitative data for the stability of different bioorthogonal linkers. It is important to note that direct head-to-head comparisons under identical conditions are often limited in the literature, and thus the presented data is compiled from various sources.

Table 1: Comparative Stability of Bioorthogonal Linkages in Physiological Mimicking Conditions

Linker/Reactive MoietyConjugation ChemistryConditionHalf-life (t½)Reference(s)
Methyltetrazine iEDDA with TCOPBS buffer~14 hours (for dimethyltetrazine)[1]
Dipyridyl-tetrazineiEDDA with TCOPBS buffer9.6 hours[1]
Oxime Bond Carbonyl-Oxyamine LigationpD 7.0-9.0Approaching a month[5]
Hydrazone BondCarbonyl-Hydrazine LigationpD 7.0~1 hour[5]
Thiol-Maleimide AdductThiol-Maleimide Michael AdditionpH 7.4Prone to retro-Michael reaction and thiol exchange[8][9]
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) AdductSPAACGenerally stableHigh[2]

Table 2: Influence of Substituents on Tetrazine Stability

Tetrazine DerivativeSubstituent TypeStability Observation (in 1:9 DMSO/PBS, pH 7.4, 37°C)Reference(s)
Pyridyl and phenyl substituted tetrazinesElectron-rich>75% remains after 12 hours[9]
Dipyridyl and pyrimidyl substituted tetrazinesElectron-withdrawing60-85% degraded after 12 hours[9]

Experimental Protocols

Reproducible and standardized protocols are essential for the accurate assessment of bioconjugate stability. Below are detailed methodologies for key experiments.

Protocol 1: Plasma Stability Assay

Objective: To determine the stability of a this compound conjugate in plasma.

Materials:

  • This compound conjugate of interest

  • Human, mouse, or rat plasma (anticoagulated with heparin or EDTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN) with 0.1% formic acid (for protein precipitation)

  • Internal standard (a structurally similar, stable compound) in ACN

  • Thermomixer or water bath at 37°C

  • Centrifuge

  • LC-MS system

Procedure:

  • Preparation: Thaw frozen plasma at 37°C and centrifuge to remove any precipitates. Prepare a stock solution of the tetrazine conjugate (e.g., 1 mM in DMSO) and dilute to a working solution (e.g., 100 µM in PBS).

  • Incubation: In microcentrifuge tubes, pre-warm 95 µL of plasma to 37°C for 5 minutes.

  • Reaction Initiation: At time zero (T=0), add 5 µL of the 100 µM conjugate working solution to the plasma to achieve a final concentration of 5 µM. Mix gently.

  • Time Points: Incubate the samples at 37°C. At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture.

  • Sample Quenching: Immediately quench the reaction by adding 3 volumes of cold ACN with 0.1% formic acid and the internal standard.

  • Protein Precipitation: Vortex the samples and incubate at -20°C for at least 30 minutes to precipitate plasma proteins.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Analysis: Carefully collect the supernatant and analyze by LC-MS to quantify the amount of intact conjugate remaining.

Data Analysis:

  • Plot the percentage of the remaining intact conjugate against time.

  • Determine the half-life (t½) of the conjugate by fitting the data to a first-order decay model.

Protocol 2: Glutathione (GSH) Stability Assay

Objective: To evaluate the stability of the conjugate in the presence of a high concentration of the intracellular reducing agent, glutathione.

Materials:

  • This compound conjugate of interest

  • Glutathione (GSH) solution (e.g., 5 mM in PBS, pH 7.4)

  • Phosphate-buffered saline (PBS), pH 7.4

  • LC-MS system

Procedure:

  • Reaction Setup: Incubate the conjugate at a final concentration of 50 µM with 5 mM GSH in PBS at 37°C.

  • Time Points: Take samples at various time intervals (e.g., 0, 1, 4, 8, 24 hours).

  • Analysis: Analyze the samples directly by LC-MS.

  • Monitoring: Monitor the disappearance of the parent conjugate and the appearance of any potential GSH adducts.

Data Analysis:

  • Plot the percentage of the remaining intact conjugate as a function of time.

  • Determine the half-life (t½) under these conditions.

Visualizing Workflows and Pathways

Diagrams generated using Graphviz (DOT language) can effectively illustrate experimental workflows and conceptual pathways.

Stability_Assessment_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Conjugate This compound Conjugate Stock Incubate_Plasma Incubate with Plasma at 37°C Conjugate->Incubate_Plasma Incubate_GSH Incubate with GSH at 37°C Conjugate->Incubate_GSH Plasma Plasma (Human, Mouse, etc.) Plasma->Incubate_Plasma GSH GSH Solution GSH->Incubate_GSH Quench Quench & Precipitate Proteins (ACN) Incubate_Plasma->Quench Time Points LCMS LC-MS Analysis Incubate_GSH->LCMS Time Points Quench->LCMS Data Data Analysis (Half-life Calculation) LCMS->Data

Experimental workflow for stability assessment.

ADC_Pathway ADC Antibody-Drug Conjugate (via this compound) Receptor Target Cell Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Active Payload Release Lysosome->Payload Linker Cleavage Apoptosis Cell Death Payload->Apoptosis

Generalized ADC internalization and payload release pathway.

By understanding the inherent stability of the this compound conjugate and employing rigorous experimental protocols, researchers can confidently utilize this versatile tool for a wide range of applications in drug development and biomedical research. The superior stability of both the methyltetrazine and the oxime bond provides a robust platform for creating reliable and effective bioconjugates.

References

A Comparative Guide to Methyltetrazine-PEG4-oxyamine in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a chemical linker is paramount in the design of targeted therapeutics and imaging agents. Methyltetrazine-PEG4-oxyamine has emerged as a versatile and powerful tool in the field of bioconjugation, offering a unique combination of bioorthogonal reactivity and a hydrophilic spacer. This guide provides an objective comparison of this compound's performance with other common bioconjugation technologies, supported by experimental data, detailed protocols, and visualizations to aid in the selection of the optimal strategy for your research needs.

Core Principles of this compound

This compound is a heterobifunctional linker composed of three key components:

  • Methyltetrazine: A highly reactive diene that participates in the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO). This "click chemistry" reaction is known for its exceptional speed and bioorthogonality, proceeding rapidly in complex biological media without the need for a catalyst.[1]

  • PEG4 Spacer: A four-unit polyethylene (B3416737) glycol linker that enhances the hydrophilicity of the molecule. This improved water solubility can help to prevent aggregation of the resulting bioconjugate and can improve its pharmacokinetic profile in vivo.[1]

  • Oxyamine Group: A functional group that reacts with aldehydes and ketones to form stable oxime linkages. This provides an alternative conjugation handle to the tetrazine moiety, allowing for sequential or orthogonal labeling strategies.

Performance Comparison of Bioconjugation Chemistries

The choice of bioconjugation chemistry is a critical determinant of the efficiency, stability, and ultimately, the in vivo performance of the resulting conjugate. The following tables provide a quantitative comparison of the key performance parameters for the tetrazine-TCO ligation and other widely used bioorthogonal and traditional conjugation methods.

Reaction Kinetics

The second-order rate constant (k₂) is a direct measure of the reaction speed, a crucial factor in achieving high conjugation efficiency at low reactant concentrations.

Bioorthogonal ReactionReactantsSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Key Characteristics
Inverse-Electron-Demand Diels-Alder (iEDDA) Methyltetrazine + trans-Cyclooctene (TCO) ~1,000 - 30,000 [1]Extremely fast, bioorthogonal, catalyst-free.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Azide + Dibenzocyclooctyne (DBCO)~1Bioorthogonal, catalyst-free, but significantly slower than iEDDA.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Azide + Terminal Alkyne10 - 10⁴Fast and efficient, but requires a cytotoxic copper catalyst, limiting in vivo applications.[1]
Oxime LigationOxyamine + Aldehyde/Ketone10¹ - 10³ (with aniline (B41778) catalysis)[2]Bioorthogonal, catalyst can enhance rate, stable linkage.
Thiol-Maleimide Michael AdditionThiol + Maleimide~10³ (at pH 7)Widely used, but the resulting thioether bond can be unstable in vivo.[3]
In Vivo Performance of Antibody-Drug Conjugates (ADCs)

The stability and efficacy of the linker are critical for the therapeutic success of an ADC. The following table summarizes findings from comparative preclinical studies.

ADC Linker TypeTumor ModelKey FindingsReference
Tetrazine-cleavable ADC (tc-ADC) LS174T & OVCAR-3Showed pronounced tumor growth delay and extended median survival compared to the vc-ADC. [4][4]
Valine-Citrulline (vc) linked ADCLS174T & OVCAR-3Demonstrated limited therapeutic efficacy in the same models as the tc-ADC.[4][4]
Maleimide-based ADCVariousProne to payload loss via a retro-Michael reaction, leading to potential off-target toxicity and reduced efficacy.[5][5]
Maleamic methyl ester-based ADCHER2+ cell lineShowed improved stability and in vivo efficacy compared to traditional maleimide-based ADCs.[3][3]

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental procedures is crucial for understanding the application of this compound. The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by ADCs and a typical experimental workflow.

Signaling Pathways Targeted by ADCs

ADCs are designed to deliver a cytotoxic payload to cancer cells by targeting specific cell surface receptors. Upon internalization, the payload is released and can interfere with critical signaling pathways, leading to cell death. Below are simplified representations of the HER2 and EGFR signaling pathways, which are common targets for ADC therapy.

HER2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ADC Anti-HER2 ADC HER2 HER2 ADC->HER2 Binding Internalization Internalization & Lysosomal Trafficking HER2->Internalization HER2_dimer HER2 Dimerization PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway HER2_dimer->PI3K_Akt_mTOR RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway HER2_dimer->RAS_RAF_MEK_ERK Payload_Release Payload Release (e.g., MMAE) Internalization->Payload_Release Microtubule_Disruption Microtubule Disruption Payload_Release->Microtubule_Disruption Apoptosis Apoptosis Microtubule_Disruption->Apoptosis Proliferation_Survival Inhibition of Cell Proliferation & Survival PI3K_Akt_mTOR->Proliferation_Survival RAS_RAF_MEK_ERK->Proliferation_Survival

Caption: Mechanism of action of an anti-HER2 ADC.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ADC Anti-EGFR ADC EGFR EGFR ADC->EGFR Binding Internalization Internalization & Lysosomal Trafficking EGFR->Internalization EGFR_dimer EGFR Dimerization PI3K_Akt PI3K/Akt Pathway EGFR_dimer->PI3K_Akt RAS_MAPK RAS/MAPK Pathway EGFR_dimer->RAS_MAPK Payload_Release Payload Release (e.g., PBD) Internalization->Payload_Release DNA_Damage DNA Damage Payload_Release->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Cell_Survival_Proliferation Inhibition of Cell Survival & Proliferation PI3K_Akt->Cell_Survival_Proliferation RAS_MAPK->Cell_Survival_Proliferation

Caption: Mechanism of action of an anti-EGFR ADC.

Experimental Workflows

The following diagrams illustrate the general workflows for creating an ADC using this compound and a pre-targeted imaging experiment.

ADC_Synthesis_Workflow cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Payload Conjugation cluster_step3 Step 3: Purification Antibody Antibody TCO_Antibody TCO-Antibody Antibody->TCO_Antibody Conjugation TCO_NHS_ester TCO-NHS ester TCO_NHS_ester->TCO_Antibody ADC Antibody-Drug Conjugate TCO_Antibody->ADC iEDDA Reaction MeTz_Payload Methyltetrazine-Payload MeTz_Payload->ADC Purification Purification (e.g., SEC) ADC->Purification Pretargeted_Imaging_Workflow Inject_TCO_Ab 1. Inject TCO-modified Antibody Accumulation 2. Allow for tumor accumulation and blood clearance Inject_TCO_Ab->Accumulation Inject_MeTz_Probe 3. Inject Methyltetrazine- labeled imaging probe Accumulation->Inject_MeTz_Probe IEDDA_Reaction 4. In vivo iEDDA reaction at tumor site Inject_MeTz_Probe->IEDDA_Reaction Imaging 5. PET/SPECT Imaging IEDDA_Reaction->Imaging

References

A Researcher's Guide to Bioorthogonal Linkers: A Comparative Analysis of Alternatives to Methyltetrazine-PEG4-oxyamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of a bioorthogonal linker is a critical decision that profoundly influences the success of bioconjugation strategies. Methyltetrazine-PEG4-oxyamine is a widely utilized heterobifunctional linker, valued for its methyltetrazine moiety that participates in the exceptionally rapid inverse-electron-demand Diels-Alder (iEDDA) reaction, and an oxyamine group for oxime ligation.[1][2] The integrated PEG4 spacer enhances its solubility in aqueous environments, a crucial feature for biological applications.[2][3]

This guide provides an objective comparison of viable alternatives to this compound, focusing on their reaction kinetics, stability, and functional characteristics. The information presented herein is supported by experimental data to facilitate an informed selection process for your specific research needs.

The Benchmark: Tetrazine-Based Inverse-Electron-Demand Diels-Alder (iEDDA) Ligation

The cornerstone of this compound's utility is the iEDDA reaction, also known as tetrazine ligation. This reaction occurs between an electron-poor tetrazine and an electron-rich, strained dienophile, most commonly a trans-cyclooctene (B1233481) (TCO).[4][5] The reaction is renowned for its extraordinary speed, with second-order rate constants orders of magnitude higher than many other bioorthogonal reactions.[6][7] This rapid ligation is particularly advantageous for applications involving low reactant concentrations or requiring high temporal resolution, such as in vivo pre-targeting and live-cell imaging.[6][8]

The key performance of a bioorthogonal reaction is a balance between reactivity and stability.[4][9] While fast kinetics are desirable, the linker must also remain stable in the biological milieu for the duration of the experiment to ensure efficient and specific conjugation.[4]

Key Alternative Bioorthogonal Ligation Strategies

While tetrazine ligation is highly efficient, a range of other bioorthogonal reactions offer alternative kinetics, stability profiles, and functionalities. The primary alternatives include Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and other variations of cycloaddition reactions.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a prominent copper-free click reaction that involves the cycloaddition of an azide (B81097) with a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).[10][] While generally slower than the fastest iEDDA reactions, SPAAC offers excellent bioorthogonality and has been extensively used for labeling biomolecules in living systems.[12][13] The azide group is metabolically stable and does not have competing side reactions within cells.[14]

Other Cycloaddition Reactions and Bioorthogonal Strategies

Beyond the primary iEDDA and SPAAC reactions, several other strategies have been developed:

  • Alternative Dienophiles for iEDDA: Norbornenes and cyclopropenes can also be used as dienophiles in iEDDA reactions, offering different kinetic profiles.[12][15]

  • Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC): This reaction between a cyclooctyne and a nitrone can proceed more rapidly than the analogous SPAAC reaction.[16][17]

  • Oxime and Hydrazone Ligations: These reactions form by the condensation of an aldehyde or ketone with a hydroxylamine (B1172632) or hydrazine, respectively.[18] They are notable for their potential pH-sensitivity, which can be engineered for controlled release applications.[18]

  • Thiol-Maleimide Ligation: This is a widely used method for conjugating molecules to cysteine residues on proteins.[18]

Quantitative Performance Comparison

The selection of an optimal bioorthogonal linker is often dictated by its reaction speed and stability. The following tables summarize key quantitative data from published studies to facilitate a direct comparison.

Table 1: Comparison of Second-Order Rate Constants (k₂) for Various Bioorthogonal Reactions

Reaction TypeReactantsRate Constant (k₂) (M⁻¹s⁻¹)Reference(s)
iEDDA Ligation Tetrazine - TCOUp to 10⁷, typically 800 - 30,000[7][19]
Tetrazine - Norbornene~1[14]
SPAAC Azide - DBCO~1[7]
Azide - BCN0.1 - 1[18]
CuAAC Azide - Terminal Alkyne (Copper-Catalyzed)10 - 10⁴[7]
Oxime Ligation Aldehyde - Alkoxyamine10⁻² - 10⁻³[18]

Note: Reaction rates are highly dependent on the specific derivatives of the reactants and the reaction conditions (solvent, temperature, pH).

Table 2: Stability of Linker Adducts in Biological Mimicking Conditions

Linker TypeConditionStability Metric (e.g., Half-life)Reference(s)
iEDDA Adduct Human Plasma (37°C)High stability reported[18]
SPAAC Adduct (Triazole) Human Plasma (37°C)High stability reported[18]
Thiol-Maleimide Adduct 5 mM Glutathione (GSH)Prone to retro-Michael reaction, leading to cleavage[18]
Hydrazone Linkage pH 5.0Can be designed for pH-sensitive cleavage[18]
Oxime Linkage pH 5.0Generally more stable than hydrazones[18]

Visualization of Bioorthogonal Concepts and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_workflow General Bioorthogonal Ligation Workflow Biomolecule Biomolecule of Interest (e.g., Protein, Antibody) Modification Modification with Bioorthogonal Handle A Biomolecule->Modification Ligation Bioorthogonal Ligation (Click Reaction) Modification->Ligation Handle A Probe Probe Molecule (e.g., Fluorophore, Drug) Probe_Mod Modification with Bioorthogonal Handle B Probe->Probe_Mod Probe_Mod->Ligation Handle B Conjugate Bioconjugate Ligation->Conjugate

Caption: A generalized workflow for bioorthogonal conjugation.

G cluster_mechanism Inverse-Electron-Demand Diels-Alder (iEDDA) Mechanism Tetrazine Tetrazine (Diene) Plus + Tetrazine->Plus TCO trans-Cyclooctene (Dienophile) Cycloaddition [4+2] Cycloaddition TCO->Cycloaddition Plus->TCO Intermediate Unstable Intermediate Cycloaddition->Intermediate Retro Retro-Diels-Alder Intermediate->Retro N2 N₂ Gas Retro->N2 release Product Stable Dihydropyridazine Adduct Retro->Product

Caption: The reaction mechanism of tetrazine-TCO ligation.

G cluster_comparison Feature Comparison of Key Bioorthogonal Reactions IEDDA iEDDA (Tetrazine-TCO) Kinetics Reaction Kinetics IEDDA->Kinetics Very Fast Biocompatibility Biocompatibility IEDDA->Biocompatibility Excellent Catalyst Catalyst Requirement IEDDA->Catalyst None SPAAC SPAAC (Azide-Cyclooctyne) SPAAC->Kinetics Moderate SPAAC->Biocompatibility Excellent SPAAC->Catalyst None CuAAC CuAAC (Azide-Alkyne) CuAAC->Kinetics Fast CuAAC->Biocompatibility Limited (Cu toxicity) CuAAC->Catalyst Copper(I)

Caption: A logical comparison of bioorthogonal reaction features.

Experimental Protocols

Reproducible and comparable data are essential for the rational selection of bioorthogonal linkers. Below are detailed methodologies for key experiments.

Protocol 1: Determination of Second-Order Rate Constant (k₂) via Stopped-Flow Spectrophotometry

This method is suitable for rapid reactions like the tetrazine ligation.

Objective: To measure the rate of disappearance of the tetrazine chromophore upon reaction with a dienophile.

Materials:

  • Tetrazine-containing molecule stock solution (e.g., 1 mM in DMSO).

  • Dienophile (e.g., TCO)-containing molecule stock solution (e.g., 10 mM in DMSO).

  • Reaction buffer (e.g., PBS, pH 7.4).

  • Stopped-flow spectrophotometer.

Procedure:

  • Reagent Preparation:

    • On the day of the experiment, dilute the stock solutions in the reaction buffer to the desired final concentrations. The dienophile concentration should be in pseudo-first-order excess (at least 10-fold higher than the tetrazine concentration).[4]

  • Stopped-Flow Measurement:

    • Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25°C or 37°C).[4]

    • Load the tetrazine and dienophile solutions into separate syringes of the instrument.

    • Rapidly mix the solutions and monitor the decrease in the characteristic absorbance of the tetrazine (typically between 510-540 nm) over time.[4]

  • Data Analysis:

    • Fit the absorbance decay curve to a single-exponential function to obtain the observed rate constant (k_obs).

    • The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the reactant in excess (the dienophile).[6]

Protocol 2: Plasma Stability Assay

Objective: To evaluate the stability of the linker-payload conjugate in a biologically relevant medium.

Materials:

  • Linker-containing conjugate.

  • Freshly thawed human or animal plasma.

  • Incubator at 37°C.

  • Analytical instrument (e.g., HPLC, LC-MS).

Procedure:

  • Incubation:

    • Add the linker-containing conjugate to the plasma at a predetermined concentration.

    • Incubate the samples at 37°C in a controlled environment.[4]

  • Time-Point Analysis:

    • At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot of the sample.

    • Immediately process the sample to precipitate plasma proteins (e.g., with acetonitrile) and stop any reaction.

    • Centrifuge to pellet the precipitated proteins.

  • Quantification:

    • Analyze the supernatant using a validated LC-MS or HPLC method to quantify the concentration of the intact conjugate.[4]

  • Data Analysis:

    • Plot the percentage of the remaining intact conjugate as a function of time.

    • Calculate the half-life (t₁/₂) of the conjugate in plasma.

Conclusion

The inverse-electron-demand Diels-Alder reaction between tetrazines and trans-cyclooctenes offers unparalleled reaction kinetics, making it an exceptional tool for many bioconjugation applications.[6][7] However, the diverse toolkit of bioorthogonal chemistry provides valuable alternatives. Strain-promoted azide-alkyne cycloaddition (SPAAC) is a robust and widely used copper-free alternative, offering excellent stability and bioorthogonality.[12] The choice of the optimal linker ultimately depends on the specific experimental requirements, including the desired reaction rate, the stability of the reagents and the final conjugate, and the overall biological context of the study.[12] This guide provides the foundational data and protocols to assist researchers in making a strategic and informed decision.

References

Safety Operating Guide

Navigating the Safe Disposal of Methyltetrazine-PEG4-oxyamine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible disposal of chemical reagents is a critical aspect of laboratory safety and environmental stewardship. This guide provides essential, step-by-step logistical information for the proper disposal of Methyltetrazine-PEG4-oxyamine. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, this guidance is based on information from structurally similar tetrazine and PEGylated molecules. It is imperative to always consult your institution's Environmental Health and Safety (EHS) department for site-specific protocols and regulatory compliance.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is crucial to handle this compound with appropriate care. Based on data from analogous tetrazine derivatives, it should be treated as a potential irritant to the skin, eyes, and respiratory system.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Use nitrile or other chemical-resistant gloves.

  • Body Protection: A standard laboratory coat is required to prevent skin contact.

  • Respiratory Protection: If handling the compound as a powder or if there is a risk of aerosolization, work should be conducted in a chemical fume hood.

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is to treat it as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.

  • Waste Segregation and Collection:

    • Designate a specific, clearly labeled hazardous waste container for this compound waste.

    • The container must be made of a chemically compatible material and possess a secure, tight-fitting lid.

    • Collect all materials contaminated with this compound, including weighing paper, pipette tips, and any absorbent materials used for spills, in this designated container.[1]

  • Labeling of Hazardous Waste:

    • Clearly label the waste container with a "Hazardous Waste" tag.[1]

    • The label must include the full chemical name: "this compound."

    • Indicate the associated hazards (e.g., "Irritant," "Handle with Caution").[1]

  • Spill Cleanup:

    • In the event of a spill, wear appropriate PPE.[1]

    • Absorb the spill with an inert material, such as sand or vermiculite.[1][2][3]

    • Carefully sweep up the spilled material and any contaminated cleaning supplies and place them into the designated hazardous waste container.[2][3][4]

    • Clean the spill area with a suitable solvent (e.g., acetone (B3395972) or ethanol), and collect the cleaning materials as hazardous waste.[5]

  • Final Disposal:

    • Once the hazardous waste container is full, ensure it is tightly sealed.[1]

    • Arrange for the disposal of the hazardous waste container through your institution's EHS office or a licensed chemical waste disposal contractor.[2][3][5]

    • Adhere to all local, state, and federal regulations for the disposal of hazardous chemical waste.[2][3][5]

Hazard Information for Structurally Similar Compounds

The following table summarizes hazard information for compounds structurally related to this compound. This information should be used as a guide for safe handling and disposal.

Hazard ClassificationGHS Statements (for related compounds)Source
Skin Irritation H315: Causes skin irritation
Eye Irritation H319: Causes serious eye irritation
Respiratory Irritation H335: May cause respiratory irritation

Disposal Workflow

start Start: Identify This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste into a Designated, Labeled Hazardous Waste Container ppe->segregate spill Spill Occurs segregate->spill seal Seal Full Container segregate->seal cleanup Clean Spill with Inert Absorbent and Place in Waste Container spill->cleanup If Yes cleanup->segregate contact_ehs Contact Institutional EHS for Waste Pickup seal->contact_ehs end End: Proper Disposal by Licensed Contractor contact_ehs->end

Caption: Workflow for the proper disposal of this compound.

Disclaimer: This information is provided for guidance purposes only and is based on data for structurally similar compounds. Always consult the specific Safety Data Sheet for the product you are using and follow the disposal protocols established by your institution's Environmental Health and Safety department.

References

Personal protective equipment for handling Methyltetrazine-PEG4-oxyamine

Author: BenchChem Technical Support Team. Date: December 2025

Core Safety and Handling Summary

Methyltetrazine-PEG4-oxyamine is a heterobifunctional linker utilized in bioconjugation reactions. While specific hazard data is limited, it is prudent to treat this compound with a high degree of caution, assuming potential for skin, eye, and respiratory irritation based on related chemical structures like tetrazines and amine-reactive compounds.[1]

Key characteristics of this compound include:

  • Biocompatibility: It is designed for use in aqueous buffers under mild conditions.[2]

  • Chemoselectivity: The tetrazine and oxyamine groups react selectively with their respective partners, minimizing side reactions with other functional groups in biological samples.[2]

  • Hydrophilic Spacer: The PEG4 spacer enhances solubility in aqueous solutions.[2]

Personal Protective Equipment (PPE)

Consistent and proper use of Personal Protective Equipment (PPE) is the most critical line of defense against potential exposure to hazardous chemicals.[3][4] The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecification
Eye and Face Safety Goggles/GlassesSnug-fitting with side shields to protect against splashes.[5][6]
Face ShieldRecommended in addition to goggles when there is a significant risk of splashing.[5][6]
Hand Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Always use two pairs when handling hazardous compounds.[1][7]
Body Laboratory Coat/GownLong-sleeved and buttoned to provide full coverage of the arms and torso.[1][5] Consider a chemical-resistant apron or coveralls for added protection.[4][6]
Respiratory RespiratorUse a properly fitted N95 or higher-level respirator if there is a risk of inhaling dust or aerosols, especially when handling the compound in powdered form.[5]
Foot Closed-Toe ShoesAlways wear shoes that fully cover the feet in a laboratory setting.[3]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is essential for minimizing risk and ensuring the integrity of the experiment.

  • Preparation:

    • Ensure the work area is clean and uncluttered.

    • Confirm that an eyewash station and safety shower are readily accessible.[8]

    • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[9]

  • Donning PPE:

    • Put on all required PPE as outlined in the table above before handling the chemical.

  • Reagent Preparation:

    • Prepare solutions in a well-ventilated area, preferably within a chemical fume hood.[10]

    • If the compound is a solid, avoid creating dust.[10]

    • Use non-amine-containing buffers, such as PBS, HEPES, or borate (B1201080) buffers, as primary amines will compete with the desired reaction.[9][11]

  • Reaction:

    • Perform the conjugation reaction in a clearly labeled vessel.

    • Keep the reaction vessel covered to the extent possible.

  • Post-Reaction:

    • Quench the reaction as per your experimental protocol.

    • Immediately decontaminate any surfaces that may have come into contact with the chemical.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.[1]

  • Waste Segregation:

    • All materials contaminated with this compound, including pipette tips, tubes, and gloves, should be collected in a designated hazardous waste container.[1]

    • This container must be clearly labeled as "Hazardous Waste" and specify the chemical contents.[1]

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1]

  • Spill Management:

    • In the event of a spill, ensure you are wearing appropriate PPE.[1]

    • Absorb the spill with an inert material such as vermiculite (B1170534) or sand.[1]

    • Collect the absorbent material and place it in the designated hazardous waste container.

    • Clean the spill area with a suitable solvent, followed by soap and water.[1]

    • Prevent the spilled material from entering drains or water courses.[1]

  • Final Disposal:

    • Once the hazardous waste container is full, ensure it is tightly sealed.

    • Arrange for pickup and disposal by your institution's EHS department or a licensed hazardous waste disposal company.

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling & Reaction cluster_disposal Disposal & Cleanup prep_area 1. Prepare Work Area (Clean, Uncluttered) check_safety 2. Verify Safety Equipment (Eyewash, Shower) prep_area->check_safety equilibrate 3. Equilibrate Reagent (Room Temperature) check_safety->equilibrate don_ppe 4. Don Full PPE equilibrate->don_ppe prep_solution 5. Prepare Solution (In Fume Hood) don_ppe->prep_solution run_reaction 6. Perform Reaction prep_solution->run_reaction quench 7. Quench Reaction run_reaction->quench decontaminate 8. Decontaminate Surfaces quench->decontaminate segregate_waste 9. Segregate Waste (Labeled Hazardous Waste Container) decontaminate->segregate_waste dispose 10. Final Disposal (via EHS) segregate_waste->dispose

Caption: Workflow for the safe handling of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.